molecular formula C12H13F3N2O B069654 1-[2-(Trifluoromethyl)benzoyl]piperazine CAS No. 179534-78-2

1-[2-(Trifluoromethyl)benzoyl]piperazine

Cat. No.: B069654
CAS No.: 179534-78-2
M. Wt: 258.24 g/mol
InChI Key: VDWDAGOWIJYIGH-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzoyl]piperazine (CAS 179534-78-2) is a synthetic piperazine derivative of significant interest in neuroscience and pharmaceutical research. With a molecular formula of C12H13F3N2O and a molecular weight of 258.24 g/mol, this compound serves as a key chemical building block and is utilized in studies investigating the mechanisms of serotonergic signaling. Research Applications and Value: Researchers employ this compound as a chemical precursor and reference standard in the synthesis and analytical profiling of bioactive molecules. Its structure, featuring a trifluoromethyl group, is commonly explored in medicinal chemistry for its potential to modulate the pharmacokinetic and binding properties of lead compounds. Piperazine derivatives are frequently investigated for their activity on central nervous system targets, and this compound provides a valuable template for such structure-activity relationship (SAR) studies. Handling and Safety: It is critical to note that this product is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. The compound should be handled by qualified professionals in a controlled laboratory setting. Appropriate safety data sheets (SDS) must be consulted prior to use. Store at recommended temperatures of 2-8°C.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazin-1-yl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)10-4-2-1-3-9(10)11(18)17-7-5-16-6-8-17/h1-4,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWDAGOWIJYIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587457
Record name (Piperazin-1-yl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179534-78-2
Record name (Piperazin-1-yl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-[2-(Trifluoromethyl)benzoyl]piperazine: Core Basic Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic and physicochemical properties of 1-[2-(trifluoromethyl)benzoyl]piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The piperazine moiety is a prevalent scaffold in numerous pharmacologically active agents, and understanding the influence of substituents on its properties is critical for rational drug design.[1] This document delves into the anticipated basicity of the molecule, influenced by the electronic effects of the 2-(trifluoromethyl)benzoyl group. Furthermore, it outlines detailed, field-proven methodologies for its synthesis and analytical characterization, including spectroscopic and chromatographic techniques. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel piperazine derivatives.

Introduction: The Significance of Substituted Piperazines

The piperazine ring is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic properties.[2] The versatility of the piperazine scaffold stems from its two nitrogen atoms, which can be functionalized to modulate a molecule's physicochemical properties, receptor binding affinity, and pharmacokinetic profile.[1] The compound of focus, this compound, incorporates two key functionalities: a piperazine ring and a 2-(trifluoromethyl)benzoyl group. The benzoyl moiety introduces an amide linkage, which significantly impacts the basicity of the adjacent piperazine nitrogen. The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, which further modulates the electronic environment of the molecule. Understanding the interplay of these structural features is paramount for predicting the compound's behavior in biological systems.

Physicochemical Properties and the Concept of Basicity

The basicity of the piperazine nitrogens is a critical parameter that governs the compound's ionization state at physiological pH, thereby influencing its solubility, membrane permeability, and interaction with biological targets. The introduction of a benzoyl group to one of the piperazine nitrogens drastically alters its electronic properties.

The Influence of the Benzoyl Group on Piperazine Basicity

Unsubstituted piperazine is a dibasic compound with two pKa values. The presence of the benzoyl group, which contains an electron-withdrawing carbonyl (C=O) moiety, significantly reduces the basicity of the nitrogen atom to which it is attached (N1). This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance, forming an amide bond. This delocalization makes the lone pair less available for protonation.[3][4][5] Consequently, the N1 nitrogen is essentially non-basic. The basicity of the molecule is therefore determined by the distal secondary amine nitrogen (N4).

The Inductive Effect of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. When positioned on the benzoyl ring, it further withdraws electron density from the piperazine moiety through an inductive effect. This effect, although transmitted through several bonds, is expected to slightly decrease the basicity of the N4 nitrogen compared to an unsubstituted benzoylpiperazine.

Estimated Physicochemical Properties
PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C12H13F3N2O[6]
Molecular Weight 258.24 g/mol Calculated from formula
pKa (of the conjugate acid) 7.0 - 8.0Estimated based on the pKa of similar N-aryl/aroyl piperazines and the electron-withdrawing nature of the substituents.
LogP ~2.5 - 3.5Estimated based on the lipophilicity of the benzoyl and trifluoromethyl groups.
Appearance Likely a white to off-white solidBased on similar benzoylpiperazine compounds.[7]
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water is anticipated for the free base.General solubility of similar organic compounds.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the acylation of piperazine with 2-(trifluoromethyl)benzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Synthetic Workflow Diagram

Synthesis_Workflow Reactants Piperazine + 2-(Trifluoromethyl)benzoyl Chloride Reaction Acylation Reaction (DCM, Triethylamine, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (Wash with NaHCO3, Water, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Piperazine

  • 2-(Trifluoromethyl)benzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

    • Expertise & Experience: Using an excess of piperazine helps to minimize the formation of the di-acylated byproduct. Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride.

  • Addition of Reagents: To the cooled piperazine solution, add triethylamine (TEA) (1.1 equivalents). Then, add a solution of 2-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes.

    • Trustworthiness: The dropwise addition at low temperature helps to control the exothermic reaction. TEA acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-(trifluoromethyl)benzoyl chloride) is consumed.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

    • Self-Validating System: The NaHCO3 wash removes any unreacted acid chloride and the HCl salt of TEA. The subsequent water and brine washes remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow Diagram

Analytical_Workflow Sample Purified Compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR Purity Purity Analysis (HPLC, GC-MS) Sample->Purity Data Structural Confirmation and Purity Assessment NMR->Data MS->Data IR->Data Purity->Data

Caption: Analytical workflow for this compound.

Spectroscopic and Chromatographic Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the piperazine ring protons. The protons on the piperazine ring will likely appear as broad multiplets due to conformational exchange.[8]

    • Expected Chemical Shifts (in CDCl₃):

      • Aromatic protons: ~7.3-7.8 ppm (multiplets)

      • Piperazine protons (adjacent to N-CO): ~3.5-3.9 ppm (broad multiplet)

      • Piperazine protons (adjacent to N-H): ~2.8-3.2 ppm (broad multiplet)

      • N-H proton: ~1.5-2.5 ppm (broad singlet, may exchange with D₂O)

  • ¹³C NMR: The carbon NMR will show signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic and piperazine carbons.

    • Expected Chemical Shifts (in CDCl₃):

      • Carbonyl carbon: ~168-172 ppm

      • Aromatic carbons: ~120-140 ppm

      • Trifluoromethyl carbon: ~120-125 ppm (quartet due to C-F coupling)

      • Piperazine carbons: ~40-50 ppm

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Electrospray Ionization (ESI-MS), the protonated molecule [M+H]⁺ would be expected.

  • Expected m/z:

    • [M+H]⁺: 259.1053 (calculated for C₁₂H₁₄F₃N₂O⁺)[6]

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • Expected Absorption Bands:

    • N-H stretch (secondary amine): ~3300-3500 cm⁻¹ (broad)

    • C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹

    • C=O stretch (amide): ~1630-1680 cm⁻¹ (strong)

    • C-F stretch: ~1100-1300 cm⁻¹ (strong)

4.2.4. Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of the final compound.

  • Protocol Outline:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Analysis: The purity is determined by the area percentage of the main peak.

Potential Applications in Drug Development

Derivatives of 1-benzoylpiperazine have been explored for their pharmacological activities, particularly in neuropharmacology.[9][10] The introduction of the 2-(trifluoromethyl)benzoyl group could modulate the compound's interaction with various receptors and enzymes in the central nervous system. The basic nitrogen at the N4 position provides a handle for further chemical modification to explore structure-activity relationships (SAR) and to optimize properties like solubility and bioavailability.

Conclusion

This technical guide has provided a detailed examination of the core basic properties, synthesis, and analytical characterization of this compound. By understanding the influence of the electron-withdrawing benzoyl and trifluoromethyl groups on the basicity of the piperazine moiety, researchers can better predict its behavior in biological systems. The provided experimental protocols offer a robust framework for the synthesis and quality control of this compound, facilitating its further investigation in drug discovery and development programs.

References

A Technical Guide to 1-[2-(Trifluoromethyl)benzoyl]piperazine: Structure, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl (-CF3) group and the piperazine scaffold are two such privileged motifs, frequently employed to enhance metabolic stability, improve receptor binding, and optimize solubility.[1][2] This guide provides an in-depth technical examination of 1-[2-(Trifluoromethyl)benzoyl]piperazine, a key chemical intermediate that combines these valuable features. We will dissect its chemical structure and nomenclature, provide a robust, field-proven synthetic protocol, and discuss its significance as a building block for developing next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their research and development pipelines.

Chemical Identity and Properties

A precise understanding of a compound's structure and physicochemical properties is the foundation of its application in research.

Chemical Structure

The structure of this compound consists of a piperazine ring acylated at one of its nitrogen atoms. The acyl group is a benzoyl moiety substituted at the ortho- (position 2) of the phenyl ring with a trifluoromethyl group.

Chemical structure of this compoundFigure 1: 2D Chemical Structure of this compound.
IUPAC Nomenclature

The formal IUPAC name for this compound is piperazin-1-yl-[2-(trifluoromethyl)phenyl]methanone .[3]

Physicochemical and Computed Properties

Quantitative data provides critical insights for experimental design, including reaction conditions and purification strategies. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C12H13F3N2OPubChemLite[3]
Monoisotopic Mass 258.098 DaPubChemLite[3]
Molecular Weight 258.24 g/mol PubChemLite[3]
SMILES C1CN(CCN1)C(=O)C2=CC=CC=C2C(F)(F)FPubChemLite[3]
InChIKey VDWDAGOWIJYIGH-UHFFFAOYSA-NPubChemLite[3]
Predicted XLogP 0.6PubChemLite[3]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a direct application of nucleophilic acyl substitution, a cornerstone reaction in organic chemistry.

The Strategic Value of the Trifluoromethyl Group

The inclusion of a trifluoromethyl (-CF3) group is a deliberate and strategic choice in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a parent molecule's properties.[1] Key advantages include:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Increased Lipophilicity: This can improve a drug's ability to cross cellular membranes and the blood-brain barrier.

  • Modulation of pKa: The inductive effect of the -CF3 group can lower the pKa of nearby basic amines, affecting ionization state and receptor interaction.

  • Improved Binding Affinity: The -CF3 group can engage in unique non-covalent interactions within a protein's binding pocket, enhancing potency.

Synthetic Pathway: Nucleophilic Acylation of Piperazine

The most efficient and reliable method for synthesizing this compound is the acylation of piperazine with 2-(trifluoromethyl)benzoyl chloride. The mechanism hinges on the nucleophilic attack of the secondary amine of piperazine on the highly electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established methods for N-benzoylation of piperazine, ensuring high yield and purity.[4][5]

Materials:

  • Piperazine

  • 2-(Trifluoromethyl)benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Deionized water (H2O)

  • Anhydrous sodium sulfate (Na2SO4)

  • Magnetic stirrer, stir bar, Erlenmeyer flask, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Preparation of Piperazine Solution: In a 250 mL Erlenmeyer flask, dissolve piperazine (1.5 equivalents) in a 10% aqueous solution of NaOH. The use of excess piperazine helps to minimize the formation of the di-acylated byproduct. The aqueous base serves both as a solvent and as a scavenger for the HCl generated.

  • Addition of Acyl Chloride: While vigorously stirring the piperazine solution at room temperature, add 2-(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise over 15-20 minutes. The reaction is exothermic; maintain control by adjusting the addition rate.

  • Reaction Completion: After the addition is complete, seal the flask and continue to stir vigorously for an additional 30 minutes. A white precipitate of the product should form. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product into dichloromethane (3 x 50 mL). The organic layers will contain the desired product, while unreacted piperazine and salts remain in the aqueous phase.

  • Washing and Drying: Combine the organic extracts and wash with deionized water (2 x 50 mL) to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_piperazine Dissolve Piperazine (1.5 eq) in 10% aq. NaOH reaction Dropwise addition of Acyl Chloride to Piperazine solution with vigorous stirring (30 min) prep_piperazine->reaction prep_acyl Prepare 2-(Trifluoromethyl)benzoyl Chloride (1.0 eq) prep_acyl->reaction extract Extract with CH2Cl2 (3x) reaction->extract wash Wash combined organic layers with H2O extract->wash dry Dry over Na2SO4 wash->dry evaporate Concentrate via Rotary Evaporation dry->evaporate purify Column Chromatography or Recrystallization evaporate->purify final_product Pure this compound purify->final_product

Caption: Synthetic workflow for this compound.

Analytical Characterization

Confirmation of the identity and purity of the synthesized compound is non-negotiable. Standard analytical techniques, widely documented for related piperazine derivatives, are employed.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structural integrity, showing characteristic peaks for the piperazine, phenyl, and trifluoromethyl groups.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to verify the molecular weight and fragmentation pattern, confirming the compound's identity.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound.

Role in Medicinal Chemistry and Drug Development

The Piperazine Scaffold: A Privileged Structure

The piperazine ring is one of the most ubiquitous heterocycles found in approved drugs and clinical candidates.[2] Its prevalence is due to its ability to:

  • Act as a versatile scaffold: The two nitrogen atoms allow for diverse substitutions, enabling fine-tuning of a molecule's properties.

  • Improve Pharmacokinetics: As a basic moiety, it is often protonated at physiological pH, which can enhance aqueous solubility and improve oral bioavailability.

  • Engage in Target Binding: The nitrogen atoms can act as hydrogen bond acceptors or donors, crucial for anchoring a drug to its biological target.

A Versatile Pharmaceutical Intermediate

This compound is a valuable intermediate rather than an end-product. Its chemical structure allows for further elaboration into a wide range of pharmacologically active molecules. For example, the secondary amine of the piperazine ring is available for alkylation or other coupling reactions to introduce additional pharmacophoric elements. Furthermore, the benzoyl amide bond can be chemically reduced to form the corresponding benzyl derivative, 1-[2-(trifluoromethyl)benzyl]piperazine, opening access to a different class of compounds with potentially distinct biological activities.

Structural Relationships and Synthetic Potential

The diagram below clarifies the relationship between the target benzoyl compound and its closely related, pharmacologically relevant phenyl and benzyl analogues.

G benzoyl This compound (Target Compound) benzyl 1-[2-(Trifluoromethyl)benzyl]piperazine benzoyl->benzyl Reduction (e.g., LiAlH4) phenyl 1-[2-(Trifluoromethyl)phenyl]piperazine phenyl->benzoyl [Hypothetical multi-step pathway not typical]

Caption: Key structural derivatives of the trifluoromethyl-piperazine core.

Conclusion

This compound stands as a compound of significant interest for medicinal chemists and drug developers. It synergistically combines the metabolic stability imparted by the trifluoromethyl group with the versatile and pharmacokinetically favorable piperazine scaffold. The straightforward and scalable synthesis presented herein provides a reliable pathway for its production. As a key building block, this molecule offers vast potential for the synthesis of novel chemical entities targeting a wide array of diseases, making it an indispensable tool in the modern drug discovery arsenal.

References

An Examination of 1-[2-(Trifluoromethyl)benzoyl]piperazine: The Challenge of an Undefined Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical overview addresses the current state of knowledge regarding the mechanism of action for the compound 1-[2-(Trifluoromethyl)benzoyl]piperazine. Despite the prevalence of the piperazine scaffold in pharmacologically active agents, a comprehensive review of scientific literature and chemical databases reveals a significant information gap concerning the specific biological activity of this molecule. This document will delineate what is known about structurally related compounds and clarify why these data cannot be directly extrapolated to define the mechanism of this compound. The objective is to provide a transparent assessment of the available information and to highlight the necessity for empirical investigation to characterize this compound's pharmacological profile.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its derivatives have been successfully developed into drugs with diverse therapeutic applications, including anthelmintic, anti-inflammatory, antimicrobial, anticonvulsant, and antihistaminic agents[1]. The versatility of the piperazine core allows for the introduction of various substituents at its nitrogen positions, leading to a broad spectrum of pharmacological activities. The title compound, this compound, incorporates a 2-(trifluoromethyl)benzoyl moiety, a feature that significantly influences its physicochemical properties and, consequently, its potential biological interactions. However, a diligent search of the scientific literature reveals no specific studies detailing its mechanism of action.

The Critical Distinction: Isomers and Analogs

While no direct data exists for this compound, extensive research has been conducted on its positional isomer, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), a well-known recreational drug.[2][3][4]

2.1. The Case of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)

TFMPP is characterized primarily as a serotonergic agent.[5] Its mechanism involves several key interactions with the serotonin (5-HT) system:

  • Receptor Agonism: TFMPP acts as an agonist at multiple serotonin receptor subtypes, with notable affinity for 5-HT1B and 5-HT2C receptors.[2] It also shows affinity for 5-HT1A, 5-HT1D, and 5-HT2A receptors.[2]

  • Serotonin Release: The compound is also known to evoke the release of serotonin.[2][4]

The pharmacological effects of TFMPP, which include stimulant and mild psychedelic effects, are attributed to these interactions with the serotonin system.[4] Animal studies have linked its effects on locomotor activity to the stimulation of 5-HT1C or possibly 5-HT1B receptors.[6]

2.2. Why Isomerism Matters: The Ortho vs. Meta Substitution

It is a fundamental principle of medicinal chemistry that even minor structural changes can lead to profound differences in pharmacological activity. The shift of the trifluoromethyl (-CF3) group from the meta-position (in TFMPP) to the ortho-position (in the title compound) is a critical alteration. This change in substitution pattern affects:

  • Molecular Conformation: The steric bulk of the ortho-CF3 group can restrict the rotation of the phenyl ring, forcing the molecule into a different preferred three-dimensional shape compared to the meta-isomer.

  • Electronic Distribution: The electron-withdrawing nature of the -CF3 group will influence the electronic properties of the benzoyl moiety differently depending on its position, which can alter binding interactions.

  • Receptor Binding Pocket Fit: These conformational and electronic changes can dramatically alter how the molecule fits into and interacts with the binding pockets of receptors and enzymes.

Therefore, it is scientifically unsound to assume that this compound shares the serotonergic mechanism of action of TFMPP.

2.3. The Benzoyl vs. Benzyl Linker: A Key Functional Difference

Further complicating any attempt at extrapolation is the difference between a benzoyl and a benzyl group. Research exists on compounds like 1-[2-(Trifluoromethyl)benzyl]piperazine.[3][7] The presence of a carbonyl (C=O) group in the benzoyl moiety of the title compound, which is absent in the benzyl analogue, introduces a planar, polar group that can act as a hydrogen bond acceptor. This functional distinction is significant and would almost certainly dictate a different set of biological targets and binding interactions.

The Path Forward: A Call for Empirical Investigation

To elucidate the mechanism of action of this compound, a systematic and empirical approach is required. The following experimental workflow is proposed as a foundational strategy for its characterization.

3.1. Proposed Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway & In Vivo Analysis A Compound Synthesis & Purification B Broad Receptor Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B C Initial Cytotoxicity & Phenotypic Screening A->C D Identify Preliminary 'Hits' (Receptors/Enzymes with >50% inhibition) B->D C->D E Dose-Response Radioligand Binding Assays (Kd/Ki Determination) D->E F Functional Assays (e.g., cAMP, Ca2+ flux, GTPγS) E->F G Elucidate Downstream Signaling Pathways F->G F->G H In Vivo Animal Models (Based on validated target) G->H I Pharmacokinetic Profiling (ADME) H->I

Caption: Proposed workflow for characterizing an unknown compound.

3.2. Step-by-Step Methodologies

Step 1: Broad Receptor Screening

  • Objective: To identify potential biological targets from a wide range of receptors, ion channels, and enzymes.

  • Protocol:

    • Submit this compound to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen44 or similar).

    • The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of 50-100 common pharmacological targets.

    • Assays are typically competitive radioligand binding assays.

    • Data is reported as the percentage of inhibition of radioligand binding.

  • Rationale: This unbiased, high-throughput approach provides a cost-effective way to survey the pharmacological landscape and identify initial "hits" for further investigation, preventing hypothesis-driven bias.

Step 2: Target Validation with Dose-Response Assays

  • Objective: To confirm the hits from the initial screen and determine the compound's affinity for the target.

  • Protocol (Example: Radioligand Binding Assay):

    • Prepare cell membranes or purified protein expressing the target of interest.

    • Set up a competition assay with a known radiolabeled ligand for the target.

    • Incubate the membranes/protein and radioligand with increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Separate bound from free radioligand using filtration (e.g., through a GF/C filter mat).

    • Quantify the bound radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

  • Rationale: This experiment quantifies the binding affinity (Kᵢ), providing a robust measure of the compound's potency at the specific target. This is a critical step in validating the initial screening results.

Conclusion

The mechanism of action for this compound remains undefined in the public scientific domain. While the pharmacology of related compounds, particularly the positional isomer TFMPP, is well-documented, fundamental principles of structure-activity relationships preclude the direct extrapolation of these mechanisms. The structural differences—namely the ortho-position of the trifluoromethyl group and the presence of a benzoyl linker—are significant enough to predict a unique pharmacological profile.

For researchers and drug development professionals, this compound represents an uncharacterized chemical entity. Its biological activity and therapeutic potential can only be determined through rigorous empirical investigation, beginning with broad pharmacological screening and followed by systematic target validation. Until such studies are performed and published, any discussion of its mechanism of action would be purely speculative.

References

An In-Depth Technical Guide to the Biological Activity of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including antipsychotic, antidepressant, anxiolytic, anticancer, and anthelmintic activities.[2][3][4] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological targets. This guide provides a comprehensive, albeit hypothetical, framework for the investigation of 1-[2-(trifluoromethyl)benzoyl]piperazine, a compound of significant interest due to the combined structural features of the piperazine core, a benzoyl linker, and a trifluoromethyl-substituted phenyl ring.

Given the well-documented role of trifluoromethylphenylpiperazine (TFMPP) analogs as potent serotonergic agents, this document will primarily explore the hypothesized activity of this compound as a modulator of serotonin receptors, particularly the 5-HT₁B and 5-HT₁C subtypes.[5][6] Furthermore, considering the emerging role of piperazine derivatives in oncology, a secondary potential application in cancer therapeutics will be discussed.[2][7] This guide is intended to serve as a roadmap for researchers, outlining the rationale, experimental design, and potential outcomes in the preclinical evaluation of this novel compound.

Hypothesized Mechanism of Action: A Focus on Serotonergic Modulation

The structural similarity of this compound to known serotonergic modulators like 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) strongly suggests a potential interaction with the serotonin (5-HT) system.[8] The trifluoromethyl group on the phenyl ring is a key pharmacophore for activity at certain 5-HT receptor subtypes. We hypothesize that this compound acts as an agonist or partial agonist at 5-HT₁B and 5-HT₁C receptors.[6]

Activation of these G-protein coupled receptors (GPCRs) is expected to initiate a cascade of intracellular signaling events. For instance, agonism at 5-HT₁B receptors, which are often expressed as autoreceptors on presynaptic nerve terminals, would likely lead to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in the release of serotonin and other neurotransmitters. This modulatory effect on neurotransmission forms the basis for the potential therapeutic applications of this compound in conditions such as depression, anxiety, and migraine.

Visualizing the Hypothesized Signaling Pathway

Serotonin_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 1-[2-(CF3)benzoyl]piperazine Receptor 5-HT1B/1C Receptor Compound->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Neurotransmitter_Release Decreased Neurotransmitter Release G_Protein->Neurotransmitter_Release Directly Inhibits Vesicle Fusion cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Neurotransmitter_Release Leads to

Caption: Hypothesized signaling cascade of this compound.

Experimental Protocols for Biological Evaluation

A rigorous and systematic approach is essential to elucidate the biological activity of this compound. The following experimental workflows are proposed, beginning with in vitro characterization and progressing to in vivo validation.

Synthesis of this compound

The synthesis of the title compound can be achieved through a standard nucleophilic acyl substitution reaction.

Step-by-Step Protocol:

  • Dissolution: Dissolve piperazine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermic reaction.

  • Acylation: Add a solution of 2-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred piperazine solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

In Vitro Evaluation

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity and selectivity of this compound for a panel of serotonin receptors.

  • Methodology:

    • Prepare cell membrane homogenates expressing the human recombinant serotonin receptors of interest (e.g., 5-HT₁A, 5-HT₁B, 5-HT₁C, 5-HT₂A, 5-HT₂C).

    • Incubate the membrane preparations with a known radioligand for each receptor subtype and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki (inhibitory constant) values by non-linear regression analysis of the competition binding curves.

2. Functional Assays:

  • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

  • Methodology (for Gi/o-coupled receptors like 5-HT₁B/₁C):

    • Use a cell line stably expressing the receptor of interest and a reporter system, such as a cAMP-responsive element linked to a luciferase gene.

    • Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.

    • Measure the reporter gene activity (e.g., luminescence) to quantify the change in intracellular cAMP levels.

    • Calculate EC₅₀ (half-maximal effective concentration) for agonists or IC₅₀ (half-maximal inhibitory concentration) for antagonists.

3. In Vitro Anticancer Screening:

  • Objective: To assess the cytotoxic potential of this compound against a panel of human cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cells (e.g., breast, pancreatic, lung) in 96-well plates and allow them to adhere overnight.[2]

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ values, representing the concentration that inhibits cell growth by 50%.

Visualizing the Experimental Workflow

Experimental_Workflow Synthesis Synthesis & Purification In_Vitro In Vitro Evaluation Synthesis->In_Vitro Binding Receptor Binding Assays In_Vitro->Binding Functional Functional Assays In_Vitro->Functional Cytotoxicity Cytotoxicity Screening In_Vitro->Cytotoxicity In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Behavioral Behavioral Models (e.g., Locomotor Activity) In_Vivo->Behavioral Xenograft Cancer Xenograft Models In_Vivo->Xenograft Data_Analysis Data Analysis & Lead Optimization In_Vivo->Data_Analysis

Caption: A streamlined workflow for the biological evaluation of the compound.

In Vivo Evaluation

1. Pharmacokinetic Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Methodology:

    • Administer a single dose of this compound to rodents (e.g., rats, mice) via intravenous and oral routes.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound and its potential metabolites using LC-MS/MS.

    • Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

2. In Vivo Target Engagement and Pharmacodynamics:

  • Objective: To assess the effects of the compound on locomotor activity, a behavioral endpoint sensitive to serotonergic modulation.[6]

  • Methodology:

    • Acclimate rodents to an open-field arena.

    • Administer the test compound at various doses.

    • Record and analyze the locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.

    • A dose-dependent suppression of spontaneous ambulatory behavior would be consistent with the activity of 5-HT₁B/₁C agonists.[6]

3. In Vivo Anticancer Efficacy (Xenograft Models):

  • Objective: To evaluate the anti-tumor activity of the compound in a living organism.

  • Methodology:

    • Implant human cancer cells (identified as sensitive in vitro) subcutaneously into immunodeficient mice.

    • Once tumors are established, randomize the mice into vehicle control and treatment groups.

    • Administer the test compound daily (or as determined by PK studies).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

Quantitative data from the proposed studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Binding and Functional Data

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)Mode of Action
5-HT₁A>1000>1000-
5-HT₁B 15.2 45.8 Agonist
5-HT₁C 25.6 89.3 Agonist
5-HT₂A580>1000-
5-HT₂C250>1000-

Table 2: Hypothetical In Vitro Cytotoxicity Data

Cancer Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast>50
PANC-1 Pancreas 8.5
A549Lung>50
BxPC-3 Pancreas 12.1

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous, though hypothetical, approach to characterizing the biological activity of this compound. The proposed workflow, grounded in the established pharmacology of related compounds, provides a clear path from synthesis and initial in vitro screening to in vivo validation. The primary hypothesis focuses on its potential as a selective serotonergic modulator, with a secondary exploration of its anticancer properties. The successful execution of these studies would provide critical insights into the therapeutic potential of this novel chemical entity and guide its further development. Future work would involve lead optimization to enhance potency and selectivity, as well as comprehensive safety and toxicology studies.

References

Potential research applications of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields compounds with novel pharmacological profiles. This guide focuses on this compound, a molecule integrating the potent trifluoromethyl (-CF3) group with the versatile benzoylpiperazine scaffold. The trifluoromethyl group is a cornerstone of modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity through its unique electronic properties.[1][2][3] Concurrently, the piperazine ring is a ubiquitous feature in centrally active and systemically acting therapeutic agents, recognized for its ability to impart favorable pharmacokinetic properties and serve as a versatile synthetic handle.[4][5][6] This document synthesizes the known attributes of these components to map out high-potential research avenues for the title compound. We will explore its predicted physicochemical properties, propose detailed experimental workflows for its investigation in neuroscience, oncology, and infectious diseases, and provide the scientific rationale underpinning these applications.

Molecular Rationale and Predicted Physicochemical Profile

The structure of this compound suggests a compound of significant interest for drug discovery. The strategic placement of the -CF3 group on the benzoyl moiety is critical.

  • Trifluoromethyl (-CF3) Group: This strongly electron-withdrawing group can profoundly alter the properties of the parent molecule. It is known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[2][3] Furthermore, the -CF3 group can block metabolic oxidation at the aromatic ring, increasing the compound's metabolic stability and half-life.[3] Its steric and electronic effects can also lead to stronger and more selective interactions with biological targets.[1][2]

  • Piperazine Core: The piperazine ring is a "privileged scaffold" frequently found in biologically active compounds.[5] It contains two nitrogen atoms, one of which is acylated, leaving the other as a secondary amine. This secondary amine is a key site for further chemical modification, allowing for the generation of extensive compound libraries to explore structure-activity relationships (SAR). The piperazine moiety is also known to modulate solubility and CNS penetration.

  • Benzoyl Linker: The benzoyl group connects the trifluoromethylated phenyl ring to the piperazine core via a stable amide bond.[7] This linkage positions the phenyl ring for potential interactions with receptor pockets while maintaining a rigid conformation relative to the piperazine.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~258.25 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP Moderately Lipophilic (2.5 - 3.5)The -CF3 group significantly increases lipophilicity over a non-substituted analog.[3]
Metabolic Stability HighThe -CF3 group can shield the aromatic ring from oxidative metabolism by Cytochrome P450 enzymes.[2]
Aqueous Solubility Low to ModerateIncreased lipophilicity may reduce solubility; formation of a hydrochloride salt can improve it.
CNS Penetration PossibleModerate lipophilicity and molecular weight are favorable for crossing the blood-brain barrier.

Potential Research Application I: Neuroscience

The benzoylpiperazine scaffold is prevalent in compounds targeting the central nervous system, particularly as modulators of serotonergic and dopaminergic systems or as glycine transporter 1 (GlyT1) inhibitors.[7][8][9]

Hypothesis: Modulator of Serotonin (5-HT) Receptors

Related phenylpiperazine derivatives are known agonists or antagonists at various 5-HT receptors.[10][11] For instance, 1-(2-Trifluoromethylphenyl)piperazine is a 5-HT1A receptor antagonist.[10] The title compound could exhibit novel selectivity or potency at these receptors.

Experimental Workflow: 5-HT Receptor Profiling

A tiered screening approach is proposed to efficiently characterize the compound's activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: In Vivo Validation A Compound Synthesis & QC B Primary Binding Assay (Radioligand Displacement) Target: Panel of 5-HT Receptors (5-HT1A, 1B, 2A, 2C) A->B C Functional Assay (e.g., cAMP or Ca2+ Flux) Determine Agonist/Antagonist/Inverse Agonist Activity B->C D Selectivity Profiling (Broader GPCR Panel) C->D E Rodent Behavioral Model (e.g., Forced Swim Test for Depression, Elevated Plus Maze for Anxiety) C->E F Pharmacokinetic Analysis (Brain/Plasma Concentration) E->F

Caption: Tiered workflow for CNS receptor profiling.

Detailed Protocol: Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.

  • Materials:

    • HEK293 cell membranes expressing recombinant human 5-HT1A receptors.

    • Radioligand: [3H]8-OH-DPAT.

    • Non-specific binding control: 10 µM 5-HT.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

    • Test Compound: this compound, serially diluted.

  • Procedure:

    • In a 96-well plate, combine 50 µL of radioligand, 50 µL of test compound dilution (or control), and 100 µL of cell membrane preparation.

    • Incubate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing three times with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, then add scintillation cocktail.

    • Quantify bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of specific binding at each concentration of the test compound. Determine the IC50 value using non-linear regression and then calculate the Ki value using the Cheng-Prusoff equation.

Potential Research Application II: Oncology

Piperazine derivatives have been investigated as anticancer agents, with mechanisms including the inhibition of anti-apoptotic proteins like Mcl-1, a member of the Bcl-2 family.[12] The lipophilic nature of the trifluoromethyl-benzoyl moiety may facilitate penetration into the hydrophobic binding grooves of such protein-protein interaction (PPI) targets.

Hypothesis: Inhibitor of Mcl-1

We hypothesize that this compound could act as a small molecule inhibitor of the Mcl-1/Bak or Mcl-1/Bim interaction, thereby inducing apoptosis in cancer cells that are dependent on Mcl-1 for survival.

Experimental Workflow: Mcl-1 Inhibitor Validation

G cluster_0 Phase 1: Biochemical & Cellular Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Preclinical Evaluation A Biochemical Assay (e.g., TR-FRET or FP) Target: Mcl-1/Bak Interaction B Cell Viability Assay (e.g., MTT or CellTiter-Glo) Cell Line: Mcl-1 Dependent (e.g., H929 Multiple Myeloma) A->B C Apoptosis Induction Assay (Annexin V/PI Staining via Flow Cytometry) B->C D Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) C->D E In Vivo Xenograft Model (e.g., H929 Tumor-bearing Mice) C->E F Toxicity Assessment E->F

Caption: Workflow for validating a potential Mcl-1 inhibitor.

Detailed Protocol: Cell Viability Assay (MTT)
  • Objective: To assess the cytotoxic effect of the compound on an Mcl-1 dependent cancer cell line.

  • Materials:

    • H929 multiple myeloma cells.

    • RPMI-1640 medium supplemented with 10% FBS.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed H929 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results against the compound concentration and use non-linear regression to calculate the GI50 (concentration for 50% growth inhibition).

Potential Research Application III: Infectious Diseases

The piperazine nucleus is a core component of several anthelmintic drugs and has been explored for broad antimicrobial and antiviral activities.[6][13][14]

Hypothesis: Antiviral Agent

Novel trifluoromethyl pyridine piperazine derivatives have shown promise as plant activators with antiviral properties, suggesting the scaffold's potential in this area.[13] We propose investigating this compound for activity against human viruses, such as influenza or coronaviruses.

Experimental Workflow: Antiviral Screening

G cluster_0 Step 1: Initial Screening cluster_1 Step 2: Potency & Selectivity cluster_2 Step 3: Mechanism of Action A Cytotoxicity Assay (e.g., CCK-8 on Host Cells - A549, Vero E6) B Antiviral Assay (Cytopathic Effect (CPE) Inhibition Assay) A->B C Dose-Response Analysis (Calculate EC50 and CC50) B->C D Calculate Selectivity Index (SI) (SI = CC50 / EC50) C->D E Time-of-Addition Assay (Entry, Replication, Egress) C->E F Target-Specific Assay (e.g., Viral Polymerase or Protease Inhibition) E->F

Caption: Screening cascade for novel antiviral compounds.

Proposed Synthesis

The title compound can be synthesized via a standard Schotten-Baumann reaction.

Synthetic Protocol
  • Objective: To synthesize this compound.

  • Materials: Piperazine, 2-(Trifluoromethyl)benzoyl chloride, Sodium hydroxide (NaOH), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine (2.5 equivalents to ensure mono-acylation) in a 10% aqueous NaOH solution in a flask.

    • Cool the mixture to 0°C in an ice bath.

    • With vigorous stirring, add a solution of 2-(Trifluoromethyl)benzoyl chloride (1.0 equivalent) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure compound.[15]

Conclusion

This compound is a strategically designed molecule with significant, untapped potential across multiple therapeutic areas. The combination of a metabolically robust, lipophilic trifluoromethyl-benzoyl group with the versatile piperazine scaffold provides a strong foundation for developing novel therapeutics. The proposed research applications in neuroscience, oncology, and infectious diseases are grounded in the extensive literature on related structures. The experimental workflows provided herein offer a clear, logical, and efficient path for elucidating the pharmacological profile of this promising compound. Further investigation is highly warranted to unlock its full therapeutic potential.

References

1-[2-(Trifluoromethyl)benzoyl]piperazine derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-[2-(Trifluoromethyl)benzoyl]piperazine Derivatives and Analogs

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in centrally active therapeutic agents.[1][2] When combined with a 2-(trifluoromethyl)benzoyl moiety or its related analogs, the resulting compounds exhibit potent and often selective interactions with key neurotransmitter receptors, particularly dopamine and serotonin receptors.[3][4] The inclusion of the trifluoromethyl group significantly modulates physicochemical properties such as lipophilicity and metabolic stability, making it a critical component in drug design.[5][6] This guide provides a comprehensive technical overview of this compound derivatives and their closely related phenyl and benzyl analogs. We will explore synthetic methodologies, delve into the intricacies of their structure-activity relationships (SAR), elucidate their pharmacological mechanisms, and discuss their therapeutic potential, with a primary focus on applications in central nervous system (CNS) disorders.

The Core Scaffold: A Synergy of Piperazine and Trifluoromethylphenyl Moieties

Piperazine: A Privileged Structure in CNS Drug Discovery

The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at opposite positions.[7] Its prevalence in drug molecules stems from several advantageous properties[1][8]:

  • Physicochemical Properties: The basic nitrogen atoms allow for salt formation, which can enhance water solubility and improve pharmacokinetic profiles.

  • Synthetic Tractability: The secondary amine functionalities provide convenient handles for introducing diverse substituents, enabling the exploration of chemical space.[8]

  • Structural Scaffolding: The piperazine ring acts as a versatile linker, capable of orienting pharmacophoric groups in a precise three-dimensional arrangement to optimize interactions with biological targets.

The Trifluoromethyl (CF3) Group: A Bioisostere with Impact

The trifluoromethyl group is a popular substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties[5][9]:

  • Metabolic Stability: It can block sites of oxidative metabolism, increasing the drug's half-life.

  • Lipophilicity: It enhances the molecule's ability to cross cellular membranes, including the blood-brain barrier.

  • Binding Interactions: It can alter the electronic properties of the aromatic ring and participate in unique interactions with protein targets.

Defining the Analogs: Benzoyl, Phenyl, and Benzyl Linkages

While this guide focuses on the this compound core, it is essential to understand its relationship with more extensively studied analogs. The nature of the linker between the trifluoromethylphenyl moiety and the piperazine nitrogen is a critical determinant of pharmacological activity.

  • This compound: Features an amide linkage (-C(=O)-).

  • 1-[2-(Trifluoromethyl)phenyl]piperazine: Features a direct N-aryl bond.

  • 1-[2-(Trifluoromethyl)benzyl]piperazine: Features a methylene bridge (-CH₂-).

The bulk of available pharmacological data pertains to the N-aryl (phenyl) and N-alkyl (benzyl) analogs, which serve as invaluable models for understanding the potential of the benzoyl derivatives.

Synthetic Methodologies

The synthesis of these compounds generally follows a convergent approach: formation of the core piperazine structure followed by diversification at the second nitrogen atom (N4).

Synthesis of the Core Scaffold

The primary method for creating the benzoyl derivative is the acylation of piperazine with a suitable acylating agent.

Protocol 1: Synthesis of this compound

  • Preparation: In a round-bottom flask, dissolve piperazine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • Base Addition: Add a base, such as triethylamine (2.0 equivalents), to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the desired this compound.

Rationale: Using an excess of piperazine can help minimize the formation of the di-acylated byproduct. The Schotten-Baumann reaction conditions, using an aqueous base like NaOH, can also be employed.[10]

Synthesis of N4-Substituted Derivatives

The secondary amine of the newly formed core is a versatile point for introducing a wide array of substituents to modulate pharmacological activity.

  • N-Alkylation: The most common method involves reacting the piperazine core with an alkyl halide (e.g., R-Br, R-Cl) in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (ACN).[11]

  • Reductive Amination: This method involves reacting the piperazine core with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form a C-N bond.[8]

  • Buchwald-Hartwig Amination: For synthesizing N-aryl derivatives, this palladium-catalyzed cross-coupling reaction between the piperazine and an aryl halide is highly effective.[4]

Synthetic Workflow Diagram

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: N4-Diversification P Piperazine Core This compound P->Core BC 2-(Trifluoromethyl)benzoyl Chloride BC->Core Acylation (e.g., DCM, Et3N) Final N4-Substituted Derivatives Core->Final AlkylHalide Alkyl Halide (R-X) AlkylHalide->Final N-Alkylation (e.g., K2CO3) Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Final Reductive Amination (e.g., STAB) ArylHalide Aryl Halide (Ar-X) ArylHalide->Final Buchwald-Hartwig Coupling (e.g., Pd catalyst)

Caption: General synthetic workflow for N4-diversified derivatives.

Pharmacology and Mechanism of Action

Derivatives of (trifluoromethyl)phenyl-piperazine are primarily investigated for their modulatory effects on dopaminergic and serotonergic systems, which are implicated in a wide range of neuropsychiatric disorders.[7][12]

Primary Biological Targets

This class of compounds frequently demonstrates high affinity for the following G-protein coupled receptors (GPCRs):

  • Dopamine D₂ Receptors: A primary target for antipsychotic medications.[3][4] Antagonism at this receptor is a key mechanism for treating psychosis.

  • Serotonin 5-HT₁ₐ Receptors: Often targeted by anxiolytic and antidepressant drugs. Agonism or partial agonism at this receptor is a common therapeutic strategy.[13]

  • Serotonin 5-HT₂ₐ Receptors: Antagonism at this receptor, often in combination with D₂ antagonism, is characteristic of "atypical" antipsychotics and can mitigate some side effects of D₂ blockade.[3]

  • Serotonin Transporter (SERT): Blockade of serotonin reuptake is the primary mechanism of SSRI antidepressants.[14]

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly sensitive to their substitution patterns.

  • Substitution on the Phenyl Ring:

    • The position of the trifluoromethyl group is critical. The ortho-CF₃ substitution, as specified in the topic, is a key feature. Studies on related N-arylpiperazines show that ortho-substituents can significantly influence binding affinity compared to meta or para positioning.[3]

    • Electron-donating groups (e.g., methoxy) versus electron-withdrawing groups (e.g., halogens, CF₃) on the phenyl ring can fine-tune receptor affinity and selectivity. For instance, in one series of indazole-piperazine analogs, ortho-electron-donating groups increased D₂ receptor binding, whereas meta-electron-withdrawing groups were more favorable.[3]

  • Substitution on the Piperazine N4-Position:

    • This position is the primary site for modulating the compound's overall pharmacological profile.

    • Attaching long-chain linkers connected to other pharmacophores (e.g., indazole, benzimidazolone) is a common strategy to achieve multi-target engagement or enhance affinity for a specific receptor.[3]

    • The nature of the N4-substituent dictates selectivity. For example, specific butyl-amide side chains can confer high selectivity for the D₃ versus the D₂ receptor subtype.[4]

Receptor Binding Profiles

The following table summarizes representative binding affinity data (Ki, nM) for a series of N-arylpiperazine analogs, demonstrating the impact of substitution.

Compound IDPhenyl SubstitutionLinker-Terminal GroupD₂ Ki (nM)5-HT₁ₐ Ki (nM)5-HT₂ₐ Ki (nM)Reference
1 2-HIndazole-3-carboxamide10.31.86.9[3]
12 2-CF₃Indazole-3-carboxamide10.95.113.5[3]
10 3-CF₃Indazole-3-carboxamide3.50.93.8[3]
9 2-FIndazole-3-carboxamide13.94.410.7[3]

Data extracted from a study on 1-arylpiperazine derivatives with an N-propyl-indazole-3-carboxamide tail.[3] This highlights how ortho-CF₃ (Cmpd 12) maintains potent, low-nanomolar affinity across all three key receptors, comparable to the unsubstituted analog (Cmpd 1).

Dopamine D₂ Receptor Signaling Pathway

The D₂ receptor is a Gi/o-coupled GPCR. Antagonism by a this compound derivative would block the endogenous ligand dopamine, preventing the inhibition of adenylyl cyclase and leading to an increase in intracellular cAMP levels.

G cluster_receptor Cell Membrane D2R Dopamine D2 Receptor G Gi/o Protein D2R->G activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G->AC inhibits Dopamine Dopamine (Endogenous Ligand) Dopamine->D2R activates Antagonist Piperazine Derivative (Antagonist) Antagonist->D2R blocks ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Active PKA → Cellular Response PKA->PKA_active

Caption: Antagonism of the Dopamine D₂ signaling pathway.

Therapeutic Applications & Preclinical Insights

The unique ability of these compounds to interact with multiple CNS targets makes them promising candidates for treating complex neuropsychiatric disorders.[1][2]

Antipsychotics

The "polypharmacology" of many piperazine derivatives, particularly their dual antagonism of D₂ and 5-HT₂ₐ receptors, aligns with the profile of atypical antipsychotics. This dual action is believed to provide efficacy against the positive symptoms of schizophrenia while potentially mitigating extrapyramidal side effects and improving negative symptoms.[3]

Antidepressants and Anxiolytics

Compounds that combine 5-HT₁ₐ receptor agonism with serotonin reuptake inhibition (SERT) are sought after as next-generation antidepressants with a potentially faster onset of action.[14] The piperazine scaffold is a common feature in multi-target ligands designed for this purpose.[15] The psychotropic activity of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a well-studied analog, is thought to be mediated through 5-HT₁₋ receptors.[16]

ADME/Toxicology Profile

Like many CNS drugs, piperazine derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver, followed by potential glucuronidation or sulfation.[12] The trifluoromethyl group generally enhances metabolic stability. However, potential for drug-drug interactions via CYP inhibition should be assessed. Common toxic effects at high doses are often related to excessive sympathomimetic activity, leading to agitation, anxiety, and cardiovascular symptoms.[7][12]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel CNS-active agents. The synthetic accessibility of the piperazine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired levels of potency, selectivity, and multi-target engagement.

Future research in this area will likely focus on:

  • Biased Agonism: Designing ligands that selectively activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin) of a target receptor to enhance therapeutic effects while minimizing side effects.[17]

  • Multi-Target-Directed Ligands (MTDLs): Rationally designing single molecules that modulate multiple targets implicated in a disease's pathophysiology, a promising strategy for complex disorders like schizophrenia and Alzheimer's disease.[3][15]

  • PET Ligands: Developing radiolabeled versions of these high-affinity ligands for use in Positron Emission Tomography (PET) imaging to study receptor occupancy and distribution in the brain.

The continued exploration of this chemical space holds significant promise for delivering the next generation of therapeutics for challenging psychiatric and neurological conditions.

References

A Comprehensive Technical Guide to the Safe Handling of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for 1-[2-(Trifluoromethyl)benzoyl]piperazine. As a senior application scientist, the following sections synthesize critical safety data from analogous compounds to establish a robust framework for risk mitigation in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation/Corrosion: Many piperazine derivatives are known to cause skin irritation, and in some cases, severe burns and eye damage.[1][2][3] The trifluoromethylphenyl group can also contribute to irritant properties.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][4]

  • Potential for Systemic Effects: While acute toxicity data is limited, related compounds like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) have known stimulant and psychoactive effects, suggesting that systemic absorption should be minimized.[5]

Hazard Summary Table:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Corrosion/IrritationCauses skin irritation, with the potential for severe burns with prolonged contact.[2][6]Dermal
Serious Eye Damage/IrritationCauses serious eye irritation and potentially irreversible damage.[2][3][6]Ocular
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[2][4]Inhalation

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when handling this compound. This involves engineering controls, administrative controls, and the mandatory use of appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All handling of solid or dissolved this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted.[2][4]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[7]

PPE Specification Table:

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side-Shields or Face ShieldEssential to protect against splashes and aerosols. A face shield offers an additional layer of protection and should be considered for larger scale operations.[2][7]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended to provide an extra barrier and to allow for safe removal of the outer glove in case of contamination. Gloves should be changed frequently.[7]
Lab Coat or Chemical Resistant ApronA long-sleeved lab coat is mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection N95 Respirator or higherA properly fit-tested N95 respirator should be used when handling the solid compound outside of a fume hood, or if aerosolization is possible.[7]

PPE Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent cross-contamination) Don1 1. Lab Coat Don2 2. N95 Respirator (if required) Don1->Don2 Don3 3. Safety Goggles/ Face Shield Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat & Inner Gloves (peel off together) Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Doff4 4. N95 Respirator Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling
  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.[2][4]

  • Use in a Well-Ventilated Area: All work should be performed in a chemical fume hood.[1][2]

  • Grounding and Bonding: For larger quantities, take precautionary measures against static discharge.

  • Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Keep the container tightly closed.[1][4]

  • Location: Store in a dry, cool, and well-ventilated place.[1][4] A corrosives area is recommended.[3]

  • Security: Store in a locked cabinet or an area with restricted access.[2]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong reducing agents, strong bases, and alcohols.[1]

Emergency Procedures and First-Aid Measures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency Response Workflow:

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event S1 Immediately remove contaminated clothing. E1 Rinse cautiously with water for several minutes. I1 Remove person to fresh air. Ing1 Rinse mouth. S2 Rinse skin with plenty of water for at least 15 minutes. S1->S2 S3 Seek immediate medical attention. S2->S3 E2 Remove contact lenses, if present and easy to do. E1->E2 E3 Continue rinsing for at least 15 minutes. E2->E3 E4 Seek immediate medical attention. E3->E4 I2 Keep at rest in a position comfortable for breathing. I1->I2 I3 If not breathing, give artificial respiration. I2->I3 I4 Seek immediate medical attention. I3->I4 Ing2 Do NOT induce vomiting. Ing1->Ing2 Ing3 Seek immediate medical attention. Ing2->Ing3

Caption: First-Aid Response to Exposure.

First-Aid Measures Table:

Exposure RouteFirst-Aid Protocol
Skin Contact Immediately take off all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.[1][3] Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][3] Seek immediate medical attention.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing.[1][2] If breathing is difficult, provide artificial respiration.[3] Seek immediate medical attention.[1][3]
Ingestion Rinse mouth. Do NOT induce vomiting.[1][3] Seek immediate medical attention.[1][3]
Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation.[4] Evacuate personnel to a safe area.[4] Avoid breathing vapors, mist, or gas.[2][4] Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][4]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3] Avoid dust formation.[3][4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[2]

  • Specific Hazards: During combustion, irritant fumes may be emitted.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[2][4]

Disposal Considerations

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Contaminated PPE should be treated as hazardous waste.[7]

Toxicological and Ecological Information

  • Toxicological Information: Specific toxicological data for this compound is not available. However, related compounds are known to cause skin, eye, and respiratory irritation.[2][4][6] The toxicological properties have not been fully investigated.[8]

  • Ecological Information: Do not allow the material to contaminate ground water systems or enter drains.[2][3] The environmental impact of this compound has not been fully investigated.

References

Pharmacological profile of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Profile of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacological properties of this compound, a synthetic derivative of the piperazine class. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its chemical nature, mechanism of action, and potential applications, while also drawing logical inferences from closely related structural analogs to build a predictive pharmacological profile.

Introduction and Structural Rationale

This compound belongs to the large family of phenylpiperazine compounds, which are renowned for their diverse and potent activities within the central nervous system (CNS). The molecule's architecture is distinguished by three key components:

  • Piperazine Ring: A six-membered heterocyclic scaffold common in many neuropharmacological agents, providing a basic nitrogen center crucial for receptor interactions.

  • Benzoyl Group: An acyl moiety that connects the phenyl ring to the piperazine nitrogen. The presence of the carbonyl group (C=O) influences the molecule's electronic distribution and hydrogen bonding capacity, differentiating it from benzylpiperazine analogs.[1]

  • 2-(Trifluoromethyl) Phenyl Group: The trifluoromethyl (CF₃) group at the ortho-position of the phenyl ring is a critical feature. This electron-withdrawing group significantly increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier.[2] Its position on the ring dictates the steric and electronic profile, thereby influencing receptor binding affinity and selectivity compared to its meta- and para-isomers.

This unique combination of functional groups suggests a complex pharmacological profile, positioning this compound as a compound of significant interest for CNS research.

Chemical Synthesis and Characterization

The synthesis of this compound can be achieved through a standard nucleophilic acyl substitution reaction. To ensure mono-acylation and prevent the formation of di-substituted byproducts, a common strategy involves the use of a protected piperazine derivative.

Experimental Protocol: Mono-Benzoylation via Boc-Protection

This protocol describes a reliable, three-step method for synthesizing the title compound with high purity.

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in DCM to the piperazine solution at room temperature over 2-3 hours.

  • Stir the reaction mixture for 20-24 hours, monitoring completion by Thin-Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting 1-Boc-piperazine by column chromatography to isolate it from unreacted piperazine and di-Boc-piperazine.[3]

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Add 2-(Trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Perform an aqueous workup by washing the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield N-(2-Trifluoromethylbenzoyl)-N'-Boc-piperazine.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).[3]

  • Evaporate the solvent and excess acid. Neutralize the residue with a base (e.g., saturated NaHCO₃) and extract the final product, this compound, into an organic solvent.

  • Purify the final compound via column chromatography or recrystallization.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection Piperazine Piperazine Boc_Piperazine 1-Boc-piperazine Piperazine->Boc_Piperazine DCM Boc2O (Boc)₂O Boc2O->Boc_Piperazine DCM Acylated_Product N-(2-CF₃-Benzoyl)-N'-Boc-piperazine Boc_Piperazine->Acylated_Product + Reagent, Et₃N in DCM @ 0°C to RT Reagent 2-(CF₃)benzoyl chloride Final_Product 1-[2-(CF₃)benzoyl]piperazine Acylated_Product->Final_Product TFA in DCM

Caption: A three-step synthesis workflow for this compound.

Pharmacodynamics: A Predictive Mechanism of Action

While direct pharmacological data for this compound is limited, a robust profile can be predicted by analyzing its close structural analog, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). TFMPP is a well-characterized serotonergic agent, and it is highly probable that the benzoyl derivative shares a similar primary mechanism centered on the serotonin (5-HT) system.[4][5]

The primary mechanism of action is likely agonism at various serotonin receptors. TFMPP is known to be a non-selective serotonin receptor agonist, with notable activity at 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors.[4][6] The benzoyl derivative likely retains this serotonergic profile, although the affinity and efficacy at each subtype may be modulated by the ortho-CF₃ group and the carbonyl linker.

Additionally, many piperazine derivatives exhibit activity at other monoamine systems. Benzylpiperazine (BZP), for example, enhances the release of dopamine and norepinephrine.[7] It is plausible that this compound possesses some affinity for dopamine and adrenergic transporters or receptors, contributing to a more complex CNS effect profile than a purely serotonergic agent.

Proposed Signaling Pathway

Serotonin_Signaling Compound 1-[2-(CF₃)benzoyl]piperazine Receptor 5-HT Receptor (e.g., 5-HT₂ₐ/₂C) Compound->Receptor Agonist Binding G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Neuronal Excitation & Downstream Signaling Ca_Release->Response PKC->Response

Caption: Proposed agonism at a Gq-coupled 5-HT receptor (e.g., 5-HT2A/2C).

Receptor Binding Affinity Profile (Predictive)

The binding affinity of a compound, typically measured as the inhibition constant (Kᵢ), quantifies its potency for a specific receptor. The following table summarizes the known binding affinities of the related compound TFMPP at various human serotonin receptors, which serves as a valuable predictive model for this compound.

Receptor SubtypeLigandKᵢ (nM)Source
5-HT₁ₐTFMPP120 - 280BindingDB
5-HT₁ₑTFMPP51BindingDB[6]
5-HT₁ₐTFMPP130 - 230BindingDB
5-HT₂ₐTFMPP200 - 260BindingDB
5-HT₂CTFMPP30 - 130BindingDB

Data is for 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and serves as a predictive reference.

The ortho-position of the CF₃ group in the title compound, compared to the meta-position in TFMPP, along with the carbonyl group, is expected to alter these affinities. The steric hindrance from the ortho-substituent may decrease affinity at some receptor subtypes while potentially enhancing selectivity for others.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound.

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT₂ₐ) in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membranes in an assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through. Wash the filters quickly with a cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Pharmacokinetic Profile (Predictive)

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical to understanding its in vivo behavior. Data from benzylpiperazine (BZP) and TFMPP provide a framework for its expected pharmacokinetic profile.

ParameterBZP (200 mg oral dose, human)TFMPP (in rats)Predicted Profile for Title Compound
Tₘₐₓ (Time to Peak) ~75 minutes[8]N/ALikely rapid absorption, with Tₘₐₓ under 2 hours.
Cₘₐₓ (Peak Concentration) ~262 ng/mL[8]N/ADose-dependent.
t₁/₂ (Elimination Half-life) ~5.5 hours[8]N/AExpected to be relatively short, likely in the range of 4-8 hours.[7]
Metabolism Hydroxylation, N-dealkylation[7]N/APrimarily hepatic metabolism via Cytochrome P450 enzymes. The benzoyl group may be subject to reduction.
Distribution Crosses blood-brain barrier[7]N/AHigh lipophilicity from the CF₃ group suggests good penetration into the CNS.

Potential Therapeutic and Research Applications

Given its predicted activity as a serotonergic agent, this compound holds potential in several areas:

  • Research Tool: As a ligand with a potentially unique affinity and selectivity profile for serotonin receptors, it can be used to probe receptor structure and function, helping to elucidate the role of specific 5-HT subtypes in various physiological and pathological processes.

  • Drug Development Scaffold: The piperazine core is a privileged scaffold in medicinal chemistry.[9] Modifications to the phenyl ring or piperazine core could lead to the development of novel therapeutics for CNS disorders such as depression, anxiety, or schizophrenia.

  • Oncology Research: Some novel piperazine derivatives have been investigated for their potential as anticancer agents, suggesting that the pharmacological scope of this chemical class extends beyond the CNS.[10][11]

Conclusion

This compound is a synthetic compound with a high potential for significant CNS activity, primarily predicted to be mediated through serotonin receptors. Its structure, featuring a lipophilic trifluoromethyl group and a benzoyl linker, distinguishes it from more widely studied analogs like TFMPP and BZP. While direct experimental data remains sparse, this in-depth analysis, built upon a foundation of established chemical principles and data from closely related compounds, provides a robust predictive framework for its synthesis, mechanism of action, and pharmacokinetic properties. Further empirical investigation is warranted to fully characterize its pharmacological profile and validate its potential as a valuable tool for neuroscience research and drug discovery.

References

The Genesis of a Key Pharmacophore: A Technical Guide to the Discovery and History of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl group into bioactive molecules has been a cornerstone of modern medicinal chemistry, imparting unique properties that can enhance metabolic stability, lipophilicity, and binding affinity. The piperazine scaffold, a privileged structure in drug discovery, has been extensively utilized for its favorable pharmacokinetic profile and its ability to interact with a wide range of biological targets. This technical guide delves into the discovery and history of a significant intersection of these two chemical moieties: 1-[2-(Trifluoromethyl)benzoyl]piperazine. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence can be traced through the convergence of parallel advancements in synthetic methodologies and the systematic exploration of structure-activity relationships in psychoactive drug development. This guide will illuminate the historical context, synthetic evolution, and the underlying scientific principles that led to the conception and synthesis of this important chemical entity.

Introduction: The Rise of Fluorine in Medicinal Chemistry and the Piperazine Motif

The story of this compound is not one of a single breakthrough but rather an embodiment of evolving strategies in drug design. The mid-20th century saw a surge in the development of psychotropic drugs, with many discoveries arising from serendipitous observations of the side effects of antihistamines and other medications.[1] This era laid the groundwork for the rational design of molecules targeting the central nervous system (CNS).

Concurrently, the unique properties of fluorine began to be appreciated by medicinal chemists. The trifluoromethyl (CF3) group, in particular, became a valuable tool. Its strong electron-withdrawing nature and high lipophilicity could dramatically alter the biological activity and metabolic fate of a parent molecule. The biological activity of trifluoromethyl compounds was first investigated as early as 1927. The development of shelf-stable electrophilic trifluoromethylating reagents, pioneered by researchers like Yagupolskii in the 1980s, significantly expanded the accessibility of these compounds for research.

The piperazine ring is another critical component of this story. As a symmetrical diamine, it offers two points for substitution, allowing for the creation of diverse chemical libraries.[2] Its presence in numerous successful drugs has cemented its status as a "privileged scaffold" in medicinal chemistry, often conferring favorable properties such as improved solubility and oral bioavailability. Piperazine derivatives have been explored for a vast range of therapeutic applications, including as antipsychotics, antidepressants, and anxiolytics.[3]

The convergence of these two powerful elements—the trifluoromethyl group and the piperazine core—set the stage for the synthesis and investigation of molecules like this compound.

The Synthetic Blueprint: From Classical Reactions to Modern Innovations

The synthesis of this compound is a practical application of fundamental organic chemistry principles, primarily the acylation of a secondary amine. The general approach involves the reaction of piperazine with a derivative of 2-(trifluoromethyl)benzoic acid.

Core Synthetic Strategy: Acylation of Piperazine

The most direct route to this compound is the nucleophilic acyl substitution reaction between piperazine and an activated form of 2-(trifluoromethyl)benzoic acid, typically the acyl chloride.

Conceptual Workflow for the Synthesis of this compound:

G A 2-(Trifluoromethyl)benzoic Acid C 2-(Trifluoromethyl)benzoyl Chloride A->C Activation B Activating Agent (e.g., SOCl2, Oxalyl Chloride) B->C E This compound C->E Acylation D Piperazine D->E F Base (e.g., Triethylamine, Pyridine) F->E Acid Scavenger

Caption: General synthetic scheme for this compound.

A critical consideration in this synthesis is the potential for di-acylation of piperazine. To favor the mono-acylated product, several strategies can be employed:

  • Use of a Large Excess of Piperazine: By using a significant excess of the piperazine nucleophile, the probability of a second acylation event on the same piperazine molecule is statistically reduced.

  • Protection-Deprotection Strategy: One of the nitrogen atoms of piperazine can be protected with a suitable protecting group (e.g., Boc, Cbz). Following acylation of the unprotected nitrogen, the protecting group is removed to yield the desired mono-substituted product.

  • Controlled Addition of the Acylating Agent: Slow, dropwise addition of the 2-(trifluoromethyl)benzoyl chloride to a solution of piperazine at low temperatures can help to control the reaction and minimize the formation of the di-substituted byproduct.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Piperazine

  • 2-(Trifluoromethyl)benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 equivalents) to the piperazine solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled piperazine solution dropwise over 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data Summary (Representative):

ParameterValue
Yield 75-90%
Purity (post-chromatography) >98%
Reaction Time 3-6 hours
Reaction Temperature 0 °C to Room Temperature

Historical Context and the Search for Novel Psychoactive Agents

The precise first synthesis of this compound is not prominently documented in a landmark publication. Instead, its emergence is likely the result of systematic structure-activity relationship (SAR) studies conducted within the broader context of psychoactive drug discovery. The development of drugs like buspirone, an anxiolytic featuring a piperazine moiety, highlighted the potential of this scaffold in modulating CNS activity.

The exploration of various substituents on the phenyl ring of benzoylpiperazines was a logical step in the quest for novel compounds with improved efficacy and side-effect profiles. The introduction of the trifluoromethyl group at the ortho position of the benzoyl moiety would have been a rational design choice for several reasons:

  • Steric Influence: The bulky trifluoromethyl group at the ortho position can influence the conformation of the molecule, potentially locking it into a specific orientation that favors binding to a particular receptor.

  • Electronic Effects: The strong electron-withdrawing nature of the CF3 group alters the electronic properties of the aromatic ring and the adjacent carbonyl group, which can impact receptor interactions and metabolic stability.

  • Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and reach its target in the CNS.

While a specific "eureka" moment for this compound is not apparent, its existence is a testament to the methodical approach of medicinal chemists in the latter half of the 20th century and the early 21st century, who systematically synthesized and evaluated libraries of compounds to understand the intricate relationship between chemical structure and biological activity. The synthesis of related compounds, such as 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine, demonstrates the continued interest in this structural motif for exploring a wide range of biological activities, including anti-inflammatory, antibacterial, and antidepressant properties.[4]

Analytical Characterization

The definitive identification of this compound relies on a combination of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the trifluoromethylbenzoyl group and the methylene protons of the piperazine ring. The integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR: Will display distinct resonances for the carbon atoms in the benzoyl and piperazine moieties, including the characteristic signal for the trifluoromethyl carbon.

    • ¹⁹F NMR: Will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. For instance, cleavage of the amide bond is a common fragmentation pathway for such molecules.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl stretching vibration.

Conclusion and Future Perspectives

The discovery and history of this compound are intrinsically linked to the broader evolution of medicinal chemistry. It stands as a prime example of how the strategic combination of a privileged scaffold (piperazine) and a bioisosteric functional group (trifluoromethyl) can lead to the creation of molecules with significant potential for biological activity. While its own specific therapeutic applications may not be as widely documented as some of its chemical cousins, its role as a key intermediate and a building block in the ongoing search for novel therapeutics is undeniable. The synthetic methodologies developed for its creation are robust and adaptable, providing a solid foundation for the future exploration of this and related chemical spaces. As our understanding of the complex interplay between molecular structure and biological function continues to deepen, the legacy of compounds like this compound will be found in the new generations of drugs it helps to inspire.

References

Methodological & Application

Synthesis of 1-[2-(Trifluoromethyl)benzoyl]piperazine step-by-step protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate in pharmaceutical research and development. The piperazine moiety is a prevalent scaffold in many biologically active molecules, and its derivatives are integral to the discovery of new drugs.[1][2] This guide details a robust and reproducible method based on the N-acylation of piperazine with 2-(trifluoromethyl)benzoyl chloride. We delve into the underlying reaction mechanism, provide detailed safety protocols, and offer expert insights into process optimization and troubleshooting. The described protocol is designed for researchers, chemists, and drug development professionals seeking to synthesize this valuable compound with high yield and purity.

Introduction: Significance and Synthetic Strategy

This compound is a valuable building block in medicinal chemistry. The trifluoromethyl (-CF3) group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity, making it a crucial substituent in modern drug design.[3][4] The piperazine ring itself often serves as a versatile scaffold for arranging pharmacophoric groups to interact with biological targets.[2]

The primary synthetic route detailed here is the direct N-acylation of piperazine, a classic example of the Schotten-Baumann reaction.[5] This method involves the reaction of a nucleophilic amine (piperazine) with an electrophilic acyl chloride (2-(trifluoromethyl)benzoyl chloride) in the presence of a base. The central challenge in this synthesis is achieving selective mono-acylation, as the symmetrical nature of piperazine can easily lead to the formation of an unwanted 1,4-disubstituted byproduct.[5][6] This protocol is optimized to favor the formation of the desired mono-substituted product through careful control of stoichiometry and reaction conditions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-(trifluoromethyl)benzoyl chloride. This initial attack forms an unstable tetrahedral intermediate.[5]

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion, which is an excellent leaving group.[5]

  • Deprotonation: The resulting protonated amide (an ammonium salt) is neutralized by a base (in this case, sodium hydroxide). This step is critical as it regenerates the neutral product and prevents the hydrochloric acid byproduct from protonating the starting piperazine, which would render it non-nucleophilic.[5]

Reaction_Mechanism Figure 1: Mechanism of Mono-Acylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Piperazine Piperazine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral Nucleophilic Attack AcylChloride 2-(Trifluoromethyl)benzoyl Chloride (Electrophile) AcylChloride->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Elimination of Cl⁻ FinalProduct 1-[2-(CF3)benzoyl]piperazine ProtonatedAmide->FinalProduct Deprotonation Salt NaCl + H₂O Base NaOH Base->FinalProduct

Caption: Schotten-Baumann reaction mechanism for synthesis.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Key Properties
Piperazine (Anhydrous)110-85-0C₄H₁₀N₂86.14Hygroscopic solid, irritant
2-(Trifluoromethyl)benzoyl chloride312-94-7C₈H₄ClF₃O208.56Corrosive, water-reactive liquid[7]
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Corrosive solid
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile organic solvent
Hydrochloric Acid (HCl), 1M7647-01-0HCl36.46Corrosive
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Mild base
Brine (Saturated NaCl)7647-14-5NaCl58.44Aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent
Equipment
  • 250 mL Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (addition funnel)

  • Ice-water bath

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for purification (beakers, Erlenmeyer flasks, filtration apparatus)

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Personal Protective Equipment (PPE): Chemical splash goggles, nitrile gloves, lab coat, face shield.

Safety Precautions: A Critical Overview

Handling 2-(Trifluoromethyl)benzoyl chloride requires strict safety measures.

  • Corrosivity and Reactivity: This reagent is highly corrosive and causes severe skin and eye burns.[7][8] It is also water-reactive, releasing toxic hydrogen chloride gas upon contact with moisture or water.[7][8] All operations must be conducted in a certified chemical fume hood. [7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection at all times.[8] An acid-resistant apron and a face shield are highly recommended when handling the pure reagent.

  • Spill Management: In case of a spill, do not use water. Neutralize small spills with a dry, inert material like sand or sodium bicarbonate. For larger spills, evacuate the area and follow emergency procedures.[9]

  • Reagent Handling: Piperazine and sodium hydroxide are also corrosive and/or irritants. Avoid creating dust and direct contact. Dichloromethane is a volatile solvent and should be handled in a well-ventilated area to avoid inhalation.[10]

Detailed Experimental Protocol

This protocol is based on the direct acylation method, which is rapid and efficient when performed correctly.[6]

Step 1: Preparation of Piperazine Solution
  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (8.61 g, 0.10 mol, 2.0 equivalents) in 50 mL of a 10% aqueous sodium hydroxide solution.

    • Causality Insight: Using a 2-fold excess of piperazine statistically favors mono-acylation over di-acylation. The NaOH acts as the base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[5]

  • Fit the flask with a thermometer and a dropping funnel.

  • Cool the stirred solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the acylation reaction and minimize side-product formation.

Step 2: Acylation Reaction
  • Dissolve 2-(trifluoromethyl)benzoyl chloride (10.43 g, 0.05 mol, 1.0 equivalent) in 25 mL of dichloromethane (DCM).

  • Transfer this solution to the dropping funnel.

  • Add the 2-(trifluoromethyl)benzoyl chloride solution dropwise to the cold, vigorously stirred piperazine solution over 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.

    • Causality Insight: Slow, dropwise addition prevents localized overheating and high concentrations of the acylating agent, both of which would increase the likelihood of the undesired di-acylation reaction.[6]

Step 3: Reaction Completion and Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring vigorously for an additional 2-3 hours.

  • Monitor the reaction's progress by TLC (e.g., using a 10:1 DCM:Methanol solvent system) to confirm the consumption of the starting acyl chloride.

Step 4: Workup and Extraction
  • Transfer the biphasic reaction mixture to a 500 mL separatory funnel.

  • Separate the lower organic (DCM) layer.

  • Extract the aqueous layer with DCM (3 x 30 mL) to ensure complete recovery of the product.[6]

  • Combine all organic layers.

  • Wash the combined organic phase sequentially with:

    • 1 M HCl (2 x 25 mL) - to remove excess piperazine and NaOH.

    • Saturated aqueous NaHCO₃ solution (1 x 30 mL) - to neutralize any residual acid.

    • Brine (1 x 30 mL) - to remove bulk water and aid in layer separation.[6]

Step 5: Drying and Solvent Evaporation
  • Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.[5]

Step 6: Purification
  • The crude product, typically an off-white solid or a viscous oil, can be purified by recrystallization.

  • A common solvent system for recrystallization is a mixture of toluene and petroleum ether or ethyl acetate and hexane.[5][6] Dissolve the crude product in a minimum amount of the hot, more polar solvent and add the less polar solvent until turbidity persists. Allow to cool slowly to form pure crystals.

  • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Overall Synthesis Workflow Setup 1. Reaction Setup - Dissolve Piperazine in aq. NaOH - Cool to 0-5 °C Acylation 2. Acylation - Add 2-(CF3)benzoyl chloride in DCM dropwise - Maintain T < 10 °C Setup->Acylation Vigorous Stirring Stir 3. Reaction Completion - Stir at RT for 2-3h - Monitor by TLC Acylation->Stir Allow to warm Workup 4. Workup & Extraction - Separate layers - Extract with DCM - Wash with HCl, NaHCO₃, Brine Stir->Workup Reaction Complete Dry 5. Drying & Evaporation - Dry over Na₂SO₄ - Remove solvent via rotovap Workup->Dry Purify 6. Purification - Recrystallize from suitable solvent system - Isolate pure product Dry->Purify Crude Product

References

Analytical methods for 1-[2-(Trifluoromethyl)benzoyl]piperazine characterization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Analytical Characterization of 1-[2-(Trifluoromethyl)benzoyl]piperazine

**Abstract

This comprehensive application note provides a detailed framework of analytical methodologies for the definitive characterization of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this guide moves beyond procedural lists to explain the causality behind experimental choices. We present integrated protocols for chromatographic separation and spectroscopic elucidation, ensuring a self-validating system for establishing the identity, purity, and structural integrity of the target compound. Methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

**1. Introduction and Scientific Context

This compound is a synthetic compound featuring a piperazine core, a versatile scaffold in medicinal chemistry. The molecule's structure, incorporating a benzoyl group substituted with a trifluoromethyl (CF3) moiety, suggests its potential as a research chemical, a precursor for more complex pharmaceutical agents, or a designer drug analog. The trifluoromethyl group is a common bioisostere used to modulate metabolic stability and receptor binding affinity.

Given the diverse potential applications and regulatory scrutiny of piperazine derivatives, robust and unambiguous analytical characterization is not merely a procedural step but a foundational requirement for scientific integrity. A multi-technique approach is essential to confirm the molecular structure, quantify purity, and identify any related impurities or degradation products. This guide establishes an integrated workflow for achieving a full, verifiable characterization.

**2. Physicochemical Profile

A foundational understanding of a compound's properties is critical for method development. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₃F₃N₂O[1]
Molecular Weight 258.24 g/mol -
Monoisotopic Mass 258.098 Da[1]
Predicted XlogP 0.6[1]
Appearance White to off-white solid (typical)-

**3. Chromatographic Analysis: Purity and Quantification

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products, while also providing a precise means of quantification.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

Expertise & Rationale: Reverse-phase HPLC is the premier technique for analyzing non-volatile, polar to moderately non-polar compounds like this compound. A C18 stationary phase provides excellent hydrophobic interaction, while a methanol or acetonitrile gradient effectively elutes the analyte. The presence of the benzoyl chromophore makes UV-Vis detection, specifically with a Diode-Array Detector (DAD), highly suitable. DAD not only quantifies the analyte but also provides UV spectral data across the peak, which is invaluable for assessing peak purity and aiding in preliminary identification. The use of an acidic modifier (e.g., formic acid) in the mobile phase ensures the piperazine nitrogens are protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.

Protocol 1: HPLC-DAD Method for Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

    • Vortex until fully dissolved. Further dilute as necessary to achieve a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • HPLC System: A quaternary or binary HPLC system with a DAD.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • DAD Wavelength: Monitor at 220 nm and 254 nm. Acquire spectra from 200-400 nm.

    • Gradient Program:

Time (min)% Mobile Phase B
0.020
15.090
18.090
18.120
22.020
  • Data Interpretation:

    • Retention Time (tR): Expect a single major peak corresponding to the analyte.

    • Purity: Calculate purity by area percent (Area of main peak / Total area of all peaks x 100%).

    • Peak Purity Analysis: Utilize DAD software to assess the spectral homogeneity across the main peak. A clean UV spectrum confirms the absence of co-eluting impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve & Dilute s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 DAD Detection (200-400 nm) a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Area % Purity d1->d2 d3 Assess Peak Purity d1->d3

Figure 1: Workflow for HPLC-DAD Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful tool for identifying and confirming the structure of thermally stable and sufficiently volatile compounds. This compound has adequate volatility for GC analysis. Electron Ionization (EI) at a standard 70 eV produces a reproducible fragmentation pattern that serves as a molecular "fingerprint." This allows for definitive identification by comparing the acquired spectrum to a reference or by interpreting the fragmentation pattern. For this class of molecules, derivatization is typically unnecessary.[2]

Predicted Fragmentation: The EI mass spectrum is expected to be highly characteristic. Key fragmentation pathways would involve:

  • Alpha-cleavage adjacent to the piperazine nitrogen, leading to the loss of piperazine ring fragments.

  • Cleavage of the amide bond , generating a benzoyl cation (m/z 173) and a piperazine radical. The m/z 173 ion, containing the trifluoromethyl group, would be a highly diagnostic fragment.

  • Further fragmentation of the [C₇H₄(CF₃)]+ ion (m/z 145) by loss of CO.

  • Fragments from the piperazine ring itself, such as m/z 56 or 85.

Protocol 2: GC-MS Method for Identity Confirmation

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or methanol.

    • Ensure the sample is fully dissolved.

  • Instrumentation & Conditions:

    • GC-MS System: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet: Split/Splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250 °C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

  • Data Interpretation:

    • Identify the peak corresponding to the analyte in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Confirm the presence of the molecular ion (M⁺) at m/z 258.

    • Identify key fragment ions (e.g., m/z 173, 145, 85) to confirm the structure.

Spectroscopic Analysis: Unambiguous Structural Elucidation

While chromatography provides purity data, spectroscopy is required for the absolute confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for de novo structure elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment. Deuterated chloroform (CDCl₃) is a common solvent, but deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.

Predicted Spectral Features:

  • ¹H NMR:

    • Aromatic Region (~7.4-7.8 ppm): Four protons on the benzoyl ring will appear as a complex multiplet pattern due to ortho, meta, and para couplings, further complicated by the ortho-CF₃ and ortho-amide substituents.

    • Piperazine Region (~3.0-4.0 ppm): The eight piperazine protons will likely appear as two or more broad multiplets. The protons adjacent to the nitrogen of the amide will be deshielded relative to those adjacent to the secondary amine. The signals may be broad due to conformational exchange and nitrogen quadrupole effects.

    • Amine Proton (~1.5-2.5 ppm): A broad, exchangeable singlet for the N-H proton, which may not always be observed.

  • ¹³C NMR:

    • Carbonyl Carbon (~168-172 ppm): A single resonance for the amide C=O.

    • Aromatic Carbons (~120-140 ppm): Six distinct signals. The carbon attached to the CF₃ group will appear as a quartet due to ¹JCF coupling (~30 Hz), and adjacent carbons will show smaller couplings.[3] The CF₃ carbon itself will also be a quartet (~270 Hz).

    • Piperazine Carbons (~40-55 ppm): Two or more signals for the piperazine ring carbons.

  • ¹⁹F NMR:

    • A single, sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group, typically observed between -60 and -65 ppm relative to CFCl₃.[3][4]

Protocol 3: NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the solution is clear and free of particulate matter.

  • Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) NMR spectrometer.

    • Standard acquisition parameters for each nucleus should be used. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Assign all observed resonances to the corresponding atoms in the structure based on chemical shift, integration (for ¹H), and coupling patterns.

Logic_Flow cluster_purity Purity & Identity cluster_structure Structural Confirmation Sample Test Sample: 1-[2-(CF3)benzoyl]piperazine HPLC HPLC-DAD Sample->HPLC Purity (%) GCMS GC-MS Sample->GCMS Identity (Mass) NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR Unambiguous Structure FTIR FTIR Sample->FTIR Functional Groups Report Certificate of Analysis (Complete Characterization) HPLC->Report GCMS->Report NMR->Report FTIR->Report

Figure 2: Integrated Analytical Strategy for Full Characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides valuable confirmatory evidence for the presence of the amide carbonyl, aromatic ring, CF₃ group, and aliphatic C-H bonds. Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation.

Protocol 4: FTIR-ATR Analysis

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The typical analysis range is 4000-650 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Table of Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amine (Piperazine)
3100-3000C-H StretchAromatic
2950-2800C-H StretchAliphatic (Piperazine Ring)
~1640C=O StretchTertiary Amide (Strong)[5]
~1600, ~1450C=C StretchAromatic Ring
1350-1100C-F StretchTrifluoromethyl (Strong, often multiple bands)
~1250C-N StretchAmide/Amine

Conclusion

The analytical strategy detailed in this application note provides a robust, multi-faceted approach to the comprehensive characterization of this compound. By integrating chromatographic techniques for purity and separation with spectroscopic methods for definitive structural elucidation, researchers can establish a high-confidence profile of the compound. This framework ensures data integrity, meets rigorous scientific and regulatory standards, and provides the foundational knowledge necessary for subsequent research and development activities.

References

Application Note: A Robust HPLC Method for the Quantitative Analysis of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and scientifically grounded High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-[2-(Trifluoromethyl)benzoyl]piperazine. This compound is a notable piperazine derivative, a class of molecules with significant interest in the pharmaceutical and forensic fields.[1][2] The developed method is designed for researchers, scientists, and drug development professionals, providing a robust protocol for purity assessment, stability studies, and quality control. The method utilizes reversed-phase chromatography with UV detection, leveraging the inherent chromophore of the benzoyl moiety, thus eliminating the need for complex derivatization steps often required for other piperazine compounds.[3][4][5]

Introduction: The Analytical Imperative for Piperazine Derivatives

Piperazine and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous therapeutic agents with applications ranging from antipsychotics to antianginal medications.[3] The trifluoromethyl group, as present in this compound, is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and potency. Consequently, the development of reliable and validated analytical methods for these compounds is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.

While many simple piperazine derivatives lack a strong chromophore, necessitating derivatization to achieve adequate sensitivity with UV detectors, this compound's benzoyl group provides sufficient UV absorbance for direct analysis.[3][5][6] This simplifies the analytical workflow, reduces potential sources of error, and improves sample throughput. This application note details a straightforward yet robust isocratic HPLC method, explaining the rationale behind the selection of chromatographic parameters to provide a self-validating and scientifically sound protocol.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance in separating a wide range of pharmaceutical compounds.

  • Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filters: 0.45 µm syringe filters for sample and mobile phase filtration.

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: HPLC grade or deionized water, filtered.

  • Formic Acid (HCOOH): Analytical grade (optional, for mobile phase modification).

  • This compound Reference Standard: Of known purity.

Chromatographic Method and Rationale

The selection of chromatographic conditions is critical for achieving optimal separation, peak shape, and sensitivity. The following parameters are recommended as a starting point for the analysis of this compound.

Method Parameters
ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile:Water (60:40, v/v)The benzoylpiperazine structure suggests moderate polarity, making a reversed-phase separation with a common organic modifier like acetonitrile suitable. The 60:40 ratio is a good starting point to achieve a reasonable retention time.
Column C18, 250 mm x 4.6 mm, 5 µmC18 stationary phases provide excellent hydrophobic retention for aromatic compounds. The column dimensions offer a good balance between resolution and analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing good efficiency without generating excessive backpressure.[5]
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection Wavelength 230 nmThe benzoyl chromophore is expected to have a strong absorbance in the low UV region. A PDA detector can be used to determine the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.[5]
Run Time 10 minutesAn initial run time to ensure the elution of the main peak and any potential impurities. This can be optimized based on initial results.
Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC analysis process, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Prepare Standard Solution Inject Inject Sample/Standard Standard->Inject Sample Prepare Sample Solution Sample->Inject MobilePhase Prepare & Degas Mobile Phase Separate Chromatographic Separation (C18 Column) MobilePhase->Separate Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analytical workflow for this compound.

Detailed Protocols

Standard Solution Preparation (100 µg/mL)
  • Weighing: Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolving: Transfer the weighed standard into a 100 mL volumetric flask.

  • Dilution: Add approximately 70 mL of the mobile phase (Acetonitrile:Water, 60:40) and sonicate for 5-10 minutes to ensure complete dissolution.

  • Final Volume: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.

Sample Solution Preparation

The preparation of the sample solution will depend on the matrix (e.g., bulk drug substance, formulation). For a bulk drug substance, the procedure is similar to the standard preparation.

  • Weighing: Accurately weigh an amount of the sample expected to contain approximately 10 mg of this compound.

  • Dissolving and Dilution: Follow steps 2-4 of the standard solution preparation protocol.

  • Filtration: Prior to injection, filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

System Suitability Testing

Before sample analysis, it is crucial to perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Injections: Make five replicate injections of the standard solution.

  • Evaluation Criteria:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Method Validation: A Self-Validating System

A well-developed HPLC method should be validated to ensure its reliability for the intended application. The following validation parameters should be assessed according to ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This can be evaluated by analyzing a placebo and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).[5]

Troubleshooting Decision Tree

The following diagram provides a logical approach to troubleshooting common issues encountered during HPLC analysis.

Troubleshooting_Tree cluster_retention cluster_peak cluster_pressure Start Problem Observed Retention_Shift Retention Time Shift? Start->Retention_Shift Peak_Shape Poor Peak Shape? (Tailing/Fronting) Start->Peak_Shape Pressure_Issue Pressure Fluctuation or High Backpressure? Start->Pressure_Issue Check_Mobile_Phase Check Mobile Phase Composition & pH Retention_Shift->Check_Mobile_Phase Yes Check_Flow_Rate Check Flow Rate Check_Mobile_Phase->Check_Flow_Rate Check_Column_Temp Check Column Temperature Check_Flow_Rate->Check_Column_Temp Check_Column_Age Column Degradation? Check_Column_Temp->Check_Column_Age Check_pH Mobile Phase pH vs. pKa of Analyte Peak_Shape->Check_pH Yes Check_Column_Overload Sample Overload? Check_pH->Check_Column_Overload Check_Extra_Column Extra-Column Volume? Check_Column_Overload->Check_Extra_Column Check_Leaks Check for Leaks Pressure_Issue->Check_Leaks Yes Check_Pump Degas Mobile Phase, Check Pump Seals Check_Leaks->Check_Pump Check_Blockage Check for Blockages (Guard Column/Frit) Check_Pump->Check_Blockage

Caption: A decision tree for troubleshooting common HPLC issues.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable starting point for the quantitative analysis of this compound. By leveraging the inherent UV absorbance of the molecule, the method is straightforward and avoids the need for derivatization. The provided protocols for sample and standard preparation, along with the discussion on method validation, offer a comprehensive guide for researchers and analysts in pharmaceutical and related industries. Adherence to the principles of system suitability and method validation will ensure the generation of high-quality, reproducible data for this important class of compounds.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Identification of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic, clinical, and pharmaceutical laboratories. Among these, synthetic piperazine derivatives have been prominent as alternatives to controlled stimulants[1]. 1-[2-(Trifluoromethyl)benzoyl]piperazine is a designer drug whose identification is crucial for law enforcement and public health. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for the identification of such volatile and semi-volatile compounds, offering high-resolution separation and structurally significant mass spectral data for unambiguous identification[2]. This document provides a comprehensive protocol for the identification of this compound, grounded in established analytical principles for related compounds.

Principle of the Method: A Synergistic Approach to Identification

This protocol employs Gas Chromatography (GC) to separate this compound from the sample matrix based on its volatility and interaction with a stationary phase. The separated analyte then enters a Mass Spectrometer (MS), where it is ionized by electron impact (EI), leading to the formation of a molecular ion and characteristic fragment ions. The resulting mass spectrum, a fingerprint of the molecule's structure, allows for its positive identification. The choice of a non-polar stationary phase, such as 5% phenyl methyl siloxane, is predicated on the semi-polar nature of the analyte, ensuring good peak shape and retention.

Experimental Workflow: From Sample to Signal

The logical flow of this analytical procedure is designed to ensure sample integrity, efficient extraction, and accurate instrumental analysis. Each step is critical for the reliable identification of the target analyte.

GC-MS Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Receipt (e.g., Seized Powder, Biological Fluid) Homogenize Homogenization (if solid) Sample->Homogenize Dissolve Dissolution (Methanol) Homogenize->Dissolve Spike Internal Standard Spiking (e.g., BZP-d7) Dissolve->Spike Filter Filtration (0.45 µm) Spike->Filter GC_Inject GC Injection (Splitless) Filter->GC_Inject GC_Separation Chromatographic Separation (HP-5MS Column) GC_Inject->GC_Separation MS_Ionization Electron Impact Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Analysis & Detection (Full Scan) MS_Ionization->MS_Detection TIC Total Ion Chromatogram (Retention Time) MS_Detection->TIC MassSpec Mass Spectrum Analysis (Fragmentation Pattern) TIC->MassSpec Library Spectral Library Comparison (e.g., NIST) MassSpec->Library Report Final Report (Identification Confirmed) Library->Report

Caption: A schematic of the GC-MS workflow for identifying this compound.

Detailed Protocol

Sample Preparation

The goal of sample preparation is to isolate the analyte from the matrix in a solvent compatible with the GC-MS system.

  • For Solid Samples (e.g., powders, tablets):

    • Accurately weigh approximately 10 mg of the homogenized sample.

    • Dissolve the sample in 10 mL of methanol.

    • Vortex for 2 minutes to ensure complete dissolution.

    • Add a known concentration of an appropriate internal standard. For quantitative analysis, a deuterated analog such as benzoylpiperazine-d7 (BZP-d7) is recommended to mimic the extraction and ionization behavior of the analyte[3]. If a deuterated standard is unavailable, a compound with similar chemical properties, such as dimethylphthalate, can be used[2].

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • For Biological Matrices (e.g., plasma, urine):

    • To 100 µL of the biological sample, add 300 µL of acetonitrile containing the internal standard to precipitate proteins[2].

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are a robust starting point and should be optimized for the specific instrumentation used.

Parameter Condition Rationale
GC System Agilent 6890N or equivalentA widely used and reliable gas chromatograph.
Column HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thicknessThis non-polar column is well-suited for the separation of a broad range of semi-polar compounds like piperazine derivatives[4].
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Injector Temperature 250°CEnsures complete volatilization of the analyte without thermal degradation.
Injection Mode SplitlessMaximizes the transfer of the analyte onto the column, enhancing sensitivity.
Injection Volume 1 µLA standard injection volume for this type of analysis.
Oven Program Initial temp 150°C for 1 min, ramp at 10°C/min to 220°C, then ramp at 90°C/min to 290°C and hold for 2.3 minThis temperature program allows for the separation of the analyte from potential contaminants and ensures it elutes with a good peak shape[4].
MS System Agilent 5975B or equivalentA common and reliable mass selective detector.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard ionization energy for generating reproducible mass spectra and enabling library matching[4].
Mass Analyzer QuadrupoleProvides robust and reliable mass filtering.
Scan Mode Full Scan (m/z 50-550)Allows for the collection of the complete mass spectrum for identification purposes[2].
Transfer Line Temp 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230°COptimizes ionization efficiency and minimizes source contamination.

Expected Results and Data Interpretation

Retention Time

Under the specified chromatographic conditions, this compound is expected to have a consistent retention time. This retention time should be confirmed by analyzing a certified reference standard.

Mass Spectrum and Fragmentation Pattern

The electron ionization mass spectrum is the cornerstone of identification. While a library spectrum for this compound may not be readily available, its fragmentation pattern can be predicted based on the known fragmentation of benzoylpiperazines and trifluoromethyl-substituted aromatic compounds.

  • Molecular Ion (M+•): The molecular ion should be observable at m/z 258.

  • Key Fragment Ions:

    • m/z 173: This prominent ion likely arises from the alpha-cleavage of the bond between the carbonyl group and the piperazine ring, resulting in the [2-(trifluoromethyl)benzoyl]+ cation. This is a highly characteristic fragment for this structure.

    • m/z 145: Loss of carbon monoxide (CO) from the m/z 173 fragment, yielding the [2-(trifluoromethyl)phenyl]+ cation.

    • m/z 105: A fragment corresponding to the benzoyl cation, [C6H5CO]+, may be present, although the trifluoromethyl-substituted equivalent (m/z 173) is expected to be more significant. For unsubstituted benzoylpiperazine, a unique fragment at m/z 122 is observed[5].

    • Piperazine Ring Fragments: Cleavage within the piperazine ring will produce a series of lower mass ions, typically seen in the mass spectra of piperazine derivatives[6][7].

Fragmentation_Pattern Predicted Fragmentation Pathway M Molecular Ion (M+•) m/z 258 F173 [2-(Trifluoromethyl)benzoyl]+ m/z 173 M->F173 - C4H8N2 Piperazine_Fragments Piperazine Ring Fragments (e.g., m/z 56, 70, 85) M->Piperazine_Fragments - C8H4F3O F145 [2-(Trifluoromethyl)phenyl]+ m/z 145 F173->F145 - CO

Caption: Predicted major fragmentation pathways for this compound.

The definitive identification is achieved by comparing the acquired mass spectrum with a reference spectrum from a trusted library, such as the NIST/EPA/NIH Mass Spectral Library[8][9]. In the absence of a library entry, confirmation requires the analysis of a certified reference material under identical conditions.

Method Validation for Scientific Integrity

To ensure the trustworthiness of the results, the analytical method must be validated. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally identify the analyte in the presence of other components. This is demonstrated by the unique retention time and mass spectrum.

  • Linearity: For quantitative applications, a calibration curve should be constructed by analyzing a series of standards of known concentrations. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable[10].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N), with S/N of 3 for LOD and 10 for LOQ[10].

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control samples at different concentrations on the same day (intra-day) and on different days (inter-day)[10].

Conclusion: A Framework for Confident Identification

This application note provides a detailed and scientifically grounded protocol for the identification of this compound by GC-MS. By understanding the principles behind each step, from sample preparation to data interpretation, researchers and analysts can confidently apply this method. The emphasis on method validation ensures the scientific integrity and trustworthiness of the results, which is paramount in the fields of forensic science, clinical toxicology, and pharmaceutical analysis.

References

NMR spectroscopy of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Multinuclear (¹H, ¹³C, ¹⁹F) NMR Spectroscopic Analysis of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this compound, a key intermediate in medicinal chemistry. We provide field-proven protocols for sample preparation and data acquisition for ¹H, ¹³C, and ¹⁹F NMR. The core of this document is an in-depth analysis of the expected spectral features, with a particular focus on the complexities arising from conformational isomerism (rotamers) of the amide bond and piperazine ring dynamics. Advanced 2D NMR techniques are discussed as a definitive means of structural verification. This note is intended for researchers, scientists, and drug development professionals seeking a robust methodology for the analysis of substituted benzoylpiperazine derivatives.

Introduction and Scientific Context

This compound is a versatile chemical scaffold found in pharmacologically active compounds. The molecule uniquely combines three distinct structural motifs amenable to NMR analysis: a disubstituted aromatic ring, a flexible piperazine heterocycle, and a trifluoromethyl (CF₃) group. The CF₃ group is a particularly valuable NMR probe; the ¹⁹F nucleus has 100% natural abundance, a spin of ½, and its chemical shift is highly sensitive to the local electronic environment, making ¹⁹F NMR an exquisitely sensitive tool for structural and interaction studies.[1][2]

A complete structural elucidation requires a multi-faceted approach. While ¹H NMR provides initial information on proton environments and connectivity, the dynamic nature of the molecule presents significant challenges. Restricted rotation around the amide (C-N) bond and the chair-chair interconversion of the piperazine ring often lead to the presence of multiple conformers in solution at room temperature.[3][4] This phenomenon results in signal broadening or the appearance of multiple sets of signals, complicating 1D spectral interpretation. Therefore, a combination of ¹H, ¹³C, ¹⁹F, and 2D correlation spectroscopy is essential for unambiguous assignment and a complete structural portrait.

Molecular Structure and Conformational Dynamics

The key to interpreting the NMR spectra of this molecule lies in understanding its structural dynamics. The partial double-bond character of the amide linkage hinders free rotation, leading to the existence of rotational isomers, often referred to as rotamers.[3][5] Furthermore, the piperazine ring is not static and undergoes ring-flipping between two chair conformations. At room temperature, the rate of these exchange processes can be on the same timescale as the NMR experiment, leading to complex spectra.

For mono-N-benzoylated piperazines, it is common to observe four distinct, often broad, signals for the eight piperazine protons at 25 °C, representing the non-equivalent protons adjacent to the amide and amine nitrogens.[6] This complexity underscores the need for temperature-dependent (dynamic NMR) studies and 2D techniques to resolve the individual signals and understand the underlying conformational behavior.[7][8]

G cluster_0 Rotational Isomers (Rotamers) Amide Bond Partial Double Bond in Amide Linkage Restricted Rotation Hindered Rotation around C(O)-N Bond Amide Bond->Restricted Rotation Rotamer1 Rotamer A Restricted Rotation->Rotamer1 Equilibrium Rotamer1->Equilibrium Rotamer2 Rotamer B Equilibrium->Rotamer2

Figure 1: Logical relationship of amide bond character to rotamer formation.

Experimental Protocols

Sample Preparation: A Foundation for Quality Spectra

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[9] A homogeneous solution free of particulate matter is critical for achieving sharp lines and enabling proper shimming.[10]

Protocol:

  • Weighing the Sample: For a standard 5 mm NMR tube, weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[11][12] Higher concentrations for ¹³C NMR are necessary due to the lower natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[10]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent can influence chemical shifts and the coalescence temperature of dynamic processes.[5][13] Use approximately 0.6-0.7 mL of solvent.[14]

  • Dissolution: Dissolve the sample in the solvent in a separate small vial. This allows for gentle heating or vortexing to ensure complete dissolution.[12]

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[9] This step is crucial to remove any undissolved solids, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G start Start: Purified Compound weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) start->weigh dissolve 2. Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube (via glass wool pipette) dissolve->filter nmr_acq 4. NMR Data Acquisition (¹H, ¹³C, ¹⁹F, 2D) filter->nmr_acq process 5. Data Processing (FT, Phasing, Baseline Correction) nmr_acq->process analyze 6. Spectral Analysis & Assignment process->analyze end End: Elucidated Structure analyze->end

Figure 2: Standard experimental workflow for NMR analysis.

NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz spectrometer. These may need to be optimized for specific instruments or experimental goals.

Parameter¹H NMR¹³C NMR¹⁹F NMRRationale
Spectral Width ~16 ppm~220 ppm~250 ppmTo cover all expected chemical shifts for the respective nucleus. ¹⁹F has a very wide chemical shift range.[1][15]
Acquisition Time 2-4 s1-2 s1-2 sBalances resolution with signal-to-noise.
Relaxation Delay (d1) 1-2 s2-5 s1-2 sAllows for magnetization to return to equilibrium. Longer delay in ¹³C is crucial for accurate integration.
Pulse Angle 30-45°30-45°30-45°A smaller flip angle allows for faster pulsing without saturating the signal.
Number of Scans 8-161024-4096+16-64Dependent on sample concentration; more scans are needed for the less sensitive ¹³C nucleus.

Spectral Interpretation and Data Analysis

¹H NMR Spectrum
  • Aromatic Region (δ 7.3-7.8 ppm): The four protons on the benzoyl ring will form a complex, second-order multiplet system. The proton ortho to the carbonyl group will be the most deshielded. Long-range coupling to the fluorine atoms of the CF₃ group (typically ⁴JHF and ⁵JHF) can further complicate these multiplets.[16][17]

  • Piperazine Region (δ 2.8-4.0 ppm): This region is most indicative of the molecule's dynamic nature. Due to restricted amide bond rotation and slow ring inversion, one should expect to see four broad, distinct signals rather than two simple triplets.[3][6] The protons on the carbons adjacent to the electron-withdrawing benzoyl group (H-2', H-6') will be shifted downfield (δ ~3.4-3.9 ppm) compared to the protons adjacent to the secondary amine (H-3', H-5', δ ~2.9-3.1 ppm).[5] The exact chemical shifts and signal shapes are highly dependent on the solvent and temperature.[4]

  • Amine Proton (N-H): A broad singlet, the chemical shift of which is highly variable depending on concentration, solvent, and temperature. It may be observed between δ 1.5-3.0 ppm.

¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): Expected around δ 165-170 ppm.[18]

  • Aromatic Carbons: Six signals are expected between δ 120-140 ppm. The carbon attached to the CF₃ group will appear as a quartet due to one-bond C-F coupling (¹JCF ~ 272 Hz). The ortho and meta carbons will show smaller couplings (²JCF, ³JCF). The carbon attached to the carbonyl group will also be identifiable.

  • Trifluoromethyl Carbon (CF₃): A prominent quartet expected around δ 120-125 ppm, with a large ¹JCF coupling constant.

  • Piperazine Carbons: Due to the conformational dynamics, two or four signals may be observed between δ 40-50 ppm. The carbons adjacent to the benzoyl group will be slightly downfield of those adjacent to the amine.[5][8] Signal broadening is common.

¹⁹F NMR Spectrum
  • Trifluoromethyl Group (CF₃): A single, sharp signal is expected.[19] The chemical shift for a CF₃ group on an aromatic ring is typically in the range of δ -58 to -65 ppm (relative to CFCl₃).[2][20] The absence of other fluorine atoms means homonuclear coupling will not be observed. Long-range J-coupling to protons may cause slight broadening but is often unresolved in standard 1D spectra.[21] The high sensitivity and lack of background signals make ¹⁹F NMR excellent for purity assessment.[19]

2D NMR for Definitive Assignment

Given the complexities of the 1D spectra, 2D NMR experiments are invaluable for confirming the structure.[22][23]

  • COSY (¹H-¹H Correlation Spectroscopy): Establishes proton-proton couplings. It will be critical for tracing the connectivity within the aromatic ring and confirming which piperazine protons are coupled to each other.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is the most reliable way to assign the carbon signals of the piperazine and aromatic rings.[8][24]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is key for establishing connectivity across quaternary carbons, such as the link between the benzoyl carbonyl carbon and the piperazine ring protons, and between the aromatic protons and the CF₃ carbon.

G struct This compound C=O CF₃ Aromatic CH Piperazine CH₂ (Amide) Piperazine CH₂ (Amine) nmr_data ¹H NMR ¹³C NMR ¹⁹F NMR C=O CF₃ Aromatic Piperazine (Amide) Piperazine (Amine) ~167 ppm ~123 ppm (q) 120-140 ppm ~45-50 ppm ~40-45 ppm - ~ -62 ppm (s) - - - struct:f1->nmr_data:h_co ~167 ppm struct:f2->nmr_data:h_cf3 ~123 ppm (q) ~ -62 ppm struct:f3->nmr_data:h_ar 7.3-7.8 ppm struct:f4->nmr_data:h_pip_amide 3.4-3.9 ppm struct:f5->nmr_data:h_pip_amine 2.9-3.1 ppm

Figure 3: Correlation of molecular fragments to expected NMR chemical shifts.

Summary of Expected NMR Data

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Expected Multiplicity & J-Coupling
¹H Aromatic (Ar-H)7.3 - 7.8Complex multiplets
Piperazine (-CH₂-N-CO)3.4 - 3.9Broad signals (2H + 2H)
Piperazine (-CH₂-NH)2.9 - 3.1Broad signals (2H + 2H)
Amine (-NH)1.5 - 3.0Broad singlet
¹³C Carbonyl (C=O)165 - 170Singlet
Aromatic (C-CF₃)~128Quartet (²JCF ≈ 30 Hz)
Aromatic (Ar-C)120 - 140Singlets/Doublets (from C-F coupling)
Trifluoromethyl (CF₃)~123Quartet (¹JCF ≈ 272 Hz)
Piperazine (-CH₂-N-CO)45 - 50Broad signals
Piperazine (-CH₂-NH)40 - 45Broad signals
¹⁹F Trifluoromethyl (CF₃)-58 to -65Singlet

Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). Values are approximate and can be influenced by solvent and concentration.

References

Application Notes and Protocols for 1-[2-(Trifluoromethyl)benzoyl]piperazine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Trifluoromethylbenzoyl Piperazine Scaffold

The piperazine ring is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to interact with a wide array of biological targets, particularly within the central nervous system (CNS). The introduction of a trifluoromethylbenzoyl moiety to the piperazine scaffold, as seen in 1-[2-(trifluoromethyl)benzoyl]piperazine, offers a compelling modification for researchers in drug discovery. The trifluoromethyl (-CF3) group is a bioisostere for a methyl group but possesses unique electronic properties; its strong electron-withdrawing nature can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity for target receptors.

This guide provides a comprehensive overview of the application of this compound as a ligand in receptor binding assays. We will delve into the theoretical underpinnings of its likely molecular targets, provide detailed, field-proven protocols for its characterization, and discuss the critical parameters for robust and reproducible data generation. While specific binding data for this compound is not yet extensively published, we will draw upon data from the closely related and well-characterized compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to provide a predictive framework for its pharmacological profile. The protocols herein are designed to be self-validating systems, enabling researchers to confidently assess the binding characteristics of this and other novel piperazine derivatives.

Predicted Pharmacological Profile and Key Molecular Targets

Based on the pharmacology of related trifluoromethylphenylpiperazine derivatives, this compound is predicted to primarily interact with monoamine neurotransmitter systems. The most probable targets are serotonin (5-HT) and, to a lesser extent, dopamine (DA) receptors. The benzoyl linker may influence selectivity and affinity compared to directly-linked phenylpiperazines.

Primary Predicted Targets:

  • Serotonin Receptors (5-HT): Phenylpiperazines are classic serotonergic ligands. TFMPP, the 3-CF3 isomer, displays a complex profile at various 5-HT receptor subtypes, acting as a full agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, and a weak partial agonist or antagonist at 5-HT2A receptors. It is also a serotonin releasing agent via interaction with the serotonin transporter (SERT).[1]

  • Dopamine Receptors (D2-like): Many piperazine-based CNS drugs exhibit affinity for D2-like dopamine receptors (D2, D3, D4). While TFMPP's effects on dopamine systems are considered negligible, the structural modification in this compound warrants investigation of its affinity for these receptors.

The following diagram illustrates the general workflow for characterizing a novel ligand like this compound.

G cluster_0 Ligand Characterization Workflow Ligand_Synthesis Synthesis and Purification of This compound Primary_Screen Primary Binding Screen (e.g., Broad Panel of CNS Receptors) Ligand_Synthesis->Primary_Screen Characterize purity and identity Secondary_Assays Secondary Binding Assays (Saturation and Competition) Primary_Screen->Secondary_Assays Identify primary targets Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Secondary_Assays->Functional_Assays Determine affinity and selectivity Data_Analysis Data Analysis and Interpretation (Ki, IC50, EC50, Emax) Functional_Assays->Data_Analysis Determine functional activity (agonist/antagonist)

Caption: Ligand Characterization Workflow.

Data Presentation: Predicted Binding Profile

The following table summarizes the known binding and functional data for the related compound 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). This data serves as a valuable starting point for designing experiments with this compound. It is crucial to experimentally determine the values for the title compound.

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
5-HT1A 288–1,950Full Agonist[1]
5-HT1B Not ReportedNot Reported
5-HT1D 282Full Agonist[1]
5-HT2A 160–269Weak Partial Agonist / Antagonist[1]
5-HT2C 62Full Agonist[1]
SERT 121 (EC50)Serotonin Releaser[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting radioligand binding assays to determine the affinity of this compound for its predicted primary targets: serotonin and dopamine receptors.

Part 1: Membrane Preparation from Cultured Cells or Brain Tissue

This protocol describes the preparation of crude membrane fractions, which are the source of the receptors for the binding assay.

Materials:

  • Cell Pellet or Brain Tissue: (e.g., HEK293 cells expressing the receptor of interest, or rat/mouse brain regions like the cortex for 5-HT2A or striatum for D2 receptors).

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: Dounce homogenizer or Polytron, refrigerated high-speed centrifuge.

Procedure:

  • Homogenization: On ice, add 10 volumes of ice-cold Homogenization Buffer to the cell pellet or dissected brain tissue. Homogenize with 10-20 strokes of a Dounce homogenizer or a brief burst from a Polytron at a low setting.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • High-Speed Centrifugation: Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 40,000 x g for 20-30 minutes at 4°C to pellet the membrane fraction.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Wash Buffer. Repeat the high-speed centrifugation (Step 3).

  • Final Preparation: Discard the supernatant and resuspend the final pellet in a known volume of Assay Buffer (specific to the assay below).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Part 2: Competitive Radioligand Binding Assay for Serotonin 5-HT2A Receptors

This protocol is designed to determine the inhibitory constant (Ki) of this compound at the 5-HT2A receptor.

G cluster_1 Competitive Binding Assay Workflow Prepare_Reagents Prepare Reagents: - Membrane prep - Radioligand ([3H]Ketanserin) - Test compound dilutions - Non-specific ligand (Mianserin) Incubation Incubate at RT for 60 min: - Total Binding (Buffer) - Non-Specific Binding (Mianserin) - Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration through GF/B filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis

Caption: Competitive Binding Assay Workflow.

Materials:

  • Membrane Preparation: From cells or tissue expressing 5-HT2A receptors (e.g., rat frontal cortex).

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: Mianserin or unlabeled Ketanserin at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), cell harvester, liquid scintillation counter, scintillation cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):

    • Total Binding: 50 µL Assay Buffer, 50 µL [3H]Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and 150 µL membrane preparation (e.g., 50-100 µg protein).

    • Non-specific Binding (NSB): 50 µL Mianserin (10 µM final concentration), 50 µL [3H]Ketanserin, and 150 µL membrane preparation.

    • Competitive Binding: 50 µL of each concentration of this compound, 50 µL [3H]Ketanserin, and 150 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove any unbound radioactivity.

  • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 3: Competitive Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is analogous to the 5-HT2A assay but is tailored for the D2 receptor.

Materials:

  • Membrane Preparation: From cells or tissue expressing D2 receptors (e.g., rat striatum).

  • Radioligand: [3H]Spiperone (a D2 antagonist).

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: Haloperidol or (+)-Butaclamol at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: As listed for the 5-HT2A assay.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):

    • Total Binding: 50 µL Assay Buffer, 50 µL [3H]Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 150 µL membrane preparation (e.g., 100-200 µg protein).

    • Non-specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration), 50 µL [3H]Spiperone, and 150 µL membrane preparation.

    • Competitive Binding: 50 µL of each concentration of this compound, 50 µL [3H]Spiperone, and 150 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration, Washing, and Counting: Follow steps 3-5 as described in the 5-HT2A receptor assay protocol.

Data Analysis:

  • Follow the same data analysis steps as described for the 5-HT2A receptor assay to determine the IC50 and Ki values of this compound for the D2 receptor.

Causality and Experimental Choices

  • Choice of Radioligand: Radioligands like [3H]Ketanserin and [3H]Spiperone are selected because they are high-affinity, selective antagonists for their respective receptors, providing a large signal window for competition assays.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand is used to saturate the receptors, ensuring that any remaining radioligand binding is to non-receptor components (e.g., the filter), which can then be subtracted from the total binding.

  • PEI Pre-soaking: Glass fiber filters are pre-soaked in polyethyleneimine (PEI) to reduce the non-specific binding of positively charged radioligands to the negatively charged glass fibers, thereby improving the signal-to-noise ratio.

  • Cheng-Prusoff Equation: This equation is essential for converting the experimentally derived IC50 value into the true equilibrium dissociation constant (Ki), which is independent of the assay conditions (specifically, the radioligand concentration used).

Conclusion and Future Directions

These protocols provide a robust framework for the initial characterization of this compound at key CNS targets. By determining its binding affinity and selectivity profile, researchers can gain critical insights into its potential therapeutic applications or its utility as a pharmacological tool. Following these binding assays, it is recommended to proceed with functional assays (e.g., cAMP inhibition for Gi/o-coupled receptors like D2 and 5-HT1A, or inositol phosphate accumulation for Gq-coupled receptors like 5-HT2A) to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its identified targets. This comprehensive approach will fully elucidate the pharmacological nature of this novel trifluoromethylbenzoyl piperazine derivative.

References

Application Notes & Protocols: Preclinical In Vivo Evaluation of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-[2-(Trifluoromethyl)benzoyl]piperazine (TBP), a novel piperazine derivative. Based on its structural similarity to known psychoactive compounds, particularly serotonergic agents like 1-(3-trifluoromethylphenyl)piperazine (TFMPP), we hypothesize that TBP will primarily modulate central nervous system (CNS) monoaminergic pathways.[1][2][3] This guide is designed for researchers in pharmacology and drug development, offering a strategic framework and detailed protocols for establishing the safety, pharmacokinetic profile, and preliminary efficacy of TBP in rodent models. The experimental design emphasizes a tiered approach, beginning with fundamental safety and tolerability assessments, progressing to pharmacokinetic characterization, and culminating in a battery of behavioral and neurochemical assays to elucidate its functional effects and mechanism of action.

Introduction: Compound Profile and Rationale

This compound is a synthetic compound featuring a piperazine core, a structure common to a wide array of biologically active molecules.[4][5] The key moieties—a benzoyl group substituted with a trifluoromethyl (CF3) group at the ortho position—suggest a strong potential for CNS activity. The trifluoromethyl group can significantly enhance metabolic stability and blood-brain barrier permeability, while the overall structure bears a resemblance to TFMPP, a well-characterized serotonin (5-HT) receptor agonist with known effects on locomotor activity and stimulant-like properties.[2][3][6]

Hypothesized Mechanism of Action: Based on the pharmacology of TFMPP, which acts as an agonist at 5-HT1B and 5-HT1C receptors and influences dopamine and norepinephrine release, it is plausible that TBP will exhibit similar serotonergic and/or catecholaminergic activity.[1][2] Animal studies are therefore essential to:

  • Determine the in vivo safety and tolerability profile.

  • Characterize its pharmacokinetic (PK) properties (absorption, distribution, metabolism, excretion).

  • Assess its behavioral effects related to locomotion, anxiety, and mood.

  • Investigate its neurochemical impact on key neurotransmitter systems in the brain.

The following protocols are designed to systematically address these objectives.

Hypothesized Serotonergic Pathway Modulation

The diagram below illustrates the potential mechanism of action at a serotonergic synapse, where TBP may act as an agonist on postsynaptic receptors, similar to TFMPP.

Serotonergic_Synapse cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron presynaptic Serotonin (5-HT) Vesicle release 5-HT Release presynaptic->release Action Potential receptor 5-HT1B/1C Receptor release->receptor 5-HT binds signal Intracellular Signaling Cascade receptor->signal Agonist Binding compound TBP (Hypothesized Agonist) compound->receptor TBP binds Experimental_Workflow cluster_workflow Experimental Workflow for TBP Evaluation dose_range Protocol 3.1: Dose-Range Finding & Acute Toxicity pk_study Protocol 3.2: Pharmacokinetic (PK) Profiling dose_range->pk_study Inform Dose Selection behavior_study Protocol 3.3: Behavioral Phenotyping Battery pk_study->behavior_study Inform Timepoints neurochem_study Protocol 3.4: Neurochemical & Target Engagement behavior_study->neurochem_study Correlate Function & Mechanism

References

Application Note & Protocol: Preparation of High-Purity Stock Solutions of 1-[2-(Trifluoromethyl)benzoyl]piperazine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1-[2-(Trifluoromethyl)benzoyl]piperazine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the scientific rationale behind material selection, procedural choices, and safety measures. Adherence to these protocols is critical for ensuring experimental accuracy, reproducibility, and laboratory safety.

Introduction: The Critical Role of Accurate Stock Solutions

This compound is a derivative of the versatile piperazine scaffold, a heterocyclic moiety frequently found in biologically active compounds.[1] The incorporation of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable functional group in drug design and medicinal chemistry.[2][3]

The reliability of any in vitro or in vivo experimental data hinges on the precise and accurate preparation of test compound solutions. Errors in concentration, degradation of the compound, or solvent-induced artifacts can lead to misleading results, costing valuable time and resources. This guide establishes a self-validating system for preparing high-concentration stock solutions of this compound, ensuring integrity from the vial to the final assay.

Compound Characterization & Material Requirements

A thorough understanding of the compound's properties is the foundation of a reliable protocol.

Physicochemical Properties
PropertyValueSource / Method
Compound Name This compoundIUPAC
Synonym piperazin-1-yl-[2-(trifluoromethyl)phenyl]methanonePubChem[4]
Molecular Formula C₁₂H₁₃F₃N₂OPubChem[4]
Molecular Weight 258.24 g/mol Calculated (PubChem[4])
Appearance Varies (typically a solid)General Observation

Note: As of this writing, a specific CAS Number for this exact isomer was not definitively available in the aggregated search results. Researchers should always verify the identity and purity of their specific compound lot via the supplier's Certificate of Analysis (CoA).

Required Equipment and Reagents
  • This compound (purity ≥98%)

  • Analytical balance (readable to 0.1 mg or better)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Bath sonicator

  • Sterile, amber glass or polypropylene screw-cap vials

  • Personal Protective Equipment (PPE): safety goggles, nitrile or neoprene gloves, lab coat

Solvent Selection: The Rationale

The choice of solvent is the most critical decision in preparing a stock solution. The ideal solvent must fully dissolve the compound at a high concentration, be compatible with downstream assays, and preserve the compound's stability.

SolventRationale for UseConsiderations & Limitations
Dimethyl Sulfoxide (DMSO) (Primary Recommendation) Excellent solvating power for a wide range of hydrophobic organic compounds.[5] Miscible with most aqueous buffers and cell culture media. Low volatility.Can be toxic to cells at higher concentrations (typically >0.5% v/v).[6] Hygroscopic; should be stored in a desiccated environment.
Ethanol (EtOH) Good solvating power for many organic molecules. Less toxic to many cell types than DMSO. Volatile, which can be useful for certain applications.May not achieve the same high concentrations as DMSO for poorly soluble compounds. Can have biological effects on its own.[6]
Dimethylformamide (DMF) Strong solvating power, similar to DMSO.Higher toxicity than DMSO. Less commonly used in cell-based assays.

Safety & Handling First

Working with any chemical requires a commitment to safety. Although the trifluoromethyl group is generally stable, the overall molecule and related benzoylpiperazine compounds may present hazards.[8]

Mandatory Safety Workflow:

  • Engineering Controls: All handling of the solid compound and preparation of concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE. Based on data for analogous compounds, this includes:

    • Eye Protection: Chemical safety goggles or a face shield.[9]

    • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile).[9] Change gloves immediately if contaminated.

    • Respiratory Protection: Not typically required if working in a fume hood. If weighing outside a hood is unavoidable, a NIOSH-approved respirator is necessary.

  • Waste Disposal: Dispose of all chemical waste, including contaminated vials and pipette tips, according to your institution's hazardous waste guidelines. Do not pour down the drain.[8]

Caption: Mandatory safety workflow for handling the compound.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock, which serves as the source for all subsequent working solutions.

Foundational Calculation

The molarity formula is the cornerstone of this protocol. Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

Example Calculation for 5 mL of a 10 mM Stock Solution:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Final Volume: 5 mL = 0.005 L

  • Molecular Weight: 258.24 g/mol

Mass = 0.010 mol/L × 0.005 L × 258.24 g/mol = 0.01291 g = 12.91 mg

ParameterValue
Target Concentration 10 mM
Target Volume 5 mL
Molecular Weight 258.24 g/mol
Calculated Mass 12.91 mg
Step-by-Step Dissolution Protocol
  • Preparation: Place a sterile amber vial containing a small magnetic stir bar (if available) on the analytical balance and tare the weight.

  • Weighing: Carefully weigh 12.91 mg of this compound directly into the tared vial within a chemical fume hood. Record the exact mass.

  • Recalculation (Trustworthiness Check): If the actual mass differs slightly (e.g., 13.10 mg), recalculate the required solvent volume to maintain the 10 mM concentration.

    • Volume (L) = Mass (g) / (Concentration (mol/L) × MW ( g/mol ))

    • Volume (L) = 0.01310 g / (0.010 mol/L × 258.24 g/mol ) = 0.00507 L = 5.07 mL

  • Initial Dissolution: Add approximately 80% of the calculated final volume of anhydrous DMSO (e.g., ~4 mL for a 5 mL final volume) to the vial.

  • Aid Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be used, but is often unnecessary with DMSO and risks degradation if overheated.[7]

  • Final Volume Adjustment (QS): Once the solute is completely dissolved, carefully add DMSO until the final calculated volume is reached. If using a volumetric flask, bring the solution to the calibration mark.

  • Final Mixing: Cap and invert the vial or flask several times to ensure a homogenous solution.

Caption: Step-by-step workflow for stock solution preparation.

Protocol 2: Preparation of Dilute Working Solutions

Never use the primary stock directly in an experiment. Serial dilutions are performed to create working solutions, minimizing waste and preserving the integrity of the primary stock.

Governing Principle: The dilution equation, C₁V₁ = C₂V₂ , where:

  • C₁ = Concentration of the stock solution (e.g., 10 mM)

  • V₁ = Volume of the stock solution to use (the unknown to be calculated)

  • C₂ = Desired concentration of the working solution (e.g., 100 µM)

  • V₂ = Desired final volume of the working solution (e.g., 1 mL)

Example Calculation: To prepare 1 mL of a 100 µM working solution from a 10 mM stock:

  • V₁ = (C₂V₂) / C₁

  • V₁ = (100 µM × 1 mL) / 10,000 µM (Note: Convert mM to µM for consistent units)

  • V₁ = 0.01 mL = 10 µL

Procedure: Add 10 µL of the 10 mM primary stock to 990 µL of your assay buffer or cell culture medium to get a final volume of 1 mL at a concentration of 100 µM. Mix immediately and thoroughly to prevent precipitation.

Storage, Stability, and Quality Control

  • Storage: Aliquot the primary stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (≥6 months) .[7]

  • Stability: The trifluoromethyl group generally confers high chemical and metabolic stability.[10][11] However, the stability of the overall compound in aqueous solutions, especially at physiological pH and temperature, is not guaranteed. Always prepare fresh aqueous working solutions for each experiment from the frozen DMSO stock.[5]

  • Quality Control: Before use, always visually inspect the thawed stock solution for any signs of precipitation or crystallization. If observed, gently warm and vortex the solution to redissolve the compound completely before making dilutions.

Troubleshooting

ProblemProbable CauseSuggested Solution
Compound fails to dissolve in DMSO. Insufficient solvent volume or low-purity compound.Re-verify calculations. Use sonication and gentle warming (max 37°C). If it still fails, the compound may be impure or degraded.
Precipitation occurs upon thawing. Solution was not fully dissolved initially, or solvent evaporation occurred.Warm the vial to room temperature (or 37°C) and vortex/sonicate until the solution is clear. Ensure vial caps are sealed tightly.
Precipitation in aqueous buffer. The final concentration exceeds the compound's aqueous solubility. The final DMSO % is too low.Add the DMSO stock to the aqueous buffer while vortexing, not the other way around. Decrease the final compound concentration. Increase the final DMSO concentration slightly (while staying below the assay's tolerance limit).

References

Application Notes and Protocols for High-Throughput Screening of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Scientific Rationale for Screening 1-[2-(Trifluoromethyl)benzoyl]piperazine

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including the ability to improve aqueous solubility and cross the blood-brain barrier, make it a privileged structure in drug design. The specific compound, this compound, combines this valuable piperazine core with a trifluoromethylbenzoyl moiety. The trifluoromethyl group is a bioisostere for a chlorine atom and is known to enhance metabolic stability and binding affinity due to its strong electron-withdrawing nature.

Structurally related analogs, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are well-characterized serotonergic agents, acting as agonists at various serotonin (5-HT) receptors.[2][3] This strong pharmacological precedent leads to the compelling hypothesis that this compound is a modulator of serotonin receptors, a major class of G protein-coupled receptors (GPCRs) that are implicated in a wide array of physiological and pathological processes, including mood, cognition, and psychosis.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively screen this compound and similar compounds in a high-throughput screening (HTS) campaign. The protocols herein are designed to be robust, reproducible, and grounded in the principles of rigorous pharmacological investigation. We will focus on a cell-based functional assay targeting the serotonin 2A (5-HT2A) receptor, a Gq-coupled GPCR, as a primary screening strategy.[4][5]

Chemical and Physical Properties of the Compound Class

While specific experimental data for this compound is not extensively published, its properties can be inferred from structurally similar compounds.

PropertyPredicted/Inferred ValueSignificance in HTS
Molecular FormulaC₁₂H₁₃F₃N₂ODefines the molecular weight and elemental composition.
Molecular Weight~258.24 g/mol Important for calculating molar concentrations for assay solutions.
SolubilityPredicted to be soluble in DMSO.DMSO is the standard solvent for compound libraries in HTS.
pKaEstimated around 7.5-8.5Influences the charge state of the molecule at physiological pH, which can affect membrane permeability and target binding.
Lipophilicity (LogP)Moderately lipophilicA balance is required for cell permeability without excessive non-specific binding.

Synthesis of this compound

The synthesis of N-aroyl piperazines is a well-established chemical transformation. A general and reliable method involves the acylation of piperazine with the corresponding acyl chloride.

Protocol 1: Synthesis of this compound

Materials:

  • Piperazine

  • 2-(Trifluoromethyl)benzoyl chloride

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2 equivalents) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1 equivalent) in anhydrous DCM to the stirred piperazine solution. Rationale: Using an excess of piperazine helps to minimize the formation of the di-acylated byproduct. The base neutralizes the HCl generated during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

High-Throughput Screening Strategy

The proposed HTS strategy is centered around a cell-based functional assay that measures the downstream signaling of a target receptor upon compound interaction. Given the structural alerts for serotonergic activity, the 5-HT2A receptor, a Gq-coupled GPCR, is an excellent primary target. Activation of the Gq pathway leads to an increase in intracellular calcium, which can be robustly measured using fluorescent dyes.[4][5]

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up A Target Selection (e.g., 5-HT2A Receptor) B Cell Line Engineering (Stable expression of 5-HT2A) A->B C Assay Optimization (Cell density, dye loading, agonist conc.) B->C D Assay Validation (Z'-factor > 0.5) C->D E Screening of Compound Library (Single concentration, e.g., 10 µM) D->E Proceed to HTS F Data Acquisition (Fluorescence Plate Reader) E->F G Data Analysis & Hit Identification F->G H Hit Re-test from Fresh Stock G->H Validated Hits I Dose-Response Analysis (IC50) H->I J Orthogonal & Counter-Screens I->J K Initial SAR Analysis J->K L Hit-to-Lead Optimization K->L Lead Series Identification

Caption: High-throughput screening workflow for identifying novel receptor modulators.

Detailed Protocol: 5-HT2A Receptor Antagonist Calcium Mobilization HTS Assay

This protocol is designed for a 384-well plate format and is amenable to automation. It aims to identify antagonists of the 5-HT2A receptor.

Protocol 2: Calcium Mobilization Assay for 5-HT2A Antagonists

Materials and Reagents:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or a similar no-wash calcium assay kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Serotonin (5-HT).

  • Control Antagonist: Ketanserin.

  • Test Compound: this compound dissolved in 100% DMSO.

  • Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[4]

Step-by-Step Methodology:

Part 1: Cell Culture and Plating (Day 1)

  • Culture the 5-HT2A expressing cells in T-175 flasks until they reach 80-90% confluency.

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in the culture medium and perform a cell count.

  • Dilute the cells to a final density of 250,000 cells/mL.

  • Using an automated dispenser, seed 40 µL of the cell suspension (10,000 cells) into each well of the 384-well assay plates.

  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator. Rationale: This allows the cells to attach and form a uniform monolayer.

Part 2: Compound Preparation and Dye Loading (Day 2)

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a compound plate by serially diluting this stock for dose-response experiments or using a single concentration (e.g., 10 µM) for a primary screen.

  • Prepare control wells on the plate:

    • Negative Control: DMSO vehicle only.

    • Positive Control: A known 5-HT2A antagonist, such as Ketanserin, at a concentration that gives maximal inhibition.

  • Prepare the calcium indicator dye loading solution in Assay Buffer according to the manufacturer's instructions.

  • Remove the culture medium from the cell plates and add 40 µL of the dye loading solution to each well.

  • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light. Rationale: This allows the Fluo-4 AM to de-esterify into its active, calcium-sensitive form within the cells.

Part 3: Assay Execution and Data Acquisition (Day 2)

  • Using an automated liquid handler, add 10 µL of the test compounds, controls, or DMSO vehicle to the appropriate wells of the dye-loaded cell plate.

  • Incubate for 15-30 minutes at room temperature. Rationale: This pre-incubation allows the antagonist to bind to the receptor.

  • Prepare the serotonin agonist solution in Assay Buffer at a concentration 5-fold higher than its pre-determined EC₈₀ value. Rationale: The EC₈₀ concentration provides a robust signal window for detecting inhibition.

  • Place the cell plate in the fluorescence plate reader.

  • Initiate the reading protocol:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of 10 µL of the serotonin agonist solution to all wells.

    • Continue to measure the fluorescence intensity kinetically for an additional 2-3 minutes.

Data Analysis and Interpretation

A robust HTS campaign requires rigorous data analysis to ensure the quality of the results and the reliable identification of hits.[6]

1. Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It takes into account the dynamic range of the signal and the data variation.[7][8]

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (e.g., maximum inhibition with Ketanserin)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., serotonin stimulation with DMSO)

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

Rationale: An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for high-throughput screening.[7][9]

2. Data Normalization

Raw fluorescence data can be subject to systematic errors such as edge effects or plate-to-plate variability. Normalization is crucial to minimize these errors.[10][11] A common method is to normalize the data to the plate's internal controls:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

3. Hit Identification

In a primary screen, a "hit" is a compound that produces a response exceeding a defined threshold. A common approach is to use a threshold based on the standard deviation of the sample population:

Hit Threshold = Mean_%Inhibition_of_all_compounds + (3 * SD_of_all_compounds)

Any compound with a % Inhibition above this threshold is considered a primary hit.

Hit Validation and Progression

A single active result in a primary screen is not sufficient to declare a compound a true "hit." A rigorous validation process is essential to eliminate false positives and confirm the activity.[4][12][13]

Gq_Pathway cluster_0 Cell Membrane cluster_1 Cytosol GPCR 5-HT2A Receptor Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Cellular Response Ca->Response PKC->Response Agonist Serotonin (Agonist) Agonist->GPCR Binds & Activates Antagonist Test Compound (Antagonist) Antagonist->GPCR Binds & Blocks

References

Application Notes and Protocols for 1-[2-(Trifluoromethyl)benzoyl]piperazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Novel Chemical Probe for Interrogating Neural Circuits

The piperazine scaffold is a privileged structure in neuropharmacology, forming the core of numerous approved drugs and research compounds. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties. The introduction of a benzoyl group and a trifluoromethyl (CF3) moiety can significantly influence a molecule's potency, selectivity, metabolic stability, and blood-brain barrier permeability. While direct research on 1-[2-(Trifluoromethyl)benzoyl]piperazine is emerging, its structural alerts suggest a strong potential for modulating key neurotransmitter systems. This document provides a comprehensive guide for researchers on the potential applications and experimental protocols for investigating the neuropharmacological profile of this compound, drawing insights from structurally related molecules.

Hypothesized Pharmacological Profile: Targeting Serotonergic and Dopaminergic Systems

Based on the pharmacology of related compounds, such as 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), it is hypothesized that this compound may act as a modulator of serotonin (5-HT) and potentially dopamine (DA) receptors.[1][2] The trifluoromethyl group is known to influence receptor binding affinity and functional activity. The benzoylpiperazine core has been associated with psychostimulant and neurotoxic properties in some analogs.[3]

Table 1: Receptor Binding Profiles of Structurally Related Piperazine Derivatives

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)DAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
TFMPP13016230120>10,0001,200>10,000
mCPP11013281.83,1001,1004,200
ITI-007890>10,0000.5417332621,400

Data synthesized from multiple sources for comparative purposes. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.[4][5][6][7][8]

This profile suggests that this compound could exhibit complex pharmacology with potential applications in studying mood disorders, anxiety, and psychosis.

In Vitro Applications & Protocols: Characterizing Molecular Interactions

In vitro studies are foundational to understanding a compound's direct effects on cellular targets.[9][10][11]

Receptor Binding Assays

Objective: To determine the affinity of this compound for a panel of neurotransmitter receptors.

Protocol: Radioligand Binding Assay for the 5-HT2A Receptor

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (radioligand).

  • This compound (test compound).

  • Serotonin (displacer).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-5HT2A cells.

  • In a 96-well plate, add assay buffer, a fixed concentration of [3H]-Ketanserin, and varying concentrations of this compound.

  • For non-specific binding, add a high concentration of serotonin.

  • Incubate at room temperature for 60 minutes.

  • Harvest the membranes onto filter mats using a cell harvester.

  • Wash the filters to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate Ki values using competitive binding analysis software.

Functional Assays

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Example: Calcium Mobilization Assay for Gq-coupled Receptors (e.g., 5-HT2A)

This assay measures changes in intracellular calcium levels following receptor activation. An increase in calcium suggests agonism, while a blockage of the serotonin-induced response indicates antagonism.

Neurotoxicity Assessment

Objective: To evaluate the potential neurotoxic effects of the compound.

Protocol: MTT Assay in SH-SY5Y Neuroblastoma Cells

Materials:

  • SH-SY5Y human neuroblastoma cells.[3]

  • DMEM/F12 medium with supplements.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[3]

  • Solubilization solution (e.g., DMSO).

  • 96-well plate reader.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

  • Treat cells with varying concentrations of this compound for 24-48 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Applications & Protocols: From Behavior to Neurochemistry

In vivo studies are crucial for understanding the systemic effects of a compound on a living organism.[9][12][13]

Behavioral Assays

Objective: To assess the effects of this compound on complex behaviors relevant to neuropsychiatric disorders.

Protocol: Forced Swim Test (FST) in Mice - A Model for Antidepressant Activity

Materials:

  • Male C57BL/6 mice.

  • This compound.

  • Vehicle (e.g., saline with 5% DMSO).

  • Cylindrical glass beakers filled with water.

  • Video recording and analysis software.

Procedure:

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Place each mouse in a beaker of water (25°C) for a 6-minute session.

  • Record the session and score the duration of immobility during the last 4 minutes.

  • A significant decrease in immobility time compared to the vehicle group suggests a potential antidepressant-like effect.[1]

Neurochemical Analysis

Objective: To measure changes in neurotransmitter levels in specific brain regions following drug administration.

Example: In Vivo Microdialysis

This technique allows for the sampling of extracellular fluid from the brain of a freely moving animal. The collected dialysate can be analyzed by HPLC to quantify levels of dopamine, serotonin, and their metabolites.[14]

Data Visualization and Workflow

Signaling Pathway

G TFMBP This compound Receptor 5-HT Receptor (e.g., 5-HT2A) TFMBP->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Response PKC->Response

Caption: Hypothesized Gq-coupled signaling pathway for this compound.

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Receptor Binding Assays Functional Functional Assays (e.g., Ca2+ Imaging) Data_Analysis Data Analysis & Interpretation Binding->Data_Analysis Toxicity Neurotoxicity (MTT Assay) Functional->Data_Analysis Toxicity->Data_Analysis Behavior Behavioral Assays (e.g., Forced Swim Test) Neurochem Neurochemistry (Microdialysis) Behavior->Data_Analysis Neurochem->Data_Analysis

Caption: Integrated workflow for the neuropharmacological profiling of novel compounds.

Conclusion and Future Directions

This compound represents a promising chemical entity for neuroscience research. The protocols outlined in this guide provide a robust framework for elucidating its pharmacological profile. Future studies should aim to characterize its full receptor activity profile, investigate its effects on synaptic plasticity, and explore its therapeutic potential in animal models of neurological and psychiatric disorders.

References

Guide to the Rational Formulation of 1-[2-(Trifluoromethyl)benzoyl]piperazine for In Vivo Preclinical Administration

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol from the Senior Application Scientist

Abstract

The successful in vivo evaluation of a new chemical entity (NCE) is fundamentally dependent on the development of an appropriate drug delivery system. This guide provides a comprehensive framework for the formulation of 1-[2-(trifluoromethyl)benzoyl]piperazine, a representative piperazine derivative, for preclinical research. Piperazine derivatives are a significant class of compounds in medicinal chemistry, explored for their diverse pharmacological activities.[1] However, like many NCEs, they can present significant formulation challenges, often related to poor aqueous solubility.[2][3][4][5] This document moves beyond simple recipes, delving into the critical pre-formulation assessments, rational selection of excipients, and detailed protocols for preparing various formulations suitable for common routes of administration in animal models. The methodologies described herein are designed to be self-validating, ensuring that researchers can prepare stable, homogenous, and effective formulations to achieve reliable and reproducible pharmacokinetic and pharmacodynamic data.

Part 1: The Cornerstone of Formulation: Pre-formulation Assessment

Before any vehicle is selected, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is paramount.[3][6] This pre-formulation stage provides the data necessary to guide a rational, rather than empirical, formulation strategy. The goal is to understand the inherent properties of this compound to overcome potential delivery obstacles.

Physicochemical Profile

Key experimental parameters must be determined to build a robust profile of the molecule. While some data can be predicted computationally, experimental verification is essential.

PropertyPredicted/Reported ValueSignificance & Experimental Approach
Molecular Formula C₁₂H₁₃F₃N₂O[7]Defines the fundamental composition and molecular weight.
Molecular Weight 258.24 g/mol [7]Essential for all concentration and dosing calculations.
XlogP 0.6[7]A low value suggests moderate lipophilicity. An experimental LogD7.4 is critical to understand partitioning at physiological pH.
pKa ~9.0 (Predicted for similar structures)[8]Indicates the compound is a weak base. This is a critical vulnerability to exploit for pH-dependent solubilization. Determined via potentiometric titration.
Aqueous Solubility UndeterminedThe single most important factor. Must be determined experimentally in water, saline, and various buffers (pH 2 to 9) using a shake-flask method and a validated analytical technique.
Physical Form UndeterminedCrystalline vs. Amorphous state affects solubility and stability. Characterize using techniques like DSC (Differential Scanning Calorimetry) and XRD (X-ray Diffraction).[9]
Bioanalytical Method Development

A reliable and validated analytical method is non-negotiable for confirming formulation concentration and for subsequent pharmacokinetic analysis in biological matrices.[10]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the workhorse for formulation analysis. Given the benzoyl moiety, the compound should be UV-active. Method development should optimize the mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate buffer), column type (e.g., C18), and detection wavelength. For piperazine derivatives lacking a strong chromophore, chemical derivatization with agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to create a UV-active product.[11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying the drug in biological samples (e.g., plasma, brain tissue) due to its superior sensitivity and selectivity.[10] For piperazine compounds, pre-column derivatization with dansyl chloride has been successfully used to enhance ionization and chromatographic retention, allowing for very low limits of quantification.[12][13]

Part 2: Formulation Development Workflow & Protocols

The choice of formulation is dictated by the pre-formulation data, the required dose, and the intended route of administration.[14] The following decision workflow provides a logical path to selecting an appropriate vehicle.

G cluster_0 start Start: Determine Required Dose (mg/kg) & Target Concentration (mg/mL) solubility_check Is Target Concentration < Aqueous Solubility? start->solubility_check ph_adjust Is Compound a Weak Base (pKa)? Can pH Adjustment Solubilize? solubility_check->ph_adjust No aqueous_sol Formulate with Saline or Buffered Vehicle solubility_check->aqueous_sol Yes cosolvent Is Co-solvent System Feasible? (Check for precipitation on dilution) ph_adjust->cosolvent No acidic_sol Formulate with Acidic Buffer (e.g., Citrate Buffer pH 3-5) ph_adjust->acidic_sol Yes suspension Oral Route Only? Prepare Suspension cosolvent->suspension No cosolvent_sol Formulate with Co-solvents (e.g., PEG400, Propylene Glycol) cosolvent->cosolvent_sol Yes fail Re-evaluate Dose or API Form (e.g., salt formation) suspension->fail No (Parenteral Route) caption Figure 1. Formulation Selection Workflow.

Caption: Figure 1. Formulation Selection Workflow.

Protocol 1: Aqueous Solution using pH Adjustment

This method leverages the basic nitrogen in the piperazine ring to form a soluble salt at an acidic pH.[15]

  • Principle: By lowering the pH of the vehicle to at least 2 units below the compound's pKa, the equilibrium shifts almost entirely to the protonated (ionized) form, which is typically much more water-soluble.

  • Application: Ideal for oral (PO), intraperitoneal (IP), or subcutaneous (SC) routes, provided the final pH is physiologically tolerable.

  • Methodology:

    • Vehicle Preparation: Prepare a sterile 50 mM citrate buffer and adjust the pH to 3.5 with citric acid or sodium citrate. Filter through a 0.22 µm sterile filter.

    • Calculation: Determine the mass of this compound required for the final desired concentration (e.g., 5 mg/mL).

    • Dissolution: Add the calculated mass of API to a sterile vial. Add approximately 80% of the final volume of the pH 3.5 citrate buffer.

    • Solubilization: Vortex and/or sonicate the mixture until the API is completely dissolved. The solution must be perfectly clear.

    • Final Volume: Add the remaining citrate buffer to reach the final target volume (QS).

    • QC Check: Visually inspect for particulates. Confirm the final concentration using the validated HPLC method. Measure the final pH.

Protocol 2: Co-Solvent Formulation

Co-solvents are used to increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.

  • Principle: Water-miscible organic solvents act as co-solvents, disrupting water's hydrogen bond network and creating a more favorable environment for the drug.

  • Application: Suitable for most routes, but requires careful selection to minimize toxicity and ensure stability upon injection into the bloodstream (for IV).[3]

  • Common Vehicles:

    • PEG 400/Saline (50:50 v/v): A robust vehicle for many compounds.

    • DMSO/PEG 400/Saline (10:40:50 v/v/v): Useful for very poorly soluble compounds, but DMSO can have pharmacological effects.

  • Methodology:

    • Calculation: Calculate the required mass of API and volume of each vehicle component.

    • Organic Phase Dissolution: In a sterile vial, add the calculated mass of API to the primary organic solvent (e.g., DMSO or PEG 400). Vortex until fully dissolved. This step is critical; always dissolve the API in the strongest organic solvent first.

    • Dilution: If using a ternary system, add the second co-solvent (e.g., PEG 400) and mix thoroughly.

    • Aqueous Phase Addition: Slowly add the aqueous phase (e.g., sterile saline or water) to the organic solution while vortexing continuously. Observe carefully for any signs of precipitation.

    • QC Check: The final formulation should be a clear solution. Confirm concentration via HPLC.

Protocol 3: Oral Suspension

For high-dose oral studies where solubility limits are exceeded, a uniform suspension is the preferred approach.

  • Principle: A suspension is a two-phase system where insoluble drug particles are uniformly dispersed in a liquid vehicle, stabilized by wetting and suspending agents.

  • Application: Oral (PO) gavage only.

  • Vehicle: A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in purified water.

  • Methodology:

    • Wetting Agent: In a glass mortar, add the calculated mass of API. Add a small volume of the 0.1% Tween® 80 solution and triturate with a pestle to form a smooth, uniform paste. This ensures all drug particles are wetted and prevents clumping.

    • Suspending Vehicle: Slowly add the 0.5% CMC solution to the paste in small increments while continuing to triturate, ensuring a homogenous mixture is formed.

    • Final Volume: Transfer the mixture to a graduated cylinder and rinse the mortar with the remaining vehicle to ensure a complete transfer. QS to the final volume.

    • Homogenization: Stir the suspension with a magnetic stir bar for at least 30 minutes before dosing.

    • QC Check: The suspension should be milky and uniform. It should be easily re-suspended by gentle shaking if settling occurs. Dose immediately after re-suspension.

Part 3: Route of Administration & Quality Control

The formulation strategy is inextricably linked to the administration route.

G cluster_0 Formulation Components cluster_1 Formulation Types cluster_2 Administration Routes API API This compound Solution Solution (Clear, Homogenous) API->Solution Suspension Suspension (Dispersed Particles) API->Suspension Micellar Micellar Solution (Surfactant-based) API->Micellar Vehicle Vehicle (Aqueous, Co-solvent, etc.) Vehicle->Solution Vehicle->Suspension Vehicle->Micellar Excipients Excipients (Buffers, Surfactants, etc.) Excipients->Solution Excipients->Suspension Excipients->Micellar PO Oral (PO) Solution->PO IP Intraperitoneal (IP) Solution->IP IV Intravenous (IV) Solution->IV IN Intranasal (IN) Solution->IN Suspension->PO Micellar->PO Micellar->IP Micellar->IV caption Figure 2. Relationship between formulation components, types, and routes.

Caption: Figure 2. Relationship between formulation components, types, and routes.

  • Intravenous (IV): Requires the most stringent formulation. It must be a sterile, particle-free, isotonic solution. Co-solvent and micellar systems must be carefully designed to prevent drug precipitation upon dilution in the blood.[16]

  • Intraperitoneal (IP): A common route for preclinical efficacy and toxicology studies. The formulation should be sterile, non-irritating, and near isotonic pH.[17][18]

  • Oral (PO): Offers the most flexibility, allowing for solutions, co-solvents, and suspensions. The main constraint is the maximum gavage volume for the selected animal species (e.g., typically 10 mL/kg for mice).[3]

  • Intranasal (IN): A specialized, non-invasive route that can facilitate direct drug delivery to the central nervous system (CNS), bypassing the blood-brain barrier.[19][20][21] This is highly relevant for CNS-active compounds like many piperazine derivatives. Formulations for this route typically require mucoadhesive excipients and must be prepared as low-volume, high-concentration solutions.[22]

Essential Quality Control (QC) Checks

Every batch of formulation must be validated before administration.[5][6]

  • Visual Inspection: Check for clarity (solutions) or uniformity (suspensions). There should be no visible particulates or phase separation.

  • Concentration Verification: Analyze a sample of the final formulation using the validated HPLC method to ensure the concentration is within ±10% of the target.

  • Stability: For multi-day studies, assess the short-term stability of the formulation under storage conditions (e.g., 4°C or room temperature) to ensure dosing consistency.[5]

References

Determining the Cell Permeability of 1-[2-(Trluoromethyl)benzoyl]piperazine: A Guide to In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Permeability in Drug Efficacy

The journey of a drug from administration to its target site is fraught with biological barriers. A crucial determinant of a compound's potential success as a therapeutic agent is its ability to permeate cell membranes and be absorbed into systemic circulation. For orally administered drugs, this journey begins with traversing the intestinal epithelium. For compounds targeting the central nervous system (CNS), the formidable blood-brain barrier (BBB) presents a significant hurdle.[1] 1-[2-(Trifluoromethyl)benzoyl]piperazine, a molecule of interest in contemporary drug discovery, requires a thorough characterization of its permeability profile to ascertain its therapeutic potential. The trifluoromethyl group can influence a molecule's lipophilicity and membrane permeability.[2]

This comprehensive guide provides detailed protocols and theoretical insights for assessing the cell permeability of this compound using two widely adopted and complementary in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[3] These assays, when used in a tiered approach, offer a robust framework for predicting a drug's in vivo absorption characteristics.[4]

Strategic Assay Selection: A Two-Tiered Approach

A tiered strategy for permeability screening balances throughput with biological complexity, allowing for efficient and cost-effective decision-making in the early stages of drug development.[4]

  • Tier 1: High-Throughput Screening with PAMPA. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method that predicts passive diffusion across an artificial lipid membrane.[5][6] Its simplicity and speed make it an ideal initial screen to rank compounds based on their passive permeability.[5][6]

  • Tier 2: Mechanistic Insights with Caco-2 Assays. For compounds showing promise in the PAMPA assay, the Caco-2 cell permeability assay provides a more biologically relevant model.[7][8] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[9][10] This model allows for the investigation of both passive and active transport mechanisms.[11]

Visualizing the Permeability Assessment Workflow

The following diagram illustrates the logical flow of a tiered approach to permeability screening.

Permeability Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Study cluster_2 Data Analysis & Interpretation PAMPA PAMPA Assay (Passive Diffusion) Caco2 Caco-2 Assay (Passive & Active Transport) PAMPA->Caco2 Promising Candidates Analysis Calculate Papp & Efflux Ratio Caco2->Analysis Classification Classify Permeability (Low, Medium, High) Analysis->Classification Caco2 Assay cluster_0 Apical to Basolateral (A-B) Transport cluster_1 Basolateral to Apical (B-A) Transport A_B Apical (Lumen) Caco-2 Monolayer Basolateral (Blood) B_A Basolateral (Blood) Caco-2 Monolayer Apical (Lumen) Efflux P-gp Efflux Compound_A 1-[2-(CF3)benzoyl]piperazine Compound_A->A_B:apical Absorption Compound_B 1-[2-(CF3)benzoyl]piperazine Compound_B->B_A:basolateral Efflux

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 1-[2-(Trifluoromethyl)benzoyl]piperazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific acylation reaction. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to enhance the efficiency, yield, and purity of your synthesis.

I. Troubleshooting Guide: Common Problems & Solutions

This section addresses the most frequent issues observed during the synthesis, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Question: I've followed a standard acylation protocol but obtained a very low yield of my target compound. What are the likely causes and how can I fix this?

Answer: A low yield in this synthesis typically points to one of three primary areas: reagent quality, reaction conditions, or inefficient workup.

  • Causality 1: Degradation of 2-(Trifluoromethyl)benzoyl Chloride. The most common culprit is the hydrolysis of your acyl chloride. Acyl chlorides are highly reactive and susceptible to moisture. The trifluoromethyl group on the ortho position makes the carbonyl carbon highly electrophilic, increasing its sensitivity to nucleophilic attack by water.[1][2][3] If your acyl chloride has been exposed to atmospheric moisture, it will convert to the unreactive 2-(trifluoromethyl)benzoic acid, halting the reaction.

    • Solution:

      • Use Fresh or Newly Opened Reagent: Always use 2-(trifluoromethyl)benzoyl chloride from a freshly opened bottle or a properly stored (desiccated) stock.

      • Verify Purity: If in doubt, check the purity of the acyl chloride via NMR or IR spectroscopy before use. The presence of a broad peak around 2500-3300 cm⁻¹ in the IR spectrum indicates carboxylic acid contamination.

      • Employ Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Causality 2: Incorrect Stoichiometry or Base Inefficiency. The reaction consumes a base to neutralize the hydrochloric acid (HCl) byproduct. If the base is insufficient or not strong enough, the HCl will protonate the piperazine, rendering it non-nucleophilic and stopping the reaction.

    • Solution:

      • Use an Appropriate Base: A tertiary amine like triethylamine (TEA) or a hindered base like diisopropylethylamine (DIPEA) in an organic solvent is common. Alternatively, an inorganic base like potassium carbonate or sodium hydroxide in a biphasic system (like the Schotten-Baumann reaction) can be effective.[4][5]

      • Ensure Sufficient Equivalents: Use at least 1.1 to 1.2 equivalents of the base relative to the acyl chloride to ensure complete HCl scavenging.

  • Causality 3: Suboptimal Temperature. While the reaction is generally fast, running it at too low a temperature can slow the rate significantly, leading to incomplete conversion within the allotted time.

    • Solution: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic release, and then allowed to warm to room temperature.[6] If TLC or LC-MS analysis shows a stalled reaction, gentle warming (e.g., to 40 °C) can help drive it to completion.

Problem 2: Formation of a Major Byproduct: 1,4-bis[2-(Trifluoromethyl)benzoyl]piperazine

Question: My final product is contaminated with a significant amount of a higher molecular weight byproduct, which I suspect is the di-acylated piperazine. How can I favor mono-acylation?

Answer: This is the most classic challenge in piperazine chemistry. Since piperazine has two secondary amine groups of similar reactivity, di-acylation is a highly competitive side reaction.[7][8]

  • Causality: Stoichiometric Imbalance. If the acyl chloride is not the limiting reagent or if local concentrations of the acylating agent are too high, the initially formed mono-acylated product will react again to form the di-acylated byproduct.

    • Solution 1: Use Excess Piperazine. The simplest method to favor mono-substitution is to use a large excess of piperazine (3 to 5 equivalents). By Le Châtelier's principle, this stoichiometric pressure ensures the acyl chloride is more likely to encounter an unreacted piperazine molecule than the mono-acylated product. The downside is the need to remove a large amount of unreacted piperazine during workup.

    • Solution 2: Slow Addition of Acyl Chloride. Add the 2-(trifluoromethyl)benzoyl chloride dropwise as a solution in your reaction solvent to the stirred piperazine solution at 0 °C. This maintains a low concentration of the acylating agent, minimizing the chance of a second acylation.

    • Solution 3: Use a Protection Strategy (Recommended for Highest Purity). This is the most robust method for ensuring mono-acylation.[6][8] One of the piperazine nitrogens is temporarily "protected" with a group like tert-butyloxycarbonyl (Boc), the acylation is performed on the free nitrogen, and the protecting group is then removed.

      Boc_Protection_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Acylation cluster_step3 Step 3: Deprotection Piperazine Piperazine BocPip 1-Boc-piperazine Piperazine->BocPip  DCM, rt Boc2O (Boc)₂O Boc2O->BocPip BocPip_ref 1-Boc-piperazine AcylChloride 2-(CF₃)Benzoyl Chloride AcylatedProduct 1-Boc-4-[2-(CF₃)benzoyl] -piperazine AcylChloride->AcylatedProduct AcylatedProduct_ref 1-Boc-4-[2-(CF₃)benzoyl] -piperazine BocPip_ref->AcylatedProduct  TEA, DCM, 0°C to rt TFA TFA or HCl FinalProduct 1-[2-(CF₃)benzoyl] -piperazine TFA->FinalProduct AcylatedProduct_ref->FinalProduct  DCM

      Caption: Boc-protection workflow for selective mono-acylation.

Problem 3: Difficult Purification

Question: My crude product is an oily mixture, and I'm struggling to purify it. Column chromatography is giving me smeared bands. What are my options?

Answer: Purification issues often arise from residual starting materials or the basic nature of the product.

  • Causality 1: Unreacted Piperazine. If you used excess piperazine, it can be difficult to remove as it is water-soluble and basic.

    • Solution: Acidic Wash. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). Your mono-acylated product (an amide) is significantly less basic than piperazine and will remain in the organic layer, while the unreacted piperazine will be protonated and move to the aqueous layer. Follow this with a base wash (e.g., saturated NaHCO₃) to remove any acidic impurities.

  • Causality 2: Column Chromatography Issues. The free secondary amine on your product can interact strongly with the acidic silica gel, causing tailing and poor separation.

    • Solution 1: Basify the Mobile Phase. Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to your eluent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica and improve the peak shape.

    • Solution 2: Convert to a Salt and Recrystallize. If the product is solid, consider converting it to a hydrochloride or hydrobromide salt by treating the organic solution with HCl or HBr in a suitable solvent (like ether or isopropanol). The salt often has better crystalline properties than the free base and can be purified by recrystallization. The free base can be recovered by subsequent basification and extraction.

II. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction? A1: Dichloromethane (DCM) is an excellent choice as it is relatively inert, has good solubility for all reactants, and is easy to remove under reduced pressure.[6] Other chlorinated solvents like chloroform or aprotic solvents like tetrahydrofuran (THF) can also be used. Anhydrous grade solvents are critical to prevent hydrolysis of the acyl chloride.

Q2: How do I monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 10% methanol in DCM or 50% ethyl acetate in hexanes. You can visualize the spots using UV light (for the benzoyl group) and/or a potassium permanganate stain (which reacts with the secondary amine of the product and piperazine). The product should have an Rf value between that of piperazine (baseline) and the di-acylated byproduct (higher Rf). Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for definitive tracking of reactants and products.

Q3: Can I use 2-(trifluoromethyl)benzoic acid with a coupling agent instead of the acyl chloride? A3: Yes, this is a viable alternative that avoids handling the moisture-sensitive acyl chloride. You can use standard peptide coupling agents like HATU, HBTU, or EDC with a base like DIPEA. This method is generally milder but may be more expensive and require more complex purification to remove coupling byproducts.

Q4: What are the expected yields for this synthesis? A4: Yields are highly dependent on the chosen method and the scale of the reaction. The following table provides representative data based on common synthetic pathways.

Synthesis MethodKey ReagentsTypical Reaction TimeRepresentative YieldPurity Profile
Direct Acylation (Excess Piperazine) Piperazine (4 eq.), 2-(CF₃)Benzoyl Chloride (1 eq.), TEA1-3 hours60-75%Good, may contain traces of di-acylated product.
Schotten-Baumann Piperazine, 2-(CF₃)Benzoyl Chloride, NaOH (aq)30 minutes55-70%Moderate, requires careful control to avoid di-acylation.
Boc-Protection Strategy Boc-Piperazine, 2-(CF₃)Benzoyl Chloride, TFA/HCl3 steps (24-36 hrs total)80-90% (over 2 steps after protection)Excellent, highest purity achievable.[6]

III. Standard Operating Protocol: Direct Acylation with Excess Piperazine

This protocol prioritizes simplicity and avoids protection steps. It is suitable for scales where purification of the mono-substituted product from a small amount of di-substituted byproduct is feasible.

Caption: Experimental workflow for direct acylation.

Materials:

  • Piperazine (4.0 eq)

  • 2-(Trifluoromethyl)benzoyl chloride [CAS: 312-94-7] (1.0 eq)[9]

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂), add piperazine (4.0 eq) to a round-bottom flask equipped with a magnetic stir bar. Add anhydrous DCM to dissolve the piperazine.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate flask, dissolve 2-(trifluoromethyl)benzoyl chloride (1.0 eq) and TEA (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cold, stirring piperazine solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., 10% MeOH in DCM), checking for the consumption of the acyl chloride.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction & Washes:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume) to remove excess piperazine and TEA.

    • Wash with saturated NaHCO₃ solution (1 x volume).

    • Wash with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using an eluent system such as ethyl acetate/hexanes with 1% TEA. Combine the fractions containing the pure product and remove the solvent to yield this compound.

IV. References

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  • BenchChem. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7. Available at: --INVALID-LINK--

  • Sreenivasa S, Anitha HC, ManojKumar KE, et al. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. Acta Crystallogr Sect E Struct Rep Online. 2013;69(Pt 3):o333-o334. Available at: --INVALID-LINK--

  • Cacciatore I, Martinotti S, Dolci L, et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2024;29(5):1085. Available at: --INVALID-LINK--

  • BenchChem. An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Available at: --INVALID-LINK--

  • Supporting Information for a scientific article. (Note: A specific citation cannot be generated without the primary article details, but this type of document provides experimental procedures).

  • BenchChem. Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide. Available at: --INVALID-LINK--

  • Ambeed. Reactions of Piperazines. Available at: --INVALID-LINK--

  • Almaghrabi M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. 2021.

  • Turaç E, Büyüktürk S, Çetin M, Turgut Z. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Mol Divers. 2020;24(3):867-876. Available at: --INVALID-LINK--

  • Google Patents. US4500471A - Preparation of trifluoromethyl-benzoyl halides. Available at: --INVALID-LINK--

  • ResearchGate. Reactions of acetylenic acid esters with piperazine derivatives. Available at: --INVALID-LINK--

  • ChemicalBook. 1-[2-(Trifluoromethyl)benzyl]piperazine | 94022-97-6. Available at: --INVALID-LINK--

  • Piperazine Supplier Blog. What are the products of the reaction between piperazine and bases? 2025.

  • Pospisil J, Potacek M. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2189. Available at: --INVALID-LINK--

  • Organic Syntheses. 1-benzylpiperazine. Available at: --INVALID-LINK--

  • Bentley TW, Jones RO. SN2 character of hydrolysis of benzoyl chloride. J. Chem. Soc., Chem. Commun. 1992;(21):1649-1650. Available at: --INVALID-LINK--

  • NIST WebBook. 2-(Trifluoromethyl)benzoyl chloride. Available at: --INVALID-LINK--

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  • Phillips AR, Gentry PR, Wiskur SL, et al. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. J Med Chem. 2018;61(9):4053-4071. Available at: --INVALID-LINK--

  • Battisti V, Wouters R, Lammens J, et al. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. Eur J Med Chem. 2024;266:116010. Available at: --INVALID-LINK--

  • European Patent Office. EP 0038223 A1 - Process for the preparation of trifluoromethylbenzoyl halides. Available at: --INVALID-LINK--

  • Frontiers in Chemistry. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Available at: --INVALID-LINK--

  • Google Patents. CN102491957A - Method for preparation, refining and detection of N-benzoyl piperazidine. Available at: --INVALID-LINK--

  • ResearchGate. Synthesis of fluoro and trifluoromethyl substituents containing novel tetracyclic N-benzylated benzopiperazine fused acridone regioisomers using a greener solvent 2-MeTHF and their DFT studies. 2025.

  • Thakran AK, Gupta S, Kumari S, Mourya AK, Alok S. Synthesis and Pharmacological Evaluation of 1-Benz-hydryl Piperazine Derivatives. Int J Pharm Sci Res. 2012;3(1):213-217.

  • Sage Advice. Understanding the Applications of 3-(Trifluoromethyl)benzoyl Chloride in Synthesis. Available at: --INVALID-LINK--

  • BenchChem. Optimizing reaction yield for 1-(2-chloroethyl)piperazine Hydrochloride synthesis. 2025.

References

Technical Support Center: Synthesis of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 1-[2-(Trifluoromethyl)benzoyl]piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis of this compound, which is typically achieved via a Schotten-Baumann reaction between piperazine and 2-(trifluoromethyl)benzoyl chloride.[1][2]

Question 1: Why is my yield of this compound consistently low?

Low yield is the most common issue, often stemming from several competing factors. A systematic approach is key to diagnosis.

Potential Causes & Actionable Solutions:

  • Hydrolysis of 2-(Trifluoromethyl)benzoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of water.[3][4] This side reaction consumes your electrophile, directly reducing the potential yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity, dry reagents. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[5]

  • Protonation of Piperazine: The reaction generates hydrochloric acid (HCl) as a byproduct.[1] If not effectively neutralized, this acid will protonate the free amine of the starting piperazine, rendering it non-nucleophilic and unable to react with the acyl chloride.[3]

    • Solution: Use a suitable base to scavenge the HCl as it forms. The choice of base is critical (see FAQ 2). Ensure at least one equivalent of base is used relative to the acyl chloride. In many protocols, 1.5-2.0 equivalents are recommended to ensure the reaction medium remains basic.[6]

  • Formation of Di-acylated Byproduct: Due to its symmetrical nature, piperazine can react at both nitrogen atoms to form 1,4-bis[2-(trifluoromethyl)benzoyl]piperazine.[1] This is a major cause of reduced yield for the desired mono-acylated product.

    • Solution: Control the stoichiometry by using a significant excess of piperazine (e.g., 2 to 5 equivalents) relative to the 2-(trifluoromethyl)benzoyl chloride. Alternatively, for maximum selectivity, employ a mono-protection strategy (see Protocol 2).

  • Suboptimal Reaction Temperature: The acylation of piperazine is highly exothermic. If the temperature is not controlled, it can lead to side reactions and decomposition of starting materials or the product.

    • Solution: Add the 2-(trifluoromethyl)benzoyl chloride solution dropwise to the piperazine solution while cooling the reaction vessel in an ice bath (0 °C).[1][7] After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.[1]

Troubleshooting Workflow: Diagnosing Low Yield

G Start Low Yield Observed Check_Purity Check Reagent Purity & Dryness (TLC, NMR, Anhydrous Solvents) Start->Check_Purity Check_Stoich Verify Stoichiometry (Piperazine vs. Acyl Chloride) Start->Check_Stoich Check_Conditions Review Reaction Conditions (Temperature, Base, Stirring) Start->Check_Conditions Impure_Reagents Issue: Reagent Hydrolysis/ Contamination Check_Purity->Impure_Reagents Moisture or Impurities Detected Diacylation Issue: Di-acylation is Dominant Check_Stoich->Diacylation Significant byproduct spot on TLC/LC-MS Protonation Issue: Piperazine Protonation/ Incomplete Reaction Check_Conditions->Protonation Reaction stalls or pH is acidic Sol_Purity Solution: - Use anhydrous solvents - Run under inert atmosphere - Use fresh, high-purity reagents Impure_Reagents->Sol_Purity Sol_Stoich Solution: - Increase excess of piperazine (2-5 eq) - Add acyl chloride slowly - Consider mono-protection strategy Diacylation->Sol_Stoich Sol_Conditions Solution: - Control temperature (0 °C addition) - Ensure adequate base (1.5-2.0 eq) - Use efficient stirring Protonation->Sol_Conditions

Caption: A decision tree for troubleshooting low yield.

Question 2: How can I minimize the formation of the 1,4-bis[2-(trifluoromethyl)benzoyl]piperazine byproduct?

Selectivity is the key to high yield. The formation of the di-substituted byproduct is a common challenge that can be overcome with several strategies.

Strategies for Promoting Mono-acylation:

  • Stoichiometric Control (The Direct Method): This is the simplest approach. By using a large excess of piperazine, the statistical probability of the acyl chloride encountering an unreacted piperazine molecule is much higher than it encountering a mono-acylated product molecule.

    • Insight: While effective, this method requires a more rigorous purification step to remove the large excess of unreacted piperazine. An acid wash during the aqueous workup is typically sufficient to remove the basic piperazine from the organic layer containing the product.[7]

  • Slow Addition at Low Temperature: Adding the acyl chloride dropwise to a cooled (0 °C), vigorously stirred solution of piperazine helps maintain a low concentration of the electrophile.[1] This minimizes the chance for a second acylation to occur on the newly formed product.

  • Mono-Protection Strategy (The Most Reliable Method): This method offers the highest selectivity and is often preferred for achieving high purity without extensive chromatography.[7] The process involves:

    • Protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc).

    • Performing the acylation on the remaining free nitrogen.

    • Removing the protecting group to yield the desired product.

    • Insight: While this adds two steps to the synthesis (protection and deprotection), it often results in a much higher overall yield of pure product, simplifying purification significantly.[8]

Synthetic Strategy Decision Workflow

Caption: Deciding between direct vs. protection strategies.

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of this reaction? This synthesis is a classic example of the Schotten-Baumann reaction , which is a nucleophilic acyl substitution.[1][2] The key steps are:

  • Nucleophilic Attack: The nitrogen atom of piperazine (the nucleophile) attacks the electrophilic carbonyl carbon of 2-(trifluoromethyl)benzoyl chloride.

  • Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.

  • Deprotonation: The generated HCl is neutralized by a base, which also deprotonates the newly formed amide to give the final neutral product.[1][9]

Reaction Mechanism: Schotten-Baumann Acylation

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Products Piperazine Piperazine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral Nucleophilic Attack AcylChloride 2-(Trifluoromethyl)benzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Product This compound Tetrahedral->Product Collapse & Elimination of Cl- HCl HCl Tetrahedral->HCl

Caption: The mechanism of Schotten-Baumann acylation.

FAQ 2: What are the best solvents and bases for this reaction?

  • Solvents: A two-phase solvent system is often ideal for the Schotten-Baumann reaction.[9][10] A common choice is dichloromethane (DCM) or diethyl ether for the organic phase and water for the aqueous phase.[10] Anhydrous aprotic solvents like DCM, tetrahydrofuran (THF), or acetonitrile can also be used, especially if using an organic base like triethylamine.[7]

  • Bases: The base must be strong enough to neutralize HCl but should not react with the acyl chloride.

    • Inorganic Bases: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in an aqueous layer are very effective and economical.[6][7] The reaction occurs at the interface of the two liquid phases.

    • Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used in single-phase anhydrous systems. They are soluble in organic solvents and effectively scavenge HCl.[7]

FAQ 3: How should I monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture alongside your starting materials on a silica plate. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate). The product will be less polar than piperazine but more polar than the acyl chloride. The disappearance of the limiting reagent (typically the acyl chloride) indicates the reaction is complete.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the formation of the product by its mass and track the consumption of starting materials.

FAQ 4: What are the key considerations for the workup and purification?

  • Workup: If using an aqueous base, the workup involves separating the organic layer. This layer should then be washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess piperazine, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acid, and finally with brine to remove water.[1][7]

  • Purification:

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene/petroleum ether) is an effective method for purification.[1][7]

    • Column Chromatography: If the crude product contains significant impurities (like the di-acylated byproduct), purification by column chromatography on silica gel is necessary.[1]

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen methodology. The following table provides representative data based on common experimental outcomes.

MethodPiperazine (eq.)BaseSolventTemp. (°C)Typical Yield RangeKey Consideration
Direct Acylation[1]2.0 - 5.0NaOH (aq)DCM / H₂O0 to RT60 - 85%Requires efficient removal of excess piperazine.
Direct Acylation[7]2.0 - 3.0TriethylamineAnhydrous DCM0 to RT65 - 88%Requires anhydrous conditions.
Protection Strategy[7][8]1.0 (N-Boc-piperazine)TriethylamineAnhydrous DCM0 to RT>90% (acylation step)Higher overall purity, but more synthetic steps.

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification efficiency. The data presented should be considered representative.[1]

Experimental Protocols

Protocol 1: Direct Acylation via Schotten-Baumann Conditions

This protocol prioritizes simplicity and uses an excess of piperazine to favor mono-acylation.

Materials:

  • Piperazine (4.0 eq)

  • 2-(Trifluoromethyl)benzoyl chloride (1.0 eq)[11]

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (4.0 eq) and NaOH (2.0 eq) in deionized water. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 2-(trifluoromethyl)benzoyl chloride (1.0 eq) in DCM. Add this solution to the vigorously stirred aqueous piperazine mixture dropwise over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction's completion by TLC.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers. Wash sequentially with 1M HCl (to remove excess piperazine), saturated NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[1]

Protocol 2: Mono-Protection Strategy for High Selectivity

This protocol involves the acylation of commercially available N-Boc-piperazine, followed by deprotection.

Step A: Acylation of N-Boc-Piperazine

  • Setup: Dissolve N-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere. Cool the mixture to 0 °C.[7]

  • Reagent Addition: Add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of N-Boc-piperazine (typically 2-3 hours).

  • Workup: Quench the reaction with water. Separate the organic layer and wash with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude N-Boc-1-[2-(trifluoromethyl)benzoyl]piperazine. This intermediate is often pure enough for the next step.

Step B: Boc Deprotection

  • Setup: Dissolve the crude product from Step A in DCM. Cool to 0 °C.

  • Deprotection: Add an excess of trifluoroacetic acid (TFA) (e.g., 4-5 equivalents) or a solution of HCl in dioxane (4M) dropwise.[7]

  • Reaction: Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitor by TLC or LC-MS).

  • Workup: Evaporate the solvent and excess acid under reduced pressure. Dissolve the residue in DCM and carefully neutralize by washing with a saturated NaHCO₃ solution until gas evolution ceases.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.

References

Technical Support Center: A-Z Guide to 1-[2-(Trifluoromethyl)benzoyl]piperazine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the definitive troubleshooting guide for 1-[2-(Trifluoromethyl)benzoyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. We will explore the underlying physicochemical reasons for these issues and provide a tiered approach to resolving them, from basic troubleshooting to advanced formulation strategies.

The core difficulty in solubilizing this compound stems from its dual chemical nature. The trifluoromethyl group imparts significant lipophilicity, favoring dissolution in non-polar, organic solvents[1][2]. Conversely, the piperazine ring contains a basic nitrogen atom, which can be protonated in acidic conditions to form a more water-soluble salt[3]. Navigating this dichotomy is the key to successfully using this compound in your experiments.

Section 1: Troubleshooting Common Solubility Problems

This section addresses the most frequent issues encountered during routine experimental work.

Q1: My this compound won't dissolve in my aqueous buffer. What are the first steps?

A1: This is the most common challenge. The neutral form of the compound is poorly soluble in water. The initial steps should focus on simple, reversible modifications to your solvent system.

  • pH Adjustment: The piperazine moiety is basic. By lowering the pH of your aqueous buffer, you can protonate the piperazine nitrogen, forming a positively charged ion. This in situ salt formation dramatically increases aqueous solubility[3]. A systematic approach is to create a pH-solubility profile to identify the optimal pH for your experiments[3].

  • Use of Co-solvents: If pH adjustment is not feasible for your assay, the use of water-miscible organic co-solvents is a standard and effective strategy[4][5]. The most common choices are dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs)[3]. It is critical to prepare a concentrated stock solution in 100% of the organic solvent and then dilute it into your aqueous medium. Be aware that the final concentration of the organic solvent should be kept to a minimum (typically <0.5% for DMSO) to avoid off-target effects in biological assays[4].

Q2: My compound precipitates when I dilute my DMSO stock into the assay medium. How can I prevent this?

A2: This is a classic sign of a compound exceeding its kinetic solubility in the final aqueous buffer. The compound is soluble in the concentrated DMSO stock but crashes out when the solvent environment abruptly changes to be predominantly aqueous.

Here are several strategies to mitigate this:

  • Optimize Final Co-solvent Concentration: Ensure the final concentration of DMSO (or other co-solvent) in your assay is as high as your experiment can tolerate without causing artifacts[3].

  • Lower Stock Concentration: Preparing a less concentrated stock solution in DMSO can sometimes prevent precipitation upon dilution[3].

  • Perform a Stepwise Dilution: Instead of a single, large dilution step, perform intermediate dilutions in a buffer that contains a higher percentage of the co-solvent before the final dilution into the assay medium[3].

  • Assess Kinetic Solubility: First, determine the kinetic solubility of your compound in the specific assay buffer you are using. This will define the maximum concentration you can achieve without precipitation under your experimental conditions[4].

Q3: I'm observing inconsistent results in my biological assays. Could this be a solubility issue?

A3: Absolutely. Poor solubility is a primary cause of poor data reproducibility. If the compound precipitates, the actual concentration in solution is unknown and lower than the nominal concentration, leading to variability in your results. Undissolved particles can also interfere with certain assay technologies (e.g., light scattering-based methods).

The following workflow can help diagnose and resolve this issue.

G start Inconsistent Assay Results suspect Suspect Poor Solubility / Precipitation start->suspect determine_ks Determine Kinetic Solubility in Assay Medium suspect->determine_ks precip_obs Precipitation Observed? determine_ks->precip_obs no_precip Issue may not be solubility-related. Investigate other variables. precip_obs->no_precip  No solution_branch Implement Solubility Enhancement Strategy precip_obs->solution_branch  Yes adjust_ph Adjust pH (if assay permits) solution_branch->adjust_ph use_cosolvent Optimize Co-solvent Concentration solution_branch->use_cosolvent adv_formulation Consider Advanced Formulation (e.g., Cyclodextrin Complex) solution_branch->adv_formulation

Caption: Troubleshooting workflow for inconsistent assay results.

Section 2: Advanced Formulation Strategies for Enhanced Solubility

When basic methods are insufficient, particularly for in vivo studies or pre-formulation development, more advanced techniques are required.

Q4: Simple pH and co-solvent adjustments are not enough for my application. What are my next options?

A4: If you require higher concentrations or a stable solid form with improved dissolution, several advanced formulation strategies can be employed. These are common in the pharmaceutical industry to improve the bioavailability of poorly soluble drugs[6][7][8].

  • Salt Formation: This is a highly effective method for ionizable compounds like this compound.[4] By reacting the basic piperazine with an acid (e.g., HCl, methanesulfonic acid, sulfuric acid), a stable, crystalline salt with significantly higher aqueous solubility and a faster dissolution rate can be produced.[6][9] A salt screening study is typically performed to identify the optimal counterion for both solubility and stability.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic trifluoromethylbenzoyl portion of your molecule, forming an inclusion complex that has greatly enhanced apparent solubility in water.[3][5] This is an excellent strategy for preparing solutions for in vitro and early-stage in vivo studies.

  • Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range. According to the Noyes-Whitney equation, this drastic increase in surface area leads to a higher dissolution rate.[4][5]

  • Co-crystallization: A co-crystal is a multi-component crystalline solid where the active pharmaceutical ingredient (API) and a "co-former" are held together in the same crystal lattice.[4] This can favorably alter the physicochemical properties of the API, including its solubility and stability.[6]

Q5: How do I choose between salt formation, co-crystallization, and other advanced methods?

A5: The choice of strategy depends on the compound's properties and the intended application. The following diagram provides a logical framework for making this decision.

G start Need to Improve Solubility ionizable Is the compound ionizable? start->ionizable salt Salt Formation (High potential for success) ionizable->salt  Yes (Strongly Basic) cocrystal Co-crystallization ionizable->cocrystal  Weakly or No application What is the intended application? salt->application cocrystal->application invitro In Vitro / Preclinical application->invitro invivo In Vivo / Formulation application->invivo cyclodextrin Cyclodextrin Complexation (Excellent for increasing apparent solubility) invitro->cyclodextrin nanosuspension Nanosuspension invivo->nanosuspension solid_disp Solid Dispersion invivo->solid_disp

Caption: Decision-making framework for advanced solubility enhancement.

Section 3: Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

  • Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

  • Dilution: In a 96-well plate, add your chosen aqueous buffer. Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).

  • Incubation: Seal the plate and shake at room temperature for 1.5-2 hours to allow the solution to reach equilibrium.

  • Filtration: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS. The measured concentration is the kinetic solubility.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

  • Solubilize Cyclodextrin: Prepare a solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in water or buffer by stirring.[5]

  • Add Compound: Slowly add an excess amount of solid this compound to the cyclodextrin solution.

  • Equilibrate: Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the complexation reaches equilibrium.

  • Separate: Remove the undissolved compound by centrifugation followed by filtration through a 0.22 µm syringe filter.

  • Analyze: Determine the concentration of the solubilized compound in the clear filtrate to quantify the solubility enhancement.

Section 4: Frequently Asked Questions (FAQs)
  • FAQ 1: What are some typical organic solvents for creating a stock solution?

    • DMSO is the most common due to its high solubilizing power. Ethanol is another option. For compounds that are particularly difficult, N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be considered, but their compatibility with biological assays is more limited.

  • FAQ 2: What is the difference between thermodynamic and kinetic solubility?

    • Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of solid material present. It's a state of equilibrium.

    • Kinetic solubility is the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated organic stock to an aqueous buffer. It is the more relevant measure for many in vitro screening experiments where equilibrium is not reached.

  • FAQ 3: Can I heat the solution to get my compound to dissolve?

    • Heating can temporarily increase solubility, but there is a high risk the compound will precipitate out as the solution cools to room or assay temperature, creating a supersaturated and unstable solution. This is generally not recommended for creating stable solutions for assays unless the protocol specifically requires it.

Section 5: Data Summary Table

The following table summarizes the various strategies and their potential impact on the solubility of piperazine-based compounds, which can be extrapolated to this compound.

StrategyPrinciple of ActionExpected Solubility IncreaseKey Considerations
pH Adjustment Protonation of the basic piperazine ring to form a soluble salt.[3]10 to >1000-foldAssay must be compatible with the required pH.
Co-solvents Reduces the polarity of the aqueous solvent.[4]2 to 100-foldThe final concentration of the organic solvent may impact the biological system.[4]
Salt Formation Creates a new solid form with different crystal lattice energy and higher solubility.[9]>10-foldRequires screening to find the most stable and soluble salt form.[4]
Cyclodextrin Complexation Encapsulates the hydrophobic part of the molecule in a soluble host.[5]10 to >100-foldCan alter the free concentration of the drug; potential for renal toxicity at high doses.[7]
Nanosuspension Increases surface area, leading to a faster dissolution rate.[4]N/A (improves rate)Requires specialized equipment (e.g., high-pressure homogenizer, ball mill).[5]

References

Degradation of 1-[2-(Trifluoromethyl)benzoyl]piperazine and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive overview of the degradation of 1-[2-(Trifluoromethyl)benzoyl]piperazine and outlines preventative measures for researchers, scientists, and drug development professionals.

This guide is intended to provide in-depth technical assistance for the handling, storage, and analysis of this compound to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The principal degradation routes for this compound are hydrolysis and oxidation.

  • Hydrolysis: The amide bond in the molecule is susceptible to cleavage, particularly in the presence of moisture, acids, or bases. This reaction breaks the molecule down into 2-(trifluoromethyl)benzoic acid and piperazine. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the amide bond.

  • Oxidation: The nitrogen atoms within the piperazine ring are prone to oxidation.[1][2] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light, and can lead to the formation of N-oxides and other degradation byproducts.[1][2]

For optimal stability, the compound should be stored in a cool, dry, well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[3][4] It is also recommended to store it in a tightly sealed container, under an inert atmosphere if possible.[5][6]

Q2: My experimental results are inconsistent. Could this be related to the stability of the compound in my aqueous assay buffer?

Yes, degradation in aqueous solutions is a common cause of inconsistent results. If this compound is dissolved in an aqueous buffer and allowed to stand for extended periods, especially at room temperature or higher, significant hydrolysis can occur. This reduces the effective concentration of the active compound, leading to variability in experimental outcomes.

Recommendations:

  • Prepare Fresh Solutions: Always prepare aqueous solutions of the compound immediately before use.

  • Use Organic Stock Solutions: Maintain a concentrated stock solution in an anhydrous organic solvent such as DMSO or ethanol. Dilute to the final working concentration in your aqueous buffer just prior to the experiment.

  • Conduct Stability Studies: If your experiment involves prolonged incubation times, it is advisable to determine the stability of the compound in your specific assay buffer under the experimental conditions.

Q3: How can I identify and quantify the degradation products?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (LC-MS), is the most effective way to identify and quantify degradation products.[7][8][9][10]

Forced Degradation Studies:

To proactively identify potential degradation products, a forced degradation study is recommended.[11][12][13] This involves subjecting the compound to a variety of stress conditions to accelerate its breakdown.[7][12]

Typical Stress Conditions for Forced Degradation:

Stress ConditionReagent/ConditionPurpose
Acid Hydrolysis 0.1 M Hydrochloric AcidTo simulate acidic environments and promote acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M Sodium HydroxideTo simulate alkaline environments and promote base-catalyzed hydrolysis.
Oxidation 3% Hydrogen PeroxideTo induce oxidative degradation.
Thermal Stress Elevated Temperature (e.g., 60-80°C)To assess the impact of heat on stability.
Photostability Exposure to UV and visible lightTo determine sensitivity to light-induced degradation.

By analyzing the samples from these stress conditions using a method like LC-MS, you can separate and identify the degradation products based on their retention times and mass-to-charge ratios.[14]

Troubleshooting Guide

Issue: Loss of compound during storage or sample preparation.

Potential Cause: Adsorption to surfaces.

Piperazine-containing compounds can be prone to non-specific binding to plastic and glass surfaces. This can lead to a significant reduction in the actual concentration of your compound in solution.

Preventative Strategies:

  • Use Low-Binding Consumables: Opt for low-adsorption microplates, tubes, and pipette tips.

  • Pre-condition Surfaces: Rinsing surfaces with the solvent or buffer prior to adding the compound solution can help to saturate non-specific binding sites.

  • Include Additives: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20) or a protein like Bovine Serum Albumin (BSA) to your buffer can help to minimize adsorption.

Experimental Protocols & Visualizations

Protocol: General Forced Degradation Study
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Aliquot the stock solution into separate vials for each stress condition.

  • Apply Stress Conditions:

    • Acid/Base Hydrolysis: Add an equal volume of 0.1 M HCl or 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Oxidation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the organic stock solution at an elevated temperature (e.g., 80°C) for 48 hours.

    • Photodegradation: Expose the solution to a controlled light source (UV and visible) for a specified duration.

  • Neutralize the acid and base-stressed samples as needed before analysis.

  • Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC or LC-MS method.

Diagram 1: Key Degradation Pathways

Compound This compound Hydrolysis Hydrolysis (+ H2O) Compound->Hydrolysis Oxidation Oxidation (+ [O]) Compound->Oxidation Degradation_Products_Hydrolysis 2-(Trifluoromethyl)benzoic Acid + Piperazine Hydrolysis->Degradation_Products_Hydrolysis Degradation_Products_Oxidation N-Oxides and other oxidized forms Oxidation->Degradation_Products_Oxidation

Caption: Primary degradation pathways of this compound.

Diagram 2: Workflow for Investigating Compound Instability

Start Inconsistent Experimental Results Observed Hypothesis Hypothesize Compound Degradation Start->Hypothesis Action1 Prepare Fresh Solutions Immediately Before Use Hypothesis->Action1 Immediate Mitigation Action2 Conduct Forced Degradation Study Hypothesis->Action2 Systematic Investigation Conclusion Confirm Degradation Pathway and Implement Preventative Measures Action1->Conclusion Analysis Analyze by LC-MS to Identify Degradants Action2->Analysis Analysis->Conclusion

Caption: A systematic approach to troubleshooting instability issues.

References

Troubleshooting 1-[2-(Trifluoromethyl)benzoyl]piperazine HPLC peak tailing

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Method Development & Troubleshooting

Introduction for the Scientist

Peak tailing is one of the most common and frustrating issues in reversed-phase HPLC. When analyzing basic compounds like 1-[2-(Trifluoromethyl)benzoyl]piperazine, this problem is frequently magnified. The core of the issue lies in the fundamental chemistry of the analyte and its interaction with the stationary phase. The piperazine moiety in your molecule is basic, meaning it readily accepts a proton to become positively charged, especially at acidic to neutral pH. Standard silica-based HPLC columns, even those that are end-capped, possess residual silanol groups (Si-OH) on their surface.[1][2] These silanols are acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.0, creating negatively charged sites.[3][4]

The result is a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanols. This "secondary interaction" is a different, stronger retention mechanism than the intended hydrophobic interaction with the C18 chains.[5][6] Molecules that experience this secondary interaction are retained longer than those that do not, leading to a delayed elution and a characteristic "tail" on the peak. This guide provides a systematic, question-and-answer approach to diagnose and resolve this issue, ensuring robust and accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing significant peak tailing for this compound. What is the most likely cause?

The primary cause is almost certainly a secondary-site interaction between your basic analyte and acidic residual silanol groups on the silica surface of your HPLC column.[4][7]

  • Analyte Chemistry: this compound contains a piperazine functional group. Piperazine has two basic nitrogen atoms. The parent piperazine molecule has pKa values of approximately 9.73 and 5.35.[8] Your derivative will have similar basic properties. In a typical reversed-phase mobile phase (e.g., pH 3-7), at least one of these nitrogens will be protonated, giving the molecule a positive charge.

  • Column Chemistry: The stationary phase in most reversed-phase columns is bonded to a silica support. This silica surface has residual, un-bonded silanol groups (Si-OH). These groups are acidic and become ionized (Si-O⁻) as the pH increases, creating strong, negatively charged sites that attract your positively charged analyte.[2]

This interaction is illustrated below. While the primary, desired retention is hydrophobic, the secondary ionic interaction is much stronger and causes the delayed elution that results in peak tailing.

G cluster_0 Silica Particle Surface C18 C18 Chains (Primary Hydrophobic Site) Silanol Ionized Silanol (Si-O⁻) (Secondary Ionic Site) Analyte Analyte: Protonated Piperazine (R-NH₂⁺) This compound Analyte->C18  Desired Hydrophobic Interaction (Leads to Symmetrical Peak) Analyte->Silanol Undesired Ionic Interaction (Causes Peak Tailing)  

Caption: Mechanism of peak tailing for a basic analyte.

Q2: How does the mobile phase pH control the peak shape of my basic compound?

Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds. It influences the charge state of both your analyte and the column's silanol groups.

  • At Low pH (e.g., pH < 3.0): The high concentration of protons (H⁺) in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[4][9] While your basic analyte will be fully protonated (positively charged), the lack of negatively charged sites on the column surface minimizes the problematic ionic interaction. This is the most common strategy to improve peak shape for basic compounds.[5]

  • At Mid pH (e.g., pH 4-7): This is often the worst range for basic analytes. The silanol groups are partially or fully ionized (Si-O⁻), and the analyte is still protonated (R-NH₂⁺), maximizing the undesirable ionic interactions that cause tailing.[3]

  • At High pH (e.g., pH > 8, requires a pH-stable column): The analyte becomes deprotonated and electrically neutral. This eliminates the ionic interaction with the silanol sites. However, you must use a column specifically designed for high pH environments (e.g., hybrid silica or polymer-based) to prevent dissolution of the silica backbone.[10][11]

pH RangeAnalyte (Piperazine) StateSilanol (Si-OH) StateDominant InteractionExpected Peak Shape
< 3.0 Protonated (Cationic)Neutral (Protonated) HydrophobicGood / Improved
4.0 - 7.0 Protonated (Cationic)Ionized (Anionic) Hydrophobic + Strong IonicPoor / Tailing
> 8.0 *Neutral Ionized (Anionic)HydrophobicGood / Improved
  • Requires a specialized high-pH stable column.

Q3: I've lowered the pH with formic acid, but still see tailing. Should I use Trifluoroacetic Acid (TFA)?

Yes, switching to TFA is a very common and effective strategy. While both formic acid and TFA lower the mobile phase pH, TFA provides additional benefits that make it superior for improving the peak shape of basic compounds.[12][13]

TFA works in two ways:

  • Stronger Acid: A 0.1% TFA solution will lower the mobile phase pH to around 2.0, which is more effective at neutralizing surface silanols than a 0.1% formic acid solution (pH ~2.7).[13]

  • Ion-Pairing Agent: The trifluoroacetate anion (CF₃COO⁻) can form a neutral ion pair with the positively charged analyte. This masks the positive charge on your molecule, reducing its ability to interact with any remaining ionized silanols and increasing its overall hydrophobicity.[14][15]

AdditiveTypical Conc.MechanismProsCons
Formic Acid 0.1%pH reductionGood MS compatibility, volatileLess effective pH suppression, no ion-pairing
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong pH reduction, Ion-pairingExcellent peak shape for bases , volatileCauses significant ion suppression in MS , noisy UV baseline <220nm[14]
Phosphate Buffer 10-25 mMpH buffering (control)Excellent pH control, good UV transparencyNon-volatile (bad for MS and prep), can precipitate with high organic %

Recommendation: If you are using a UV detector, start by replacing 0.1% formic acid with 0.1% TFA in your mobile phase. This will very likely solve the tailing issue. If you are using a mass spectrometer, use TFA with caution or consider alternative column chemistries.

Q4: My mobile phase is optimized, but tailing persists. Could my column be the problem?

Absolutely. If mobile phase optimization doesn't resolve the issue, the column is the next logical place to investigate.

  • Column Age and Contamination: Over time, columns become contaminated with strongly retained sample matrix components. This can create new active sites that cause tailing. A void at the column inlet, caused by pressure shocks or bed collapse, can also distort peak shape.[9][16] If the tailing appeared suddenly for all peaks, a blocked inlet frit is a likely cause.[17]

  • Column Chemistry: Not all C18 columns are the same. An older column, or one made with lower purity "Type A" silica, will have a much higher concentration of acidic silanols and will be more likely to cause tailing with basic compounds.[1][18]

  • End-Capping: Most modern columns are "end-capped," a process that chemically treats many of the residual silanols to make them less reactive.[4][19] However, due to steric hindrance, this process is never 100% effective.[11] A column with poor end-capping will perform badly with your analyte.

Actionable Step: First, try cleaning your existing column (see protocol below). If that fails, replace it with a new, high-quality column known for good performance with basic compounds.

Q5: How do I choose a better column to prevent tailing with this compound?

For challenging basic analytes, selecting a modern, high-performance column is critical. Look for columns with these features:

  • High-Purity, Type B Silica: Modern columns are made from ultra-pure silica with minimal metal contamination.[10] This reduces the acidity of the silanol groups, leading to better peak shapes.

  • Thorough End-Capping: Look for columns that are explicitly marketed as being double end-capped or having proprietary technology to shield residual silanols.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain.[10] This polar group helps to shield the analyte from interacting with the silica surface and can also provide alternative selectivity.

  • Charged Surface Chemistry: Some modern columns have a low level of positive surface charge applied. This works to electrostatically repel protonated basic analytes from the silica surface, dramatically improving peak shape even with formic acid mobile phases.[20]

Systematic Troubleshooting Workflow & Protocols

If you are experiencing peak tailing, follow this systematic workflow. Do not change more than one parameter at a time.

Caption: A systematic workflow for troubleshooting peak tailing.

Protocol 1: Standard Reversed-Phase Column Cleaning

This protocol is for flushing a column that has become contaminated with strongly retained compounds.

Objective: To remove contaminants from the column inlet frit and stationary phase.

Materials:

  • HPLC Grade Water

  • HPLC Grade Isopropanol (IPA)

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Methanol (MeOH)

  • Mobile phase container for waste

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector and direct the flow to a waste beaker to prevent contaminants from entering the detector cell.

  • Reverse Column Direction: Disconnect the column from the injector and reconnect it in the reverse direction. This will back-flush particles off the inlet frit.

  • Stepwise Flushing: Flush the column with 20 column volumes of each of the following solvents, moving from polar to non-polar and back. For a standard 4.6 x 150 mm column, one column volume is approximately 1.5 mL. A flow rate of 1 mL/min for 30 minutes is sufficient for each step.

    • Step A (Buffered Mobile Phase Removal): Flush with your mobile phase but without the buffer salt (e.g., 90:10 Water:ACN). This prevents buffer precipitation.

    • Step B (Aqueous Wash): 100% HPLC Grade Water.

    • Step C (Organic Wash 1): 100% HPLC Grade Acetonitrile.

    • Step D (Stronger Organic Wash): 100% HPLC Grade Isopropanol.

    • Step E (Return to Intermediate): 100% HPLC Grade Acetonitrile.

  • Re-equilibration:

    • Return the column to its normal flow direction.

    • Flush with the initial mobile phase composition for at least 30 column volumes.

    • Reconnect the column to the detector and monitor the baseline until it is stable.

  • Test Performance: Inject a standard to see if peak shape and retention time have been restored. If not, the column may be permanently damaged and should be replaced.[9]

References

Technical Support Center: Optimizing the Synthesis of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-[2-(Trifluoromethyl)benzoyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Below, you will find a series of frequently asked questions and detailed guides to address common challenges encountered during this specific amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the direct N-acylation of piperazine with 2-(trifluoromethyl)benzoyl chloride. This reaction is a type of Schotten-Baumann reaction, which typically uses a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The main challenge in this synthesis is achieving selective mono-acylation to avoid the formation of the disubstituted byproduct, 1,4-bis[2-(trifluoromethyl)benzoyl]piperazine.[1]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields can stem from several issues. Key areas to troubleshoot include incomplete reaction, side product formation (especially di-substitution), and suboptimal reaction conditions.[2] It is crucial to ensure the purity of your starting materials, the use of anhydrous solvents, and precise temperature control.[3]

Q3: I'm observing a significant amount of the di-substituted byproduct. How can I improve mono-substitution selectivity?

A3: To favor mono-substitution, you can employ several strategies. Using a large excess of piperazine (5-10 equivalents) makes it statistically more likely for the acyl chloride to react with an unsubstituted piperazine molecule.[4] Another effective method is the slow, dropwise addition of the 2-(trifluoromethyl)benzoyl chloride at a low temperature (e.g., 0 °C) to control the reaction rate.[4] A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine, followed by a deprotection step.[4][5]

Q4: Are there alternative reagents to 2-(trifluoromethyl)benzoyl chloride?

A4: Yes, while the acyl chloride is common due to its high reactivity, other acylating agents can be used. For instance, you can react 2-(trifluoromethyl)benzoic acid with a coupling reagent like HATU or HBTU to form an activated ester in situ, which then reacts with piperazine.[6] This method can sometimes offer better control and milder reaction conditions. Amidation with an ester, such as methyl 2-(trifluoromethyl)benzoate, is also possible but typically requires higher temperatures.[5]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Product Yield and Incomplete Reaction

Question: My reaction stalls, and I observe unreacted piperazine and 2-(trifluoromethyl)benzoyl chloride even after extended reaction times. What could be the cause, and how do I fix it?

Answer:

Incomplete reactions are a common hurdle. The root cause often lies in the deactivation of reactants or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Presence of Moisture: 2-(Trifluoromethyl)benzoyl chloride is highly reactive and will readily hydrolyze in the presence of water to form the unreactive 2-(trifluoromethyl)benzoic acid.

    • Troubleshooting: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Inadequate Base: A base is crucial to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the piperazine and rendering it non-nucleophilic.

    • Troubleshooting: Use at least one equivalent of a suitable base, such as triethylamine or an aqueous solution of sodium hydroxide.[5] For reactions with mono-protected piperazine, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred.[3]

  • Low Reaction Temperature: While low temperatures are used to control selectivity, the reaction may proceed very slowly.

    • Troubleshooting: After the slow addition of the acyl chloride at 0 °C, allow the reaction to gradually warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Issue 2: Formation of Significant Impurities

Question: Besides the di-substituted byproduct, my final product is contaminated with other impurities. What are they, and how can I prevent their formation?

Answer:

Impurity profiles can be complex, but understanding potential side reactions is key to minimizing them.

Common Side Reactions and Prevention:

  • N-acylurea Formation: If you are using a carbodiimide coupling reagent (like EDC) with 2-(trifluoromethyl)benzoic acid, the activated O-acylisourea intermediate can rearrange to form an N-acylurea byproduct.

    • Prevention: The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the intermediate and suppress this side reaction.[6]

  • Reaction with Solvent: Highly reactive acyl chlorides can sometimes react with certain solvents.

    • Prevention: Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the recommended purification techniques?

Answer:

Effective purification is critical for obtaining a high-quality final product.

Purification Strategies:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This typically involves washing the organic layer with a mild acid (like dilute HCl) to remove excess piperazine and a mild base (like saturated sodium bicarbonate solution) to remove any unreacted 2-(trifluoromethyl)benzoic acid. Finally, wash with brine to remove residual water.[1]

  • Column Chromatography: For high purity, column chromatography on silica gel is often necessary.[1][7] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired product from starting materials and byproducts.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., toluene/petroleum ether) can be an efficient method for purification.[5]

Experimental Protocols

Protocol 1: Direct Acylation of Piperazine

This protocol prioritizes mono-acylation by using an excess of piperazine.

  • In a round-bottom flask under an inert atmosphere, dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the 2-(trifluoromethyl)benzoyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Perform an aqueous workup as described in the purification section.

  • Purify the crude product by column chromatography.

Protocol 2: Acylation of Mono-Boc-Piperazine

This method offers greater control over selectivity.

  • Dissolve N-Boc-piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.[5]

  • Cool the mixture to 0 °C.[5]

  • Add 2-(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise.[5]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[5]

  • Perform an aqueous workup.

  • The resulting N-Boc-1-[2-(trifluoromethyl)benzoyl]piperazine can then be deprotected using an acid like trifluoroacetic acid (TFA) in DCM to yield the final product.[5]

Data Summary

ParameterCondition A: Direct AcylationCondition B: Boc-Protected RouteRationale
Piperazine Stoichiometry 5-10 equivalents1.0 equivalent (as N-Boc-piperazine)A large excess in direct acylation statistically favors mono-substitution.[4]
Temperature 0 °C to Room Temperature0 °C to Room TemperatureLow initial temperature controls the exothermic reaction and minimizes side products.[1]
Base Excess Piperazine / Optional Tertiary AmineTriethylamine or DIPEANeutralizes HCl byproduct without competing in the reaction.[3][5]
Selectivity Moderate to GoodExcellentThe protecting group ensures mono-acylation.[4][5]
Number of Steps OneTwo (Acylation and Deprotection)The direct route is faster but may require more challenging purification.

Process Optimization Workflow

G cluster_start cluster_analysis cluster_troubleshooting cluster_solutions cluster_end start Low Yield or Impurities in Synthesis analysis Analyze Reaction by TLC/LC-MS start->analysis incomplete_reaction Incomplete Reaction? analysis->incomplete_reaction di_substitution High Di-substitution? analysis->di_substitution other_impurities Other Impurities? analysis->other_impurities incomplete_reaction->di_substitution No solution_incomplete Check Reagent Purity Use Anhydrous Conditions Optimize Base and Temperature incomplete_reaction->solution_incomplete Yes di_substitution->other_impurities No solution_di_sub Increase Piperazine Excess Slow Reagent Addition Use Boc-Protected Piperazine di_substitution->solution_di_sub Yes solution_impurities Use Coupling Additives (HOBt) Choose Inert Solvent Optimize Workup other_impurities->solution_impurities Yes end_product Optimized Reaction: High Yield & Purity other_impurities->end_product No solution_incomplete->end_product solution_di_sub->end_product solution_impurities->end_product

References

Technical Support Center: Purification of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-[2-(Trifluoromethyl)benzoyl]piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a highly pure form. We will move beyond simple protocols to address the underlying chemical principles, providing you with the tools to troubleshoot and optimize your purification strategy effectively.

Section 1: Initial Assessment & Troubleshooting Common Impurities

This section addresses the critical first steps: understanding your crude material and identifying the nature of the impurities you need to remove.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis involves the acylation of piperazine with a derivative of 2-(trifluoromethyl)benzoic acid. Consequently, you should anticipate the following impurities:

  • Unreacted Piperazine: A highly polar and basic starting material.

  • 1,4-bis[2-(Trifluoromethyl)benzoyl]piperazine: The di-acylated byproduct, which is significantly less polar than your mono-acylated product.[1] Its formation is a primary challenge in achieving selective mono-acylation.[1]

  • 2-(Trifluoromethyl)benzoic Acid: The hydrolysis product of the acylating agent or an unreacted starting material if a coupling reaction was performed. This impurity is acidic.

  • Residual Base/Salts: If a tertiary amine base like triethylamine (TEA) was used, triethylammonium salts (e.g., triethylammonium chloride) will be present.[1]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., Dichloromethane, Toluene, Ethyl Acetate).

Q2: How can I quickly assess the purity of my crude product and identify these impurities?

A2: A multi-technique approach is most effective.

  • Thin-Layer Chromatography (TLC): TLC is your most valuable initial tool. Use a solvent system such as 7:3 Petroleum Ether/Ethyl Acetate or Dichloromethane/Methanol to visualize your product and key impurities.[2][3]

    • Pro-Tip: Stain your TLC plate with potassium permanganate. Your product, containing a secondary amine, should give a yellowish spot, while unreacted piperazine will stain intensely. The di-acylated byproduct will be the least polar spot (highest Rf), while the benzoic acid will likely streak or remain at the baseline unless a polar, acidic mobile phase is used.

  • ¹H NMR Spectroscopy: A crude ¹H NMR spectrum can provide a wealth of information. Look for characteristic signals of unreacted piperazine (a broad singlet around 2.8-3.0 ppm), aromatic protons from the benzoic acid, and signals from residual solvents.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the presence of your desired product (Expected M+H⁺) and give you the molecular weights of the major impurities, helping to confirm their identities.

Section 2: Strategic Purification Workflow

The optimal purification strategy depends on the physical state of your crude product and the nature of the primary impurities. The following decision workflow can guide your choice.

Purification_Workflow start Crude Product Assessment (TLC, NMR) is_oil Is the product an oil or low-melting solid? start->is_oil is_solid Is the product a solid? is_oil->is_solid No salt_formation Action: Convert to HCl Salt for Crystallization is_oil->salt_formation Yes main_impurity What is the main impurity type? is_solid->main_impurity recrystallization Method: Recrystallization main_impurity->recrystallization Low levels of mixed impurities acid_base Method: Acid-Base Extraction main_impurity->acid_base Acidic/Basic Impurities chromatography Method: Column Chromatography main_impurity->chromatography Non-polar Byproducts (e.g., Di-acylated) salt_formation->recrystallization pure_product Pure Crystalline Product recrystallization->pure_product acid_base->recrystallization Followed by... chromatography->pure_product

Caption: Purification decision workflow for crude this compound.

Section 3: Troubleshooting Guides in Q&A Format

Scenario 1: Your Product is a Non-Crystalline Oil

Q3: My purified product is a persistent oil. How can I solidify it for easier handling and final purification?

A3: Converting the basic free-base product into its hydrochloride (HCl) salt is a standard and highly effective method to obtain a stable, crystalline solid.[2] The salt often has more favorable crystallization properties than the free base. The increased molecular rigidity and potential for hydrogen bonding in the crystal lattice facilitate ordered packing.

See Protocol 1: Conversion of Free Base to Hydrochloride Salt

Scenario 2: Purification by Recrystallization

Q4: How do I select an appropriate solvent for recrystallizing my compound?

A4: The ideal solvent should dissolve your compound completely at its boiling point but poorly at low temperatures (0-4 °C).[4][5] For piperazine derivatives, common starting points are alcohols or solvent/anti-solvent pairs.[2] A systematic screening is the best approach.

Solvent/System Rationale Expected Outcome for a Good Solvent
IsopropanolMedium polarity alcohol, often effective for amide-containing compounds.Dissolves when hot, yields crystals upon cooling.
Ethanol/WaterEthanol provides solubility, while water acts as an anti-solvent.Find a ratio that dissolves the compound when hot but becomes cloudy/precipitates upon cooling.
Ethyl Acetate/HeptaneA common polar/non-polar pair.Dissolve in minimal hot ethyl acetate, then add heptane dropwise until turbidity appears. Re-heat to clarify and cool slowly.
TolueneAromatic solvent, can be effective for compounds with aromatic rings.High boiling point requires careful handling.

See Protocol 2: Recrystallization Solvent Screening on a Microscale

Q5: My product is not crystallizing from the cooled solution. What steps can I take?

A5: Failure to crystallize is usually due to either supersaturation (the solution is stable beyond its saturation point) or the presence of impurities inhibiting crystal lattice formation. Try the following techniques in order:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure material, add it to the cold solution. This seed crystal will act as a template for further crystallization.

  • Reduce Solvent Volume: Carefully evaporate a small portion of the solvent and attempt to cool again. This increases the concentration.

  • Add an Anti-Solvent: If using a single solvent system, slowly add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the cold solution until it becomes persistently cloudy, then allow it to stand.

Scenario 3: Purification by Column Chromatography

Q6: My compound is streaking badly on my silica TLC plate. What does this mean and how can I fix it for column chromatography?

A6: Streaking or "tailing" is a classic sign of strong interaction between your basic compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][6] The basic piperazine nitrogens are protonated by the silica, causing them to "stick" to the stationary phase and elute slowly and unevenly.

The solution is to add a basic modifier to your eluent. This modifier acts as a competitive base, saturating the acidic sites on the silica gel and allowing your compound to travel through the column more uniformly.

  • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., to the ethyl acetate or methanol portion of your eluent).[2] You will observe a significant improvement in peak shape on the TLC, which will translate directly to a more efficient column separation.

See Protocol 3: Flash Column Chromatography with a Basic Modifier

Scenario 4: Purification by Acid-Base Extraction

Q7: When is acid-base extraction the most effective purification method?

A7: This technique is ideal when your primary impurities have different acid-base properties than your product. It is highly effective for removing:

  • Acidic Impurities: Such as unreacted 2-(trifluoromethyl)benzoic acid.

  • Neutral Impurities: Such as the di-acylated byproduct, 1,4-bis[2-(trifluoromethyl)benzoyl]piperazine.

The principle is to selectively move your basic product between an organic phase and an aqueous phase by changing the pH.

AcidBase_Extraction start Crude Product in Organic Solvent (e.g., EtOAc) wash1 Wash with aq. HCl (pH ~1-2) start->wash1 org1 Organic Layer 1 (Contains Neutral Impurities e.g., di-acylated byproduct) wash1->org1 Separate aq1 Aqueous Layer 1 (Contains Protonated Product and excess Piperazine) wash1->aq1 Separate basify Basify Aqueous Layer 1 with NaOH (pH > 10) aq1->basify extract Extract with fresh Organic Solvent (e.g., EtOAc) basify->extract org2 Organic Layer 2 (Contains Purified Product) extract->org2 Separate aq2 Aqueous Layer 2 (Contains Salts) extract->aq2 Separate

Caption: Workflow for purification via acid-base extraction.

See Protocol 4: Liquid-Liquid Acid-Base Extraction

Section 4: Detailed Experimental Protocols

Protocol 1: Conversion of Free Base to Hydrochloride Salt
  • Dissolve the crude oily product (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the purified salt under vacuum. This solid can now be further purified by recrystallization.[2]

Protocol 2: Recrystallization Solvent Screening on a Microscale
  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature until the solid is just covered. Observe if it dissolves. If it dissolves completely at room temperature, it is not a suitable solvent.

  • If it does not dissolve, heat the test tube in a hot water or sand bath until the solvent boils. Continue adding the solvent dropwise until the solid just dissolves completely. Record the approximate volume.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will result in a large crop of well-defined crystals.

Protocol 3: Flash Column Chromatography with a Basic Modifier
  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (~2-3x the mass of your product) by dissolving it in a minimal amount of dichloromethane, adding the silica, and evaporating the solvent to dryness. This is known as "dry loading."

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (e.g., Hexanes/Ethyl Acetate). Crucially, the eluent used for packing must already contain the 0.5-1% triethylamine modifier.

  • Loading: Carefully add the dry-loaded silica with your compound to the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC. Start with a less polar mixture and gradually increase the polarity (e.g., from 10% EtOAc in Hexanes to 30% EtOAc in Hexanes). Your product should elute as a clean band.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 4: Liquid-Liquid Acid-Base Extraction
  • Dissolve the crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Extract the organic layer with 1M HCl (aqueous) three times. Combine the aqueous layers. The protonated product is now in the aqueous phase. Neutral impurities, like the di-acylated byproduct, will remain in the organic phase, which can be discarded.

  • Cool the combined acidic aqueous layers in an ice bath and slowly basify by adding 3M NaOH (or a saturated NaHCO₃ solution) with swirling until the pH is >9 (check with pH paper). You may see the free base precipitate or make the solution cloudy.[2]

  • Extract the now basic aqueous layer three times with fresh ethyl acetate or dichloromethane. Your purified free-base product is now in these new organic layers.

  • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

Technical Support Center: Synthesis of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-[2-(Trifluoromethyl)benzoyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected side reactions encountered during this specific acylation reaction. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the successful synthesis of your target compound.

Troubleshooting Guide

This section addresses the most frequently encountered issues during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes, diagnostic procedures, and corrective actions.

Question 1: My reaction yield is significantly lower than expected, and I've isolated a significant amount of a high-molecular-weight byproduct. What is happening?

Plausible Cause: The most common side reaction in the acylation of piperazine is the formation of the di-acylated byproduct, 1,4-bis[2-(trifluoromethyl)benzoyl]piperazine.[1] This occurs because both nitrogen atoms in the piperazine ring are nucleophilic and can react with the acyl chloride.[1] If the reaction conditions are not carefully controlled, this symmetrical byproduct can become the major product, significantly reducing the yield of your desired mono-acylated compound.

Diagnostic Steps:

  • Mass Spectrometry (MS): Analyze the byproduct. The di-acylated compound will have a molecular weight corresponding to the addition of two 2-(trifluoromethyl)benzoyl groups to the piperazine core.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the di-acylated product will show a symmetrical pattern for the piperazine protons, unlike the more complex, asymmetric pattern expected for the mono-acylated product.

Corrective Actions: To favor mono-acylation, it is crucial to control the stoichiometry and reaction conditions. The Schotten-Baumann reaction is a classic method for this synthesis.[2][3]

Workflow for Minimizing Di-acylation

Caption: Troubleshooting workflow for di-acylation.

Detailed Protocol for Selective Mono-acylation (Schotten-Baumann Conditions):

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (1.5 equivalents) in a biphasic solvent system, such as dichloromethane (DCM) and water.[3] Add a base like sodium hydroxide (2.0 equivalents) to the aqueous layer.[2]

  • Cooling: Cool the vigorously stirred mixture to 0-5°C using an ice bath.

  • Acyl Chloride Addition: Dissolve 2-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in DCM and add it dropwise to the reaction mixture over 30-60 minutes. The slow addition is critical to maintain a low concentration of the acylating agent, favoring reaction with the more abundant piperazine.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

  • Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Question 2: My crude product is contaminated with 2-(trifluoromethyl)benzoic acid. How can I prevent its formation and remove it?

Plausible Cause: The starting material, 2-(trifluoromethyl)benzoyl chloride, is highly reactive and susceptible to hydrolysis by water present in the reagents or solvent.[4] This hydrolysis reaction produces the corresponding carboxylic acid.

Mechanism of Acyl Chloride Hydrolysis

G Acyl_Chloride 2-(Trifluoromethyl)benzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack by H₂O Water H₂O Water->Tetrahedral_Intermediate Carboxylic_Acid 2-(Trifluoromethyl)benzoic Acid Tetrahedral_Intermediate->Carboxylic_Acid Collapse & Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl

Caption: Hydrolysis of 2-(trifluoromethyl)benzoyl chloride.

Diagnostic Steps:

  • TLC Analysis: Co-spot your crude product with a standard of 2-(trifluoromethyl)benzoic acid. The presence of a spot with the same Rf value indicates contamination.

  • Acid-Base Extraction: Dissolve a small amount of the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 5% NaHCO₃). If the impurity is the carboxylic acid, it will move into the aqueous layer. Acidifying the aqueous layer should precipitate the benzoic acid derivative.

Corrective Actions:

  • Prevention:

    • Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.

    • The reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride or oxalyl chloride is a common method for preparing the acyl chloride.[5] Ensure this reaction goes to completion and that all the chlorinating agent is removed before proceeding.

  • Removal:

    • Aqueous Workup: During the workup, wash the organic layer containing the product with a mild aqueous base such as saturated sodium bicarbonate solution. The acidic 2-(trifluoromethyl)benzoic acid will be deprotonated and extracted into the aqueous layer as its sodium salt.

    • Column Chromatography: If the basic wash is insufficient, the carboxylic acid can be separated from the desired amide product by silica gel column chromatography.

Question 3: The reaction is sluggish and does not go to completion, even after extended reaction times. What could be the issue?

Plausible Cause:

  • Inactivation of Piperazine: In the absence of a sufficient amount of base, the hydrochloric acid (HCl) generated during the reaction will protonate the free amine of piperazine, forming a piperazinium salt.[6] This salt is no longer nucleophilic and cannot react with the acyl chloride, thus stalling the reaction.

  • Poor Quality Reagents: The 2-(trifluoromethyl)benzoyl chloride may have degraded due to improper storage.

Diagnostic Steps:

  • pH Check: If possible, check the pH of the reaction mixture. An acidic pH suggests that the base has been consumed and HCl is protonating the piperazine.

  • Reagent Check: Analyze the 2-(trifluoromethyl)benzoyl chloride by 1H NMR or IR spectroscopy to ensure its integrity.

Corrective Actions:

  • Ensure Adequate Base: Use at least one equivalent of a base (e.g., triethylamine, pyridine, or aqueous NaOH) for every equivalent of acyl chloride to neutralize the HCl byproduct.[7] For Schotten-Baumann conditions, an excess of aqueous base is recommended.[2][3]

  • Use Fresh Reagents: If reagent degradation is suspected, use a freshly opened bottle of 2-(trifluoromethyl)benzoyl chloride or synthesize it fresh from 2-(trifluoromethyl)benzoic acid.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A biphasic system of water and a chlorinated solvent like dichloromethane (DCM) is often ideal for Schotten-Baumann conditions.[3] This allows the inorganic base (e.g., NaOH) to remain in the aqueous phase while the reactants and product are in the organic phase, which can help minimize hydrolysis of the acyl chloride.[2] For reactions using an organic base like triethylamine, anhydrous aprotic solvents such as DCM, tetrahydrofuran (THF), or acetonitrile are suitable.

Q2: Can I use a different acylating agent instead of 2-(trifluoromethyl)benzoyl chloride? While acyl chlorides are highly reactive and commonly used, you could consider using 2-(trifluoromethyl)benzoic anhydride. Alternatively, amidation can be achieved by reacting piperazine with an ester like methyl 2-(trifluoromethyl)benzoate, but this typically requires much higher temperatures (e.g., 140-160°C in a high-boiling solvent like toluene) and longer reaction times.[1]

Q3: How can I improve the selectivity of mono-acylation without using a large excess of piperazine? A protection strategy can be employed. One of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc). The mono-protected piperazine is then acylated, followed by the removal of the protecting group.[9]

Protocol for Boc-Protection Strategy

  • Protection: React piperazine with di-tert-butyl dicarbonate ((Boc)₂O) to obtain 1-Boc-piperazine.

  • Acylation: Acylate 1-Boc-piperazine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.

  • Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA) in DCM.

Q4: What are the typical purification methods for this compound? The most common methods are:

  • Recrystallization: Toluene/petroleum ether or ethyl acetate/hexane are often effective solvent systems.[1]

  • Column Chromatography: Silica gel is the standard stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[10]

Table 1: Comparison of Synthetic Strategies

StrategyKey ReagentsTemperatureKey AdvantagesCommon Side Products
Schotten-Baumann Piperazine, 2-(CF₃)benzoyl chloride, NaOH0°C to RTHigh reaction rate, simple setup1,4-diacylated piperazine, 2-(CF₃)benzoic acid
Organic Base Piperazine, 2-(CF₃)benzoyl chloride, Et₃N0°C to RTAnhydrous conditions, good for sensitive substrates1,4-diacylated piperazine, triethylammonium chloride
Boc-Protection 1-Boc-piperazine, 2-(CF₃)benzoyl chloride, TFA0°C to RTExcellent mono-selectivityResidual protected intermediates
High-Temp Amidation Piperazine, Methyl 2-(CF₃)benzoate140-160°CAvoids acyl chlorideByproducts from thermal degradation

References

Technical Support Center: Mass Spectrometry of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support guide for the mass spectrometric analysis of 1-[2-(Trifluoromethyl)benzoyl]piperazine. This document is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, actionable guidance for interpreting mass spectra and troubleshooting common experimental issues. Our focus is on providing causal explanations and robust protocols to ensure data integrity and confidence in your results.

Foundational Knowledge: Expected Mass & Ionization Behavior

Before troubleshooting, it is critical to establish a baseline for what a successful analysis should look like. This compound is a moderately polar molecule amenable to soft ionization techniques like Electrospray Ionization (ESI).

Molecular Formula: C₁₂H₁₃F₃N₂O[1]

Monoisotopic Mass: 258.098 Da[1]

Under typical positive mode ESI conditions, the primary ion observed will be the protonated molecule, [M+H]⁺. However, the formation of other adducts is common and their presence can provide additional confirmation of the analyte's identity.

Table 1: Expected Ions for this compound
Adduct TypeFormulam/z (Monoisotopic)Common Source / Comment
Protonated [M+H]⁺ 259.105 Expected base peak in acidic mobile phases (e.g., containing formic acid).[1]
Sodiated[M+Na]⁺281.087Ubiquitous in glassware, solvents, and biological matrices.[1][2][3]
Potassiated[M+K]⁺297.061Common contaminant from glassware or buffers.[1][3][4]
Ammonium[M+NH₄]⁺276.132Often from ammonium formate/acetate in the mobile phase.[1]
Acetonitrile[M+CH₃CN+H]⁺300.131From acetonitrile in the mobile phase.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the MS analysis of this compound in a direct question-and-answer format.

Q1: I don't see the expected protonated molecule at m/z 259.1. What's wrong?

This is a classic "loss of signal" issue. The root cause can be chemical, instrumental, or related to the sample matrix.[5] A systematic approach is required to diagnose the problem.

  • Causality: For an analyte to be detected, it must be present in the sample, successfully transferred to the ion source, ionized efficiently, and transmitted through the mass analyzer. A failure at any of these stages will result in signal loss.[5]

  • Troubleshooting Steps:

    • Verify MS Functionality: Infuse a known standard (e.g., reserpine, caffeine) directly into the mass spectrometer. If you see a strong signal for the standard, the issue lies with your sample or the LC method, not the MS itself.[5]

    • Check Sample Preparation: Was the correct concentration used? Samples that are too dilute will yield poor signal intensity, while overly concentrated samples can cause ion suppression.[6] Ensure the compound is fully dissolved in the mobile phase.

    • Confirm LC Elution: If using LC-MS, inject a concentrated sample and monitor the Total Ion Chromatogram (TIC). If you see no peak at all, it may indicate the compound is not eluting from the column or there was an injection failure.

    • Optimize Ionization Source: The position of the ESI sprayer and the gas/temperature settings are critical.[7][8] An improperly positioned sprayer can lead to a complete loss of signal. Re-tune and calibrate the mass spectrometer to ensure optimal performance.[6]

Q2: My spectrum is dominated by the sodiated adduct [M+Na]⁺ at m/z 281.1, and the [M+H]⁺ is very weak. How can I fix this?
  • Causality: The piperazine nitrogen atoms are basic and readily accept a proton. However, the benzoyl oxygen is a strong sodium-binding site. Sodium ions (Na⁺) are pervasive and can outcompete protons for adduction if present in sufficient concentration, especially if the mobile phase is not acidic enough to favor protonation.

  • Solutions:

    • Increase Mobile Phase Acidity: Add a small amount of an acid modifier like formic acid (typically 0.1%) to your mobile phase. This increases the concentration of H⁺ ions, driving the equilibrium towards the formation of [M+H]⁺.

    • Minimize Sodium Contamination: Use high-purity solvents (LC-MS grade).[7] Avoid using glassware wherever possible; opt for plasticware (polypropylene) for sample preparation and vials, as glass is a common source of sodium ions.[3]

    • Sample Clean-up: If analyzing samples from a biological matrix, use a robust sample preparation technique like solid-phase extraction (SPE) to remove endogenous salts that contribute to sodium adduction.[7][8]

Q3: I see a prominent peak at m/z 175. What is this fragment?
  • Causality: This is the most likely fragment ion resulting from the cleavage of the amide bond, which is a common fragmentation pathway for this class of compounds. This process is known as a Collision-Induced Dissociation (CID) fragmentation.

  • Mechanism: The protonated molecule ([M+H]⁺) fragments under energetic conditions (in-source or in a collision cell) by breaking the C-N bond of the amide. This results in the formation of a stable acylium ion.

    • Fragment: [2-(Trifluoromethyl)benzoyl]⁺

    • Formula: C₈H₄F₃O⁺

    • Calculated m/z: 175.021

  • Significance: The presence of this fragment is highly characteristic of the 2-(Trifluoromethyl)benzoyl moiety and serves as strong evidence for the compound's identity.

Q4: My signal intensity is generally poor and inconsistent. How can I improve it?
  • Causality: Poor signal intensity can stem from inefficient ionization, ion suppression from the matrix, or suboptimal instrument settings.[6] ESI is a delicate process sensitive to many parameters.[7]

  • Optimization Strategies:

    • Tune Source Parameters: Systematically optimize the ESI source settings. Key parameters include capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. These parameters control droplet formation and desolvation, which are crucial for efficient ionization.[8]

    • Adjust Sprayer Position: The physical location of the ESI needle relative to the instrument inlet is critical. A small adjustment can lead to a dramatic improvement in sensitivity.[7]

    • Check for Matrix Effects: Co-eluting compounds from the sample matrix can compete with the analyte for ionization, a phenomenon known as ion suppression.[8] To diagnose this, perform a post-column infusion experiment. If you observe a dip in the analyte's signal at the retention time of your sample blank, matrix effects are present. Improving chromatographic separation or enhancing sample clean-up can mitigate this.[8]

    • Clean the Ion Source: Contaminants can build up on the ion transfer capillary and other source components over time, leading to reduced sensitivity.[9] Follow the manufacturer's protocol for cleaning the ion source.

Visualizing Fragmentation & Troubleshooting

Diagrams can simplify complex processes. The following visualizations illustrate the primary fragmentation pathway and a logical workflow for troubleshooting common issues.

Fragmentation Pathway

The primary fragmentation of protonated this compound occurs at the amide bond, leading to two characteristic fragments.

G cluster_main Fragmentation of this compound cluster_products CID Products parent [M+H]⁺ m/z 259.1 frag1 [2-(Trifluoromethyl)benzoyl]⁺ m/z 175.0 parent->frag1 Amide Cleavage frag2 [Piperazine]⁺ m/z 85.1 parent->frag2 Amide Cleavage

Caption: Predicted fragmentation of the parent ion.

Troubleshooting Workflow

This flowchart provides a step-by-step decision-making process for diagnosing signal-related problems.

decision decision start Start: No/Poor Signal Detected q1 Infuse known standard (e.g., reserpine) start->q1 Begin Diagnosis end_ok Problem Solved end_fail Consult Instrument Specialist q2 Check Sample Prep: Concentration? Dissolved? q1->q2 Standard OK a1 Tune & Calibrate MS. Clean Ion Source. q1->a1 Standard NOT OK q3 Check LC Method: Peak in TIC? Correct mobile phase? q2->q3 Prep OK a2 Remake Sample Correctly q2->a2 Prep NOT OK q1a Signal Restored? a1->q1a a1->q1a q1a->end_ok Yes q1a->end_fail No q4 Optimize Ion Source: Sprayer Position, Voltages, Gas Flow q3->q4 LC Method OK a3 Optimize LC Method q3->a3 LC NOT OK a2->end_ok a4 Systematically adjust source parameters q4->a4 Optimization Needed a3->end_ok q4a Signal Improved? a4->q4a a4->q4a q4a->end_ok Yes q4a->end_fail No

Caption: A logical workflow for troubleshooting signal loss.

Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Sample Preparation for ESI-MS Analysis
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in LC-MS grade methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the final sample through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the system.

  • Vials: Use certified low-bleed polypropylene vials to minimize contaminants.

Protocol 2: Recommended Starting ESI-MS Parameters (Positive Ion Mode)

These are typical starting parameters and should be optimized for your specific instrument.

ParameterRecommended ValueRationale
Ionization ModeESI PositiveThe two nitrogen atoms are basic and readily protonated.
Capillary Voltage3.0 - 4.0 kVProvides the electrostatic potential to generate the Taylor cone and spray.[7]
Nebulizer Gas (N₂)30 - 40 psiAssists in forming a fine spray of droplets.
Drying Gas (N₂) Flow8 - 12 L/minFacilitates solvent evaporation from the charged droplets.[8]
Drying Gas Temp.300 - 350 °CProvides thermal energy for desolvation.[8]
Mass Range (Scan)m/z 100 - 400Covers the parent ion, adducts, and key fragments.
Collision Energy (for MS/MS)15 - 25 eVStarting range to induce fragmentation of m/z 259.1. Adjust as needed.

References

Overcoming poor cell viability with 1-[2-(Trifluoromethyl)benzoyl]piperazine treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing 1-[2-(Trifluoromethyl)benzoyl]piperazine and related derivatives. This guide is designed to provide in-depth troubleshooting strategies and validated protocols to address common challenges, particularly unexpected poor cell viability, encountered during in vitro experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers may have before and during their experiments.

Q1: What is the expected biological activity of this compound on cultured cells? Piperazine derivatives, as a class, are investigated for a wide range of biological activities, including anticancer properties.[1][2][3][4] Many derivatives have been shown to induce cytotoxicity and apoptosis in cancer cell lines.[4][5] Therefore, a reduction in cell viability, particularly in cancer cell models, is an expected outcome of treatment. The trifluoromethylphenyl group, specifically, is often incorporated into pharmacologically active compounds to modulate their properties.[6][7][8]

Q2: What is the primary mechanism of cell death induced by piperazine derivatives? The primary mechanism often involves the induction of apoptosis, or programmed cell death.[5][9] Key events in this pathway include the activation of "executioner" caspases, such as caspase-3.[10][11][12] Once activated, caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][13] Some piperazine compounds may also induce cell death through other pathways, such as autophagy, or a combination of mechanisms.[14]

Q3: My vehicle-treated control cells are showing poor viability. What's wrong? This issue points to a problem with general cell culture conditions, not the compound itself. Key factors to investigate include:

  • Cell Health: Ensure you are using cells in the logarithmic growth phase (typically 70-80% confluency) and within a consistent, low passage number range.[15][16]

  • Solvent Toxicity: The final concentration of solvents like DMSO should typically be kept below 0.5% to avoid inducing cytotoxicity.[15][17]

  • Culture Conditions: Contamination (bacterial, yeast, or mycoplasma), or fluctuations in incubator CO₂, temperature, and humidity can all negatively impact cell health.[16][18]

  • Handling: Overly aggressive pipetting or prolonged exposure to trypsin during passaging can damage cells.[15][16]

Q4: How do I determine an appropriate starting concentration for my experiments? If no data exists for your specific cell line, a broad dose-response experiment is the best starting point. A common strategy is to use a logarithmic or semi-logarithmic dilution series (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) to identify the concentration range where a biological effect is observed.[19] This preliminary experiment helps pinpoint the range needed to calculate an IC50 (the concentration that inhibits 50% of a biological process).[20]

Part 2: Troubleshooting Guide: Unexpectedly Low Cell Viability

This guide provides a systematic approach to diagnosing and solving issues of excessive or unexpected cell death in your experiments.

Problem: Significant Cell Death Observed at All Tested Concentrations

When you observe high cytotoxicity even at the lowest concentrations of this compound, it is crucial to systematically rule out experimental artifacts before concluding it is a genuine, high-potency effect.

graph TD; A[Start: Unexpectedly High Cytotoxicity] --> B{Check Controls}; B --> C[Vehicle Control OK?]; C -- No --> D[Troubleshoot General Cell Culture: Health, Contamination, Handling]; C -- Yes --> E{Verify Compound & Dosing}; E --> F[Concentration Calculation Correct?]; F -- No --> G[Recalculate & Repeat]; F -- Yes --> H[Compound Fully Solubilized?]; H -- No --> I[Review Solubility Data, Use Sonication/Vortexing]; H -- Yes --> J{Assess Assay & Cell-Specific Factors}; J --> K[Run Broad Dose-Response Curve]; K --> L[Test on Non-Cancerous Control Cell Line]; L --> M{Interpret Results}; M -- Toxicity in All Lines --> N[Suspect Off-Target Cytotoxicity or Assay Interference]; M -- Selective Toxicity in Target Line --> O[Result is Likely Genuine: Proceed with Mechanistic Studies];

Troubleshooting workflow for high cytotoxicity.

Potential Cause Underlying Rationale (The "Why") Recommended Solution
1. Compound Concentration or Stability Issues The actual concentration of the compound reaching the cells may be much higher than intended due to calculation errors, or precipitates may form, leading to high localized concentrations.[17]Verify Calculations: Double-check all dilution calculations. Ensure Solubility: Confirm the compound is fully dissolved in the stock solvent and does not precipitate when diluted in culture medium. Gentle warming or vortexing may be necessary.[15] Assess Stability: Consider if the compound is stable in your culture medium over the experiment's duration.[17]
2. High Cell Line Sensitivity The cytotoxic effect may be genuine but specific to your chosen cell line. Some cell lines, particularly certain cancer types, may be exquisitely sensitive to the compound's mechanism of action.Perform a Broad Dose-Response: Test a wider range of concentrations, including much lower ones (e.g., into the nanomolar range), to find a non-toxic dose.[19] Use Control Cell Lines: Test the compound on a panel of different cell lines, including non-cancerous or "normal" cell lines, to assess specificity.[17] A lack of toxicity in normal cells is a desirable therapeutic characteristic.
3. Off-Target Effects Piperazine derivatives can interact with multiple unintended cellular targets, such as G-protein coupled receptors (GPCRs) or the hERG potassium channel.[17] An interaction with a critical off-target protein could cause widespread cytotoxicity unrelated to the intended mechanism.In Silico Analysis: Use computational tools like molecular docking or pharmacophore modeling to predict potential off-target interactions.[17] Broad Off-Target Screening: For lead compounds, utilize a commercial service to screen against a large panel of known off-targets (receptors, kinases, ion channels) to identify liabilities.[17]
4. Assay Interference The compound itself might interfere with the chemistry of your viability assay. For example, it could chemically reduce the MTT reagent, leading to a false signal that appears as low viability.Run a Cell-Free Control: Set up wells containing culture medium and your compound (at the highest concentration) but no cells. Add the assay reagent (e.g., MTT) to see if a color change occurs, indicating direct chemical interaction.[21][22]

Part 3: Key Experimental Protocols

Accurate assessment of cell viability and the mechanism of cell death requires robust and well-controlled assays.

Protocol 1: Measuring Cell Viability with the MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for viability.[18][23] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[15][18]

Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include "vehicle-only" and "no treatment" controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[22]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22][23]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[21][24]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[21] Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[18][21]

Troubleshooting the MTT Assay

  • High Background: Phenol red or serum in the culture medium can interfere with readings. Use a phenol red-free medium during MTT incubation if possible and include a "medium + MTT" blank.[15][21]

  • Low Absorbance: This may be due to low cell density, insufficient incubation time with MTT, or incomplete formazan dissolution.[15][18]

  • High Variability: Inconsistent cell seeding or "edge effects" (evaporation in outer wells) are common causes.[15] To mitigate edge effects, fill perimeter wells with sterile PBS and do not use them for experimental data.[15][22]

Protocol 2: Differentiating Apoptosis and Necrosis with Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death.

  • Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[25][26]

  • Propidium Iodide (PI): A fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where the membrane has been compromised, intercalating with DNA.[25]

graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"];

}

Cell states as defined by Annexin V/PI staining.

Methodology

  • Cell Preparation: Treat cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.[27] Harvest both adherent and floating cells to ensure all populations are collected.[26]

  • Washing: Centrifuge the cells and wash them once with cold PBS, then once with 1X Annexin V Binding Buffer.[28]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or PE). Gently mix.[28]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[27]

  • PI Addition & Final Steps: Add 5 µL of PI staining solution and 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light.

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour). Use single-stained controls for proper compensation setup.[27]

Data Interpretation

Quadrant Annexin V Staining PI Staining Cell Population
Lower-LeftNegativeNegativeHealthy, viable cells
Lower-RightPositiveNegativeEarly apoptotic cells[27]
Upper-RightPositivePositiveLate apoptotic or necrotic cells[25]
Upper-LeftNegativePositivePrimarily necrotic cells (can also include some late-stage apoptotic cells)[25]

References

1-[2-(Trifluoromethyl)benzoyl]piperazine stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for 1-[2-(Trifluoromethyl)benzoyl]piperazine. This molecule is a key building block in modern synthetic chemistry, valued for its unique electronic and structural properties which are conferred by the trifluoromethyl group and the piperazine scaffold.[1][2] As with any reactive intermediate, understanding its stability is paramount to ensure the success of downstream applications, from reaction optimization to the formulation of active pharmaceutical ingredients (APIs).

While extensive public data on the stability of this specific molecule is limited, this guide provides a framework based on fundamental chemical principles and established industry practices. We will equip you with the knowledge to anticipate potential stability issues, troubleshoot common experimental problems, and design robust studies to validate the stability of this compound in your specific solvent systems and conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most chemically labile parts of the this compound molecule?

Answer: Based on its structure, there are two primary sites susceptible to degradation:

  • The Amide Bond: The carbonyl-nitrogen bond is the most likely site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, cleaving the molecule into 2-(trifluoromethyl)benzoic acid and piperazine.[3][4][5] Amide bonds are generally more resistant to hydrolysis than esters, but prolonged exposure to strong acids or bases, especially at elevated temperatures, can promote significant degradation.[6]

  • The Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation.[7][8] This can be initiated by atmospheric oxygen, trace metal contaminants, or oxidizing agents present in the solvent or reaction mixture. Oxidation can lead to the formation of N-oxides or other degradation products, potentially causing discoloration and the appearance of unexpected impurities.[9][10]

Q2: How does solvent choice impact the stability of this compound?

Answer: Solvents play a critical role in stability by influencing reaction rates and mediating degradation pathways.[11][12] Key solvent properties to consider are:

  • Polarity and Protic Nature: Polar protic solvents (e.g., water, methanol, ethanol) can participate directly in hydrolysis reactions by solvating the transition state and acting as a source of protons or hydroxide ions.[13] In contrast, polar aprotic solvents (e.g., acetonitrile, DMSO, DMF) are less likely to directly promote hydrolysis but can still influence stability based on their polarity and the solubility of reactants and degradants.[14]

  • pH and Acidity/Basicity: The pH of aqueous or protic solvents is the most critical factor for hydrolytic stability. Even nominally neutral solvents can have dissolved acidic (e.g., CO2) or basic impurities that can catalyze degradation over time.

  • Presence of Impurities: Solvents can contain impurities like peroxides (common in ethers like THF or dioxane), which can initiate oxidative degradation. Using high-purity, peroxide-free solvents is crucial for sensitive applications.

Q3: My solution of this compound in methanol turned slightly yellow after a few days. What is likely happening?

Answer: A color change often indicates the formation of new, chromophoric species, which is a common sign of chemical degradation. The most probable cause is the oxidation of the piperazine ring.[7][9] While less likely to cause a color change, slow hydrolysis of the amide bond could also be occurring. To confirm the cause, you should analyze the solution using a stability-indicating method like HPLC-UV or LC-MS to identify and quantify any new peaks corresponding to degradation products.[15][16]

Troubleshooting Guide & Experimental Protocols

This section addresses common problems encountered during experimentation and provides a robust protocol for conducting a formal stability study.

Problem: I see a new, growing peak in my HPLC chromatogram over time. How do I confirm it's a degradant and not an artifact?

Answer: This is a classic stability question. A systematic approach is needed to ensure your observations are real and to identify the cause.

Troubleshooting Steps:

  • Verify the Artifact Question:

    • Inject a Blank: Run a sample of your mobile phase and solvent (without the compound) to ensure the peak is not coming from the system or solvent degradation.

    • Check the Control Sample: Analyze a control sample that was stored under ideal conditions (e.g., frozen, protected from light). If the peak is absent or significantly smaller in the control, it is almost certainly a degradant.

  • Identify the Degradation Pathway (Forced Degradation):

    • To understand what is causing the degradation, perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions to accelerate the formation of potential degradants. This is a cornerstone of stability testing as mandated by ICH guidelines.[17][18][19]

    • The goal is to achieve 5-20% degradation, which is enough to detect and identify products without completely destroying the sample.[17]

Protocol: Forced Degradation & Stability Study

This protocol provides a self-validating system to determine the stability of this compound in your chosen solvent system.

Objective: To identify potential degradation products and determine the stability of the compound under various stress conditions.

Required Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector, or preferably an LC-MS system for peak identification.[16][20]

  • Validated, stability-indicating analytical method.

  • pH meter.

  • Temperature-controlled chambers/ovens.

  • Photostability chamber (optional, per ICH Q1B guidelines).[19]

Procedure:

  • Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile).

  • Aliquot and Stress: Dilute the stock solution into different solvents and conditions as outlined in the table below. Prepare a control sample for each condition to be stored at -20°C.

  • Time Points: Analyze samples at initial time (T=0) and subsequent time points (e.g., 24h, 48h, 1 week, 1 month), depending on the observed rate of degradation.

  • Analysis:

    • Use your HPLC method to separate the parent compound from any new peaks.[15]

    • Calculate the percentage of the parent compound remaining.

    • If using LC-MS, obtain the mass-to-charge ratio (m/z) of the degradant peaks to help elucidate their structures.

Table 1: Recommended Solvents and Stress Conditions for a Forced Degradation Study

Condition CategorySpecific ConditionRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 40-60 °CTo test susceptibility to acid-catalyzed amide bond cleavage.[3][21]
Base Hydrolysis 0.1 M NaOH at 40-60 °CTo test susceptibility to base-promoted amide bond cleavage.[4][5]
Oxidative 3% H₂O₂ in Water/ACN at RTTo induce oxidation of the piperazine ring.[7][8]
Thermal Solid & Solution at 60 °CTo assess intrinsic thermal stability.
Photostability Solution under ICH light conditionsTo test for light-induced degradation.[22]
Solvent-Specific Desired experimental solvents (e.g., MeOH, DMSO, DCM) at RT and 40 °CTo determine stability under actual use conditions.[11][23]

Visualizations and Workflows

Workflow for a Stability Study

The following diagram outlines the logical flow for conducting a comprehensive stability assessment.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion Prep_Stock Prepare Stock Solution (e.g., in Acetonitrile) Aliquot Aliquot & Dilute into Stress Solvents Prep_Stock->Aliquot Acid Acidic (HCl) Base Basic (NaOH) Oxidative Oxidative (H2O2) Thermal Thermal (Heat) Solvent Test Solvents Incubate Incubate at Time Points (T=0, T=x, T=y...) Acid->Incubate Base->Incubate Oxidative->Incubate Thermal->Incubate Solvent->Incubate Analyze Analyze by HPLC / LC-MS Incubate->Analyze Quantify Quantify Parent & Degradants Analyze->Quantify Report Report Stability Profile Quantify->Report

Caption: Experimental workflow for stability testing.

Troubleshooting Decision Tree

Use this diagram to diagnose unexpected results in your experiments.

Troubleshooting_Tree Start Observe Unexpected Peak in Chromatogram Check_T0 Is the peak present in the T=0 sample? Start->Check_T0 Impurity Root Cause: Impurity in starting material or immediate solvent reaction. Check_T0->Impurity Yes Degradation Root Cause: Time-dependent degradation. Check_T0->Degradation No Action_Impurity Action: - Re-purify starting material. - Analyze solvent blanks. Impurity->Action_Impurity Action_Degradation Action: - Proceed with forced degradation study. - Optimize storage (lower temp, protect from light/air). Degradation->Action_Degradation

Caption: Decision tree for troubleshooting unexpected peaks.

References

Avoiding emulsion formation during 1-[2-(Trifluoromethyl)benzoyl]piperazine extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 1-[2-(trifluoromethyl)benzoyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate a common yet frustrating challenge in the purification of this compound: emulsion formation during liquid-liquid extraction (LLE). By understanding the underlying chemical principles, you can proactively prevent emulsions and efficiently resolve them when they occur, ensuring high-purity yields and maintaining project timelines.

Section 1: Understanding the Core Challenge

This compound is a key building block in medicinal chemistry. Its structure, featuring a basic piperazine ring and a bulky, electron-withdrawing trifluoromethylbenzoyl group, makes it amenable to standard acid-base extraction protocols. However, these very features can contribute to its tendency to form stable emulsions—a cloudy, persistent third layer between the aqueous and organic phases that physically prevents efficient separation.[1][2]

An emulsion is a dispersion of fine droplets of one liquid within another, immiscible liquid.[3][4] This is often stabilized by impurities or the compound itself acting as a surfactant, reducing the interfacial tension between the two layers.[1][5] The goal of this guide is to provide you with the expertise to disrupt this stability and achieve a clean, sharp separation.

The Principle of Acid-Base Extraction

The piperazine moiety contains two nitrogen atoms, making it basic. The secondary amine has a predicted pKa of approximately 9.09.[6] This allows for a straightforward acid-base extraction strategy:

  • Acidic Wash: In the presence of an aqueous acid (e.g., dilute HCl), the basic piperazine nitrogen is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic impurities behind in the organic layer.

  • Basification & Re-extraction: The aqueous layer is then isolated, and a base (e.g., NaOH) is added to neutralize the ammonium salt, regenerating the neutral, organic-soluble free base. This can then be re-extracted into a fresh organic solvent.[7]

This process is visualized in the workflow below.

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Re-extraction A Organic Layer: Compound (Free Base) + Neutral Impurities C Mix & Separate A->C B Aqueous Layer: Dilute Acid (e.g., HCl) B->C D Organic Layer: Neutral Impurities C->D Isolate E Aqueous Layer: Protonated Compound (Water-Soluble Salt) C->E Isolate F Aqueous Layer: Protonated Compound G Add Base (e.g., NaOH) to pH > 10 F->G H Aqueous Layer: Compound (Free Base) G->H I Add Fresh Organic Solvent H->I J Mix & Separate I->J K Final Organic Layer: Pure Compound J->K Isolate L Aqueous Waste J->L

Caption: Acid-Base Extraction Workflow for Piperazine Derivatives.

Section 2: Frequently Asked Questions (FAQs)

Q1: What exactly is an emulsion and why is it a problem? An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed as microscopic droplets in the other.[3][4] In extraction, this forms a cloudy or milky layer between the organic and aqueous phases.[8] It's a significant problem because it makes the clean separation of the two layers impossible, trapping your target compound in the interfacial layer and leading to poor recovery and purity.[1]

Q2: Why does this specific compound, this compound, tend to form emulsions? While any extraction can form an emulsion, certain molecular features increase the likelihood. This compound possesses both hydrophilic (the piperazine ring, especially when protonated) and lipophilic (the benzoyl ring) regions. This "amphipathic" nature can allow it to act like a soap or surfactant, stabilizing the mixture of organic and aqueous phases.[1] Additionally, unreacted starting materials or partially soluble byproducts from the synthesis can act as emulsifying agents.[5]

Q3: Is there an ideal pH to target during the extraction? Yes, pH control is critical.

  • For the initial acidic wash: You need a pH low enough to fully protonate the piperazine nitrogen. A pH of 2 is generally sufficient.[9][10] Going too low is usually not problematic unless your compound is acid-labile.

  • For the basification step: You need a pH high enough to fully deprotonate the piperazine salt and ensure it is in its neutral, organic-soluble "free base" form. A good target is a pH of >10, which is well above the pKa of the conjugate acid (~9.09).[6][10]

Section 3: Proactive Strategies for Emulsion Prevention

The best way to deal with an emulsion is to prevent it from forming in the first place.[1][3] Adopting the following preventative techniques will save significant time and maximize yield.

Q1: How does my choice of solvent system impact emulsion formation? Your choice of organic solvent is crucial. The ideal solvent should have a significant density difference from water (>0.1 g/cm³), low mutual solubility, and high interfacial tension. Solvents like dichloromethane (DCM) are often problematic due to their high density, which is close to that of saline solutions, and their tendency to form emulsions.

SolventDensity (g/mL)Boiling Point (°C)Emulsion TendencyNotes
Ethyl Acetate 0.90277Low-ModerateGood general-purpose solvent. Less dense than water.
Toluene 0.867111LowGood density difference, often separates well.
Dichloromethane (DCM) 1.3340HighProne to emulsions. Its high density can cause layer inversion with brines.
Chloroform 1.4961HighSimilar issues to DCM. Often used for piperazine extractions but requires care.[10]
Methyl tert-butyl ether (MTBE) 0.7455LowExcellent alternative to diethyl ether with lower peroxide risk. Separates cleanly.

Q2: Am I shaking the separatory funnel too hard? What is the correct mixing technique? Yes, overly vigorous shaking is a primary cause of emulsions.[3][11] The goal is to maximize the surface area between the two phases for efficient extraction, not to create a homogenous mixture.

Recommended Protocol: Gentle Inversion Mixing

  • Securely place the stopper in the separatory funnel and ensure the stopcock is closed.

  • Invert the funnel gently, holding the stopper and stopcock firmly.

  • Slowly rock the funnel back and forth from a vertical to a horizontal position for 1-2 minutes.

  • Periodically vent the funnel by opening the stopcock (while inverted and pointed away from you) to release any pressure buildup.

  • This gentle sloshing motion is sufficient for extraction and dramatically reduces the shear forces that lead to emulsions.[1]

Q3: How can I pre-treat my aqueous phase to prevent emulsions? Modifying the aqueous layer to increase its ionic strength is one of the most powerful prevention techniques. This is known as the "salting out" effect.[1][12]

Mechanism of Salting Out: By dissolving a salt (like NaCl or Na₂SO₄) in the aqueous phase, you make it more polar. The water molecules become highly occupied with solvating the salt ions, which effectively "squeezes out" the organic molecules, reducing their solubility in the aqueous layer and driving them into the organic phase.[13][14] This also increases the density of the aqueous layer and the interfacial tension, which helps prevent and break emulsions.[11][12]

Recommended Protocol: Using Brine

  • Always use a saturated solution of sodium chloride (brine) for your aqueous washes instead of deionized water.

  • If an emulsion begins to form during the initial extraction, adding solid NaCl directly to the funnel can also be effective.[15]

References

Optimizing storage conditions for 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-[2-(Trifluoromethyl)benzoyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this compound in your experiments. Here, we address common questions and troubleshooting scenarios with in-depth scientific explanations to support the integrity of your research.

Quick Reference: Recommended Storage Conditions

For ease of access, the recommended storage conditions for this compound are summarized below. Detailed explanations and justifications are provided in the subsequent FAQ and Troubleshooting sections.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) for long-term storage.Minimizes the rate of potential hydrolytic and oxidative degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Protects against oxidation and moisture-induced degradation.[1]
Light Exposure Protect from light. Store in an amber vial or a light-blocking container.Prevents photodegradation, a common pathway for related compounds.
Humidity Store in a dry environment, preferably in a desiccator.Minimizes the risk of hydrolysis of the amide bond.
Container Tightly sealed, appropriate container.Prevents exposure to air and moisture.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] Storing in a desiccator will provide additional protection against moisture.

Expertise & Experience: The structural components of this compound, namely the benzoylpiperazine core and the trifluoromethyl group, inform these storage recommendations. The amide linkage in the benzoylpiperazine is susceptible to hydrolysis, a reaction catalyzed by moisture and accelerated by higher temperatures. The trifluoromethyl group is generally stable, but the entire molecule can be sensitive to light and atmospheric oxygen.

Q2: Can I store this compound at room temperature for short periods?

A2: While refrigerated storage is recommended for long-term stability, storage at room temperature (15-25°C) for short periods, such as during experimental use, is generally acceptable if the compound is protected from light and moisture. However, prolonged exposure to ambient conditions should be avoided to minimize the risk of degradation. Studies on similar piperazine derivatives have shown that storage at room temperature can lead to degradation over time.

Q3: Why is it necessary to store this compound under an inert atmosphere?

A3: The piperazine moiety can be susceptible to oxidation. Storing under an inert atmosphere, such as argon or nitrogen, displaces oxygen and minimizes the potential for oxidative degradation, which could lead to the formation of impurities and a decrease in the compound's purity over time.

Q4: What is the significance of the trifluoromethyl group on the stability of the molecule?

A4: The trifluoromethyl (-CF3) group is a highly electronegative and metabolically stable functional group due to the strength of the carbon-fluorine bond. Its presence can enhance the chemical stability of the molecule. While the -CF3 group itself is robust, it is the other functional groups in the molecule, such as the amide linkage, that are more likely to be the sites of degradation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Loss of Potency or Inconsistent Experimental Results

If you observe a decrease in the expected activity of the compound or inconsistent results between experiments, it may be due to degradation of the stock material.

Potential Causes and Solutions:

  • Hydrolysis of the Amide Bond: The amide linkage between the benzoyl group and the piperazine ring is the most likely site for hydrolysis, especially in the presence of moisture. This would break the molecule into 2-(trifluoromethyl)benzoic acid and piperazine.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure the compound has been stored in a dry environment. If you have been storing it outside of a desiccator, consider transferring it to one.

      • Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to minimize water content.

      • Purity Analysis: If degradation is suspected, re-analyze the purity of your compound using a suitable analytical method such as HPLC or LC-MS.

  • Photodegradation: Aromatic compounds, including those with trifluoromethyl substituents, can be susceptible to degradation upon exposure to UV or visible light.

    • Troubleshooting Steps:

      • Minimize Light Exposure: Always store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil.

      • Work in Subdued Light: When weighing the compound or preparing solutions, work under conditions of reduced lighting.

      • Forced Degradation Study: To confirm photosensitivity, you can perform a simple forced degradation study by exposing a small sample of the compound in solution to direct light for a controlled period and analyzing for degradation products by HPLC.

Issue 2: Discoloration of the Solid Compound or Solutions

The appearance of a yellow or brown tint in a previously white or colorless sample is a common indicator of degradation.

Potential Causes and Solutions:

  • Oxidative Degradation: Exposure to atmospheric oxygen can lead to the formation of colored byproducts.

    • Troubleshooting Steps:

      • Inert Atmosphere Storage: If not already doing so, store the compound under an inert gas.

      • Fresh Solutions: Prepare solutions fresh for each experiment to minimize their exposure to air.

      • Degas Solvents: For sensitive experiments, consider degassing your solvents prior to use to remove dissolved oxygen.

  • Formation of Degradation Products: The degradation products themselves may be colored.

    • Troubleshooting Steps:

      • Analytical Confirmation: Use analytical techniques like HPLC-UV/Vis or LC-MS to identify the parent compound and any new peaks that may correspond to colored impurities.

      • Purification: If the purity has significantly decreased, consider repurifying the material if possible, or obtaining a new batch.

Workflow for Investigating Compound Instability

Start Inconsistent Results or Visible Degradation Check_Storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) Start->Check_Storage Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Purity_Analysis Perform Purity Analysis (e.g., HPLC, LC-MS) Storage_OK->Purity_Analysis Yes Incorrect_Storage Correct Storage Conditions and Re-evaluate Storage_OK->Incorrect_Storage No Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Identify_Pathway Investigate Degradation Pathway (Hydrolysis, Oxidation, Photodegradation) Degradation_Confirmed->Identify_Pathway Yes End Problem Resolved Degradation_Confirmed->End No Implement_Solutions Implement Corrective Actions: - Use Desiccator - Protect from Light - Use Inert Gas - Prepare Fresh Solutions Identify_Pathway->Implement_Solutions New_Batch Consider a New Batch of Compound Identify_Pathway->New_Batch Implement_Solutions->End New_Batch->End Incorrect_Storage->Purity_Analysis Parent This compound Hydrolysis_Products 2-(Trifluoromethyl)benzoic Acid + Piperazine Parent->Hydrolysis_Products Moisture, Acid/Base Oxidation_Products Piperazine N-oxide derivatives and other oxidized species Parent->Oxidation_Products Oxygen (Air) Photodegradation_Products Various photolytic fragments Parent->Photodegradation_Products UV/Visible Light

References

Technical Support Center: Handling Hygroscopic 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 1-[2-(Trifluoromethyl)benzoyl]piperazine. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for handling this hygroscopic compound. Our goal is to ensure the integrity of your experiments by addressing the challenges posed by moisture absorption.

Section 1: Understanding the Challenge: Hygroscopicity

Hygroscopic and deliquescent materials readily absorb moisture from the atmosphere. This can lead to significant issues in experimental accuracy and reproducibility. For this compound, moisture absorption can result in:

  • Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to errors in concentration calculations.[1]

  • Physical Changes: The powder may clump, cake, or even dissolve into a puddle in humid conditions, making it difficult to handle.[2][3]

  • Chemical Degradation: Moisture can act as a reactant or catalyst, potentially leading to hydrolysis or other degradation pathways, which compromises the compound's purity and efficacy.[2][4]

  • Altered Dissolution and Bioavailability: Changes in the physical state of the compound due to water absorption can affect its solubility and, consequently, its performance in biological assays.[4]

It is crucial to implement proper handling and storage procedures to mitigate these risks.

Section 2: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling of this compound.

Q1: How should I store this compound to prevent moisture absorption?

A1: Proper storage is the first line of defense against moisture.[5]

  • Primary Container: Always keep the compound in a tightly sealed, airtight container.

  • Secondary Enclosure: For long-term storage or in high-humidity environments, place the primary container inside a desiccator with an active desiccant like silica gel or calcium chloride.[3][6]

  • Inert Atmosphere: For highly sensitive experiments, storing the compound under an inert gas like argon or nitrogen can provide an additional layer of protection.

  • Temperature: Store in a cool, dry place. Some related compounds recommend refrigeration (2-8 °C).[7]

Q2: What is the best way to weigh this hygroscopic compound accurately?

A2: Weighing hygroscopic materials requires speed and a controlled environment.

  • Minimize Exposure: Only open the container for the shortest time necessary in an area with low humidity.[5]

  • Use a Suitable Container: Weigh the sample in the smallest appropriate container to minimize surface area exposure.[8]

  • Controlled Environment: If possible, use a glove box with controlled humidity.[9] If a glove box is not available, placing a container of desiccant inside the balance chamber can help.[10]

  • Weighing by Difference: For precise measurements, pre-weigh a sealed vial, add the compound quickly, re-seal, and weigh again. The difference will be the weight of the compound. Then, quickly transfer the compound to your reaction or solution and re-weigh the empty vial to account for any residual material.[10]

Q3: My this compound has clumped. Can I still use it?

A3: Clumping is a sign of moisture absorption.[2] While you can sometimes break up clumps with a spatula, the material's properties may already be compromised.[5]

  • Purity Assessment: If the experiment is sensitive, it is advisable to assess the purity of the clumped material using techniques like NMR or LC-MS before use.

  • Drying: In some cases, the compound can be dried. Gentle heating in a vacuum oven is a common method, but you must ensure the temperature is well below the compound's decomposition point.[5] Always consult the material's technical data sheet for thermal stability information.

Q4: How do I prepare a stock solution with this compound?

A4: The procedure is similar to that for other soluble compounds, with extra care to minimize moisture exposure during weighing and dissolution.

  • Solvent Selection: Arylpiperazine derivatives are generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[11]

  • Procedure:

    • Accurately weigh the required amount of this compound using the techniques described in Q2.

    • Add the appropriate volume of anhydrous solvent to the vessel containing the compound.

    • Vortex or sonicate until fully dissolved. Gentle warming may be necessary, but monitor for any signs of precipitation upon cooling.[11]

  • Storage: Store stock solutions in tightly sealed vials, potentially with a layer of parafilm around the cap, at recommended temperatures (e.g., -20°C or -80°C) to maintain stability.[11] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[11]

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Moisture absorption leading to inaccurate concentrations or compound degradation.Review and improve your handling and storage procedures. Use a fresh, properly stored batch of the compound. Consider re-characterizing the material if there are doubts about its purity.
Difficulty in achieving complete dissolution The compound may have absorbed moisture, altering its solubility.Ensure you are using an appropriate anhydrous solvent. If the compound has been exposed to humidity, consider drying it under vacuum before attempting to dissolve it again.
Weight of the compound on the balance is unstable and drifting This can be due to static electricity or temperature differences.[1]Use an anti-static gun on the container before weighing. Allow the compound to equilibrate to the ambient temperature of the balance room before weighing.[1]

Section 4: Experimental Protocols

Protocol 1: Weighing this compound in a Standard Laboratory Environment

This protocol is for situations where a controlled atmosphere glove box is not available.

  • Preparation: Place a container of fresh desiccant inside the weighing chamber of the analytical balance at least 30 minutes before use.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Briefly remove the main container of this compound from the desiccator. Quickly transfer an approximate amount of the compound to the tared weighing vessel. Immediately and securely reseal the main container and return it to the desiccator.

  • Weighing: Record the weight of the compound in the vessel. Work swiftly to minimize the time the compound is exposed to the atmosphere.

  • Transfer: Immediately proceed to the next step of your experiment (e.g., dissolution).

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a stock solution for use in in vitro assays.

  • Calculation: Determine the mass of this compound needed to prepare your desired volume of a 10 mM solution. (Molecular Weight: 258.25 g/mol ).

  • Weighing: Following Protocol 1, accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) can be used, but check for precipitation as it cools.[11]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.[11]

Section 5: Visualizing the Workflow

A streamlined workflow is essential for minimizing exposure to atmospheric moisture.

G cluster_prep Preparation cluster_weighing Weighing cluster_post Post-Weighing Start Start Prep_Balance Prepare Balance with Desiccant Start->Prep_Balance Equilibrate Allow Compound to Equilibrate to Room Temperature Prep_Balance->Equilibrate Tare Tare Weighing Vessel Equilibrate->Tare Dispense Quickly Dispense Compound Tare->Dispense Weigh Record Weight Dispense->Weigh Store Securely Store Remaining Compound Dispense->Store Dissolve Immediate Dissolution Weigh->Dissolve End End Dissolve->End Store->End

Caption: Workflow for handling hygroscopic compounds.

Section 6: Key Chemical Information

Property Value
Chemical Name This compound
Molecular Formula C12H13F3N2O[12]
Molecular Weight 258.25 g/mol
CAS Number 160550-93-6 (example, verify with supplier)
Appearance Typically a solid powder

Note: Physical properties should be confirmed with the supplier's Certificate of Analysis.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-[2-(Trifluoromethyl)benzoyl]piperazine is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmacologically active compounds. Given its role as a precursor to potential therapeutics, the purity of this compound is of paramount importance. Impurities, even in trace amounts, can lead to misleading biological data, compromise the integrity of downstream reactions, and pose safety risks in drug development. This guide provides a comprehensive, multi-faceted approach to validating the purity of synthesized this compound, drawing upon established analytical techniques and best practices in the pharmaceutical industry. The objective is to equip researchers, scientists, and drug development professionals with the knowledge and methodologies to ensure the quality and reliability of their synthesized materials. For new compounds, a purity of at least 95% is generally required.[1]

Orthogonal Analytical Techniques for Robust Purity Assessment

A single analytical method is often insufficient to provide a complete purity profile of a synthesized compound.[2] Therefore, a combination of orthogonal techniques, each relying on different physicochemical principles, is essential for a comprehensive evaluation. This guide will focus on a suite of four powerful analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (CHN Analysis).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[3] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

The "Why" Behind the Method:

The choice of a reversed-phase HPLC method is predicated on the non-polar nature of the benzoyl and trifluoromethyl groups, which will interact favorably with a non-polar stationary phase (like C18). A UV detector is suitable due to the presence of the aromatic ring, which acts as a chromophore.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Analytical Column: A C8 or C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a suitable starting point.[4]

  • Mobile Phase: A gradient elution is often employed to separate compounds with a range of polarities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • UV Detection: Wavelength set at the absorption maximum of this compound (determined by UV scan, typically around 254 nm).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5] It is particularly useful for detecting residual solvents from the synthesis or volatile byproducts.

The "Why" Behind the Method:

GC-MS provides two dimensions of information: the retention time from the gas chromatograph, which is characteristic of a compound under specific conditions, and the mass spectrum from the mass spectrometer, which provides a molecular fingerprint. This combination allows for the confident identification of impurities. The mass spectrum of benzoylpiperazine derivatives often shows characteristic fragment ions that aid in structural confirmation.[6]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Analytical Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent like methanol or ethyl acetate.

    • Ensure the sample is completely dissolved.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Search the NIST library for matches to any impurity peaks to identify potential contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity

NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules and can also be used for quantitative purity determination (qNMR).[7][8] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

The "Why" Behind the Method:

¹H NMR is particularly useful for purity assessment as the integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of the signals from the target compound to those of any impurities, a quantitative measure of purity can be obtained. ¹³C NMR, while less sensitive, provides valuable information about the carbon skeleton and can reveal the presence of impurities that may not be easily detected by ¹H NMR.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), chosen based on the solubility of the compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a standard carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts, coupling constants, and multiplicities to the expected spectrum for this compound.

    • Purity Assessment: Carefully integrate all signals in the ¹H NMR spectrum. The presence of unexpected signals indicates impurities. The relative integration of impurity signals to the signals of the main compound can be used to estimate the level of contamination.

Elemental Analysis (CHN Analysis): A Fundamental Measure of Purity

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, determines the mass fractions of these elements in a sample.[9] It is a fundamental technique for confirming the empirical formula of a compound and assessing its purity.[10][11]

The "Why" Behind the Method:

This technique relies on the complete combustion of the sample, followed by the quantitative analysis of the resulting combustion gases.[10] The measured percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of high purity. For publication in many chemistry journals, the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values.[12][13]

Experimental Protocol: CHN Analysis

  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the thoroughly dried synthesized compound into a tin or silver capsule.

  • Analysis: The instrument combusts the sample at high temperature (around 900-1000°C) in an oxygen-rich environment. The resulting CO₂, H₂O, and N₂ gases are separated and quantified by a thermal conductivity detector.

  • Data Analysis:

    • Theoretical Calculation for C₁₂H₁₃F₃N₂O:

      • Molecular Weight: 258.24 g/mol

      • %C = (12 * 12.01) / 258.24 * 100 = 55.81%

      • %H = (13 * 1.01) / 258.24 * 100 = 5.07%

      • %N = (2 * 14.01) / 258.24 * 100 = 10.85%

    • Compare the experimentally determined percentages of C, H, and N to these theoretical values.

Comparative Analysis

To provide a comprehensive assessment, the data from the synthesized this compound should be compared against a certified reference standard and/or other commercially available alternatives.

Data Presentation

The following table summarizes hypothetical, yet realistic, data for a synthesized batch of this compound compared to a certified reference standard and a hypothetical alternative commercial sample.

Analytical Technique Synthesized Batch Certified Reference Standard Alternative Commercial Sample
HPLC Purity (% Area) 99.2%>99.9%98.5% (with a notable impurity at 1.2%)
GC-MS Main peak at expected RT and m/z. Trace residual solvent (Ethyl Acetate) detected.Main peak at expected RT and m/z. No significant impurities detected.Main peak at expected RT and m/z. Unidentified peak at a later retention time.
¹H NMR Spectrum consistent with structure. Minor signals consistent with residual Ethyl Acetate.Spectrum consistent with structure. No extraneous signals.Spectrum consistent with structure. Additional aromatic signals suggest a related impurity.
Elemental Analysis (%C, %H, %N) C: 55.62, H: 5.15, N: 10.78C: 55.80, H: 5.06, N: 10.84C: 56.10, H: 5.25, N: 10.65
Deviation from Theoretical (%) C: -0.19, H: +0.08, N: -0.07C: -0.01, H: -0.01, N: -0.01C: +0.29, H: +0.18, N: -0.20

Visualization of the Purity Validation Workflow

A logical and systematic workflow is crucial for efficient and effective purity validation. The following diagram illustrates a typical workflow.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_primary_analysis Primary Purity Assessment cluster_structural_confirmation Structural Confirmation cluster_fundamental_purity Fundamental Purity Check cluster_decision Decision cluster_outcome Outcome Synthesized_Compound Synthesized this compound HPLC HPLC-UV Analysis Synthesized_Compound->HPLC GC_MS GC-MS Analysis Synthesized_Compound->GC_MS NMR ¹H and ¹³C NMR Spectroscopy Synthesized_Compound->NMR Purity_Check Purity ≥ 95% and Structure Confirmed? HPLC->Purity_Check GC_MS->Purity_Check Elemental_Analysis Elemental Analysis (CHN) NMR->Elemental_Analysis NMR->Purity_Check Elemental_Analysis->Purity_Check Pass Batch Released for Use Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No

Caption: A comprehensive workflow for the purity validation of synthesized compounds.

Conclusion

Validating the purity of synthesized this compound is a critical step in ensuring the reliability and reproducibility of research and development activities. A multi-technique, or orthogonal, approach is essential for a thorough assessment. By combining the strengths of HPLC, GC-MS, NMR, and elemental analysis, researchers can confidently determine the purity of their synthesized material, identify potential impurities, and make informed decisions about its suitability for further use. This rigorous approach to quality control underpins the integrity of scientific research and is a cornerstone of successful drug discovery and development.

References

Comparing 1-[2-(Trifluoromethyl)benzoyl]piperazine with other piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to 1-[2-(Trifluoromethyl)benzoyl]piperazine and its Derivatives for CNS Receptor Targeting

Introduction: The Privileged Piperazine Scaffold and the Quest for Selectivity

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, provides an ideal framework for creating compounds with favorable pharmacokinetic properties, including improved water solubility and the ability to cross the blood-brain barrier.[2][3] These derivatives have been successfully developed into treatments for a multitude of conditions, particularly central nervous system (CNS) disorders like psychosis, depression, and anxiety.[4][5]

The pharmacological activity of piperazine derivatives is exquisitely sensitive to the nature and position of the substituents attached to its nitrogen atoms. A prominent class is the arylpiperazines, where modifications to the aryl ring can fine-tune receptor affinity and selectivity. This guide focuses on This compound , a compound of interest due to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. The placement of this group at the ortho position introduces specific steric and electronic properties that can dramatically influence its interaction with biological targets.

To elucidate the unique pharmacological profile of this compound, we will provide a direct comparison against two structurally related analogs:

  • 1-[3-(Trifluoromethyl)benzoyl]piperazine: An isomer to assess the impact of substituent position (ortho vs. meta).

  • 1-(2-Methoxybenzoyl)piperazine: An analog to contrast the effect of a potent electron-withdrawing group (CF₃) with an electron-donating group (OCH₃).

This guide will delve into the structure-activity relationships (SAR), provide detailed experimental protocols for evaluating these compounds, and present comparative data to inform researchers and drug development professionals in their pursuit of novel CNS-active agents.

Structure-Activity Relationship (SAR): Decoding the Impact of the Benzoyl Moiety

The interaction of an arylpiperazine with its target receptor, often a G-protein coupled receptor (GPCR) like a serotonin (5-HT) or dopamine (D) receptor, is a highly specific event. The benzoyl moiety of our target compounds plays a crucial role in this interaction. The nature and position of substituents on this phenyl ring dictate the compound's binding affinity (Kᵢ) and functional activity.[6]

The trifluoromethyl group is particularly interesting in medicinal chemistry. It is highly lipophilic and a strong electron-withdrawing group, which can alter a molecule's pKa, metabolic stability, and binding interactions.[7] Placing it at the ortho (2-position) versus the meta (3-position) can lead to different conformational preferences and steric interactions within the receptor's binding pocket.

cluster_0 Core Scaffold & Modification Sites cluster_1 Structural Modifications cluster_2 Predicted Pharmacological Impact Scaffold 1-(Benzoyl)piperazine Ortho_CF3 2-CF3 (Ortho) Scaffold->Ortho_CF3 Introduce steric bulk & e- withdrawal Meta_CF3 3-CF3 (Meta) Scaffold->Meta_CF3 Alter electronic distribution Ortho_OCH3 2-OCH3 (Ortho) Scaffold->Ortho_OCH3 Introduce e- donating group Impact Altered Receptor Affinity Modified Selectivity Profile Changes in Functional Activity Ortho_CF3->Impact Meta_CF3->Impact Ortho_OCH3->Impact

Caption: Logical flow of structural modifications to the benzoylpiperazine core and their expected pharmacological consequences.

Comparative Receptor Binding Profile

To quantify the effects of these structural modifications, we present comparative binding affinity (Kᵢ) data for the three compounds against a panel of key CNS receptors implicated in mood and psychosis. The data below is synthesized based on established trends in arylpiperazine pharmacology to provide a representative comparison.[8][9] Lower Kᵢ values indicate higher binding affinity.

Compound5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)D₂ (Kᵢ, nM)
This compound 15 25 150
1-[3-(Trifluoromethyl)benzoyl]piperazine4518210
1-(2-Methoxybenzoyl)piperazine8120450
Analysis of Binding Data:
  • Impact of CF₃ Position: Moving the CF₃ group from the ortho to the meta position decreases affinity for the 5-HT₁ₐ receptor (15 nM vs. 45 nM) but slightly increases affinity for the 5-HT₂ₐ receptor (25 nM vs. 18 nM). This highlights the sensitivity of receptor subtypes to the spatial arrangement of bulky, electron-withdrawing groups.

  • Electronic Effects (CF₃ vs. OCH₃): Replacing the ortho-CF₃ group with an ortho-methoxy (OCH₃) group, which is electron-donating, significantly enhances affinity for the 5-HT₁ₐ receptor (15 nM vs. 8 nM). However, this same change dramatically reduces affinity for the 5-HT₂ₐ receptor (25 nM vs. 120 nM). This suggests the 5-HT₁ₐ receptor may favor an electron-rich substituent at this position, while the 5-HT₂ₐ receptor favors an electron-poor or specific conformational state induced by the CF₃ group.

  • Dopamine D₂ Affinity: All three compounds show weaker affinity for the D₂ receptor compared to the serotonin receptors, a common trait for this class of arylpiperazines. The electron-withdrawing CF₃ group, regardless of position, appears to confer better D₂ affinity than the electron-donating OCH₃ group.

Experimental Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

To ensure the trustworthiness and reproducibility of binding data, a standardized protocol is essential. The radioligand binding assay is a gold-standard method for determining the affinity of a test compound for a specific receptor.[10][11]

Causality Behind Experimental Choices:
  • Receptor Source: We use HEK293 cells stably expressing the human 5-HT₁ₐ receptor to ensure a high density of the target and minimize interference from other receptors.

  • Radioligand: [³H]-8-OH-DPAT is a high-affinity agonist for the 5-HT₁ₐ receptor, making it an excellent choice to be displaced by test compounds. Its tritium labeling allows for sensitive detection.

  • Non-Specific Binding: Serotonin (5-HT) is used at a high concentration to define non-specific binding. It saturates all 5-HT₁ₐ receptors, so any remaining radioligand signal is considered non-specific (binding to filters, lipids, etc.). This is critical for calculating the actual specific binding.

  • Data Analysis: The Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [L]/Kₑ)) is a standard method to convert the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) into the true equilibrium dissociation constant (Kᵢ), correcting for the concentration and affinity of the radioligand used.[10]

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes 1. Prepare Membranes (HEK293-5HT1A Cells) setup_total Total Binding Buffer + [³H]8-OH-DPAT + Membranes prep_membranes->setup_total setup_nsb Non-Specific Binding Buffer + [³H]8-OH-DPAT + High [Serotonin] + Membranes prep_membranes->setup_nsb setup_test Test Compound Buffer + [³H]8-OH-DPAT + Test Compound + Membranes prep_membranes->setup_test prep_compounds 2. Prepare Compound Dilutions (e.g., 10⁻¹⁰ M to 10⁻⁵ M) prep_compounds->setup_test incubate 3. Incubate all tubes (e.g., 60 min at 25°C) filtration 4. Rapid Filtration (Separate bound from free radioligand) incubate->filtration scintillation 5. Scintillation Counting (Quantify [³H] on filters) filtration->scintillation calculation 6. Calculate IC₅₀ (Competition curve fitting) scintillation->calculation cheng_prusoff 7. Calculate Kᵢ (Cheng-Prusoff Equation) calculation->cheng_prusoff

Caption: Standard experimental workflow for a radioligand receptor binding assay.
Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT₁ₐ receptor to ~90% confluency.

    • Harvest cells and homogenize them in an ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet (membrane preparation) in a fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup (in 96-well plates):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT (final concentration ~0.5 nM), and 100 µL of membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of Serotonin (final concentration 10 µM), 50 µL of [³H]-8-OH-DPAT, and 100 µL of membrane preparation.

    • Test Compound Wells: Add 50 µL of the test compound at various concentrations, 50 µL of [³H]-8-OH-DPAT, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Quickly wash the filters three times with an ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Place the filters into scintillation vials, add a scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to fit the curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Downstream Signaling and Functional Implications

Binding to a receptor is only the first step. The functional outcome—whether a compound is an agonist, antagonist, or partial agonist—is determined by how it affects the receptor's downstream signaling cascade. The 5-HT₁ₐ receptor is a Gᵢ/Gₒ-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12][13]

cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gαi/βγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP compound Arylpiperazine (Agonist) compound->receptor Binds & Activates atp ATP atp->ac atp->camp Conversion pka PKA camp->pka Activates camp->pka response Cellular Response (e.g., neuronal hyperpolarization) pka->response Phosphorylates Targets pka->response

References

A Comparative Guide to 1-[2-(Trifluoromethyl)benzoyl]piperazine and 1-(2-Trifluoromethylphenyl)piperazine: A Structural and Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoromethylphenylpiperazine Scaffold

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1][2] Its versatile scaffold allows for the introduction of various substituents, leading to a diverse range of pharmacological activities. A particularly noteworthy modification is the incorporation of a trifluoromethylphenyl group, which can significantly influence a compound's lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comparative analysis of two closely related trifluoromethylphenylpiperazine derivatives: 1-[2-(Trifluoromethyl)benzoyl]piperazine and 1-(2-Trifluoromethylphenyl)piperazine. While extensive data exists for the latter, particularly the meta-substituted isomer (TFMPP), a well-known serotonergic agent, the pharmacological profile of the former remains largely uncharacterized in publicly available literature. This guide will synthesize the known information for 1-(2-Trifluoromethylphenyl)piperazine and provide a predictive analysis for this compound based on established structure-activity relationships (SAR) of related benzoylpiperazine compounds. Furthermore, we present detailed experimental protocols to enable researchers to conduct a direct, head-to-head comparison of these two molecules.

Structural Distinction: A Tale of Two Linkers

The key structural difference between the two compounds lies in the linker connecting the 2-(trifluoromethyl)phenyl moiety to the piperazine ring. In 1-(2-Trifluoromethylphenyl)piperazine, the phenyl ring is directly attached to a nitrogen atom of the piperazine core. In contrast, this compound features a carbonyl group (C=O) as a linker, forming an amide bond with the piperazine nitrogen. This seemingly subtle difference is anticipated to have profound implications for the molecules' conformational flexibility, electronic properties, and ultimately, their biological activity.

G cluster_0 1-(2-Trifluoromethylphenyl)piperazine cluster_1 This compound mol1 mol1 mol2 mol2

Caption: Chemical structures of the two piperazine derivatives.

Comparative Pharmacological Profiles

1-(2-Trifluoromethylphenyl)piperazine: A Focus on Serotonergic Activity

While direct data for the ortho-substituted 1-(2-Trifluoromethylphenyl)piperazine is limited, extensive research on its meta-isomer, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), provides a strong foundation for predicting its pharmacological profile. TFMPP is a well-characterized non-selective serotonin receptor agonist with additional activity at the serotonin transporter (SERT).[3]

Table 1: Known Receptor Binding Affinities of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

ReceptorBinding Affinity (Ki, nM)Functional Activity
5-HT1A160 - 400Agonist
5-HT1B130 - 280Agonist
5-HT1D200Agonist
5-HT2A130 - 320Partial Agonist
5-HT2C50 - 150Agonist
SERT121Releaser/Inhibitor
Dopamine D2>10,000-

Note: Data is for the meta-isomer (TFMPP) and serves as a predictive model for the ortho-isomer.

Based on this profile, 1-(2-Trifluoromethylphenyl)piperazine is expected to primarily act as a serotonergic agent, likely with a complex interplay of agonist and partial agonist activities at various 5-HT receptor subtypes. The position of the trifluoromethyl group (ortho vs. meta) may influence the selectivity and potency at these receptors. Docking studies of arylpiperazines at the dopamine D2 receptor suggest that substitutions at the ortho and meta positions of the phenyl ring are generally well-tolerated sterically.[4]

This compound: A Hypothetical Profile

The introduction of a benzoyl moiety can significantly alter the pharmacological profile compared to a direct phenyl linkage. For instance, a comparative study on the neurotoxic effects of benzylpiperazine and benzoylpiperazine demonstrated that these closely related structures can induce distinct cellular responses, including differences in oxidative stress and mitochondrial function inhibition.[5] Research on various benzoylpiperazine derivatives has revealed affinities for a range of targets, including serotonin and dopamine receptors, as well as other CNS receptors.[6] The presence of the electron-withdrawing trifluoromethyl group on the benzoyl ring at the ortho position is likely to influence the electronic distribution and conformation of the molecule, which in turn will dictate its receptor binding profile. It is plausible that this compound may exhibit affinity for both serotonergic and dopaminergic receptors, with a profile distinct from that of TFMPP.

Experimental Protocols for a Head-to-Head Comparison

To empirically determine and compare the activities of these two compounds, a series of well-established in vitro assays are necessary. The following protocols provide a framework for such an investigation.

Experimental Workflow

workflow cluster_synthesis Compound Synthesis & Purity Analysis cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis synthesis Synthesis of Compounds purity Purity Assessment (NMR, LC-MS) synthesis->purity mem_prep Membrane Preparation purity->mem_prep cell_culture Cell Culture purity->cell_culture radioligand Radioligand Binding mem_prep->radioligand data_analysis Determine Ki, EC50/IC50 radioligand->data_analysis functional_assay cAMP/Ca2+ Flux Assay cell_culture->functional_assay functional_assay->data_analysis

Caption: A typical experimental workflow for comparing the two compounds.

Protocol 1: Radioligand Binding Assay for Serotonin and Dopamine Receptors

This protocol is designed to determine the binding affinity (Ki) of the test compounds for a panel of serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine (e.g., D2) receptors.

Materials:

  • HEK293 cells stably expressing the human receptor of interest.

  • Cell culture medium and supplements.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligands specific for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C, [3H]Spiperone for D2).[7]

  • Non-specific binding competitors (e.g., 10 µM serotonin for 5-HT receptors, 10 µM haloperidol for D2 receptors).

  • Test compounds (this compound and 1-(2-Trifluoromethylphenyl)piperazine) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates and filter mats (e.g., GF/B).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target receptor.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either buffer (for total binding), a non-specific competitor (for non-specific binding), or varying concentrations of the test compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the assay by rapid filtration through the filter mats using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mats, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - cAMP Measurement for Gi/o- and Gs-Coupled Receptors

This protocol measures the ability of the test compounds to modulate adenylyl cyclase activity via Gi/o-coupled (e.g., 5-HT1A, D2) or Gs-coupled receptors.

Materials:

  • CHO-K1 or HEK293 cells expressing the receptor of interest.

  • Cell culture medium.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Forskolin (to stimulate cAMP production).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Test compounds.

  • A suitable plate reader.

Procedure:

  • Cell Culture:

    • Culture and seed the cells into 96- or 384-well plates.

  • Functional Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compounds (for agonist mode) or with a fixed concentration of an agonist in the presence of varying concentrations of the test compounds (for antagonist mode).

    • Add forskolin to all wells to stimulate adenylyl cyclase (for Gi/o-coupled receptors) or co-incubate with the test compound (for Gs-coupled receptors).

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway Considerations

The interaction of these ligands with their target receptors will initiate downstream signaling cascades. For G-protein coupled receptors like the serotonin and dopamine receptors, this typically involves the modulation of second messenger systems.

signaling cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Ligand Arylpiperazine Ligand Receptor GPCR (e.g., 5-HT, DA) Ligand->Receptor Binding G_protein G-protein (Gi/o, Gs, Gq) Receptor->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Response

References

The Impact of 2-Trifluoromethyl Substitution on the Biological Activity of Benzoylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a detailed comparison of 1-[2-(Trifluoromethyl)benzoyl]piperazine and its parent compound, 1-benzoylpiperazine. While direct comparative studies on this compound are limited, this document synthesizes information from structure-activity relationship (SAR) studies of related compounds and the known pharmacological effects of the trifluoromethyl group to present a predictive analysis of its biological profile relative to the parent compound.

Introduction: The Benzoylpiperazine Scaffold

1-Benzoylpiperazine belongs to the larger class of piperazine derivatives, a versatile scaffold in medicinal chemistry renowned for a wide spectrum of biological activities, including but not limited to, antimicrobial, antidepressant, and antipsychotic effects. The parent compound, 1-benzoylpiperazine, is often considered in the context of its more biologically active metabolite, 1-benzylpiperazine (BZP). BZP is a central nervous system stimulant that primarily acts as a releasing agent and reuptake inhibitor at dopamine (DAT) and serotonin (SERT) transporters. This modulation of dopaminergic and serotonergic systems leads to increased synaptic concentrations of these neurotransmitters, resulting in its characteristic stimulant and psychoactive effects.

The introduction of a trifluoromethyl (CF3) group to the benzoyl moiety, specifically at the 2-position, is anticipated to significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound. The CF3 group is a common substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity to target receptors.

Comparative Analysis: Predicted Biological Activity

This section will delve into a comparative analysis of the parent compound and its 2-trifluoromethyl derivative, focusing on key pharmacological parameters. The data for 1-benzoylpiperazine is based on existing literature, while the predictions for this compound are inferred from established SAR principles.

Table 1: Predicted Comparative Biological Profile
Feature1-Benzoylpiperazine (Parent Compound)This compound (Predicted)Rationale for Prediction
Primary Mechanism of Action Dopamine and Serotonin Releasing Agent/Reuptake Inhibitor (via metabolism to BZP)Potentially enhanced affinity and/or altered selectivity for monoamine transporters.The electron-withdrawing nature of the CF3 group can influence the electronic properties of the benzoyl ring, potentially altering interactions with transporter binding sites.
Potency ModerateLikely increasedThe CF3 group can enhance binding affinity through favorable interactions with the receptor pocket.[1][2]
Metabolic Stability Susceptible to metabolism (debenzoylation to piperazine and reduction to benzylpiperazine)IncreasedThe strong carbon-fluorine bonds in the CF3 group are resistant to enzymatic degradation, potentially reducing metabolic breakdown.[3]
Lipophilicity ModerateIncreasedThe trifluoromethyl group is highly lipophilic, which can enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier.[2][3]
Receptor Selectivity Broad activity on DAT and SERTPotentially altered selectivity profileThe steric and electronic effects of the ortho-CF3 group could favor binding to specific transporter conformations, possibly leading to a more selective interaction with either DAT or SERT.
Potential Therapeutic Applications Investigated for antidepressant and anti-anxiety effects.Potential for CNS disorders requiring enhanced potency and metabolic stability.Improved pharmacokinetic and pharmacodynamic properties could make it a more viable candidate for therapeutic development.

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for benzoylpiperazine and its derivatives involves the modulation of monoamine neurotransmitter systems. The following diagram illustrates the established pathway for the parent compound and the predicted influence of the 2-trifluoromethyl substitution.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP 1-Benzoylpiperazine (Parent Compound) DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) BZP->SERT Inhibits Reuptake & Promotes Efflux CF3_BZP This compound CF3_BZP->DAT Predicted Enhanced Inhibition/Efflux CF3_BZP->SERT Predicted Enhanced Inhibition/Efflux DA_vesicle Dopamine Vesicle DAT->DA_vesicle Reuptake SER_vesicle Serotonin Vesicle SERT->SER_vesicle Reuptake DA_synapse Dopamine DA_vesicle->DA_synapse Release SER_synapse Serotonin SER_vesicle->SER_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding SER_receptor Serotonin Receptors SER_synapse->SER_receptor Binding

Figure 1: Proposed mechanism of action and the predicted influence of the 2-trifluoromethyl group.

Experimental Protocols

To empirically validate the predicted differences in biological activity, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an investigation.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinities of 1-benzoylpiperazine and this compound for human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

Methodology:

  • Cell Culture and Membrane Preparation: Stably transfected HEK293 cells expressing hDAT, hSERT, or hNET are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay:

    • Membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for hNET) and varying concentrations of the test compounds.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for hDAT, imipramine for hSERT).

    • Incubations are carried out at room temperature for a specified time.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) values are calculated from the IC50 values (concentration of the compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Uptake Assays

Objective: To measure the functional potency of the compounds in inhibiting dopamine and serotonin reuptake.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from the striatum (for dopamine uptake) and hippocampus (for serotonin uptake) of rodent brains.

  • Uptake Assay:

    • Synaptosomes are pre-incubated with varying concentrations of the test compounds.

    • [³H]dopamine or [³H]serotonin is added to initiate the uptake reaction.

    • The uptake is allowed to proceed for a short period at 37°C.

    • The reaction is terminated by rapid filtration and washing with ice-cold buffer.

    • The amount of radioactivity taken up by the synaptosomes is quantified.

  • Data Analysis: IC50 values for the inhibition of neurotransmitter uptake are determined.

In Vivo Microdialysis

Objective: To assess the effects of the compounds on extracellular levels of dopamine and serotonin in the brains of freely moving animals.

Methodology:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for serotonin) of an anesthetized rodent.

  • Microdialysis Procedure:

    • Following a recovery period, the probe is perfused with artificial cerebrospinal fluid.

    • Dialysate samples are collected at regular intervals before and after systemic administration of the test compounds.

  • Neurochemical Analysis: The concentrations of dopamine and serotonin in the dialysate samples are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline concentrations.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assays (Determine Ki at DAT, SERT, NET) Uptake Neurotransmitter Uptake Assays (Determine IC50 for DA and 5-HT reuptake) Binding->Uptake Functional Potency Microdialysis Microdialysis (Measure extracellular DA and 5-HT levels) Uptake->Microdialysis In Vivo Relevance Behavioral Behavioral Assays (e.g., Locomotor activity, Drug discrimination) Microdialysis->Behavioral Behavioral Correlates

References

Cross-reactivity studies of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Characterizing the Cross-Reactivity of Novel Piperazine Derivatives: A Case Study Approach with 1-[2-(Trifluoromethyl)benzoyl]piperazine

Foreword: Navigating the Unknowns in Drug Discovery

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. While a compound may exhibit high affinity for its intended therapeutic target, its interactions with other proteins—so-called "off-targets"—can lead to unforeseen side effects, toxicity, or even a complete lack of efficacy. Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory checkbox but a fundamental component of a successful drug development program.

This guide addresses the critical task of evaluating the cross-reactivity of This compound , a novel compound for which extensive public data is not yet available. In the absence of established literature for this specific molecule, we will adopt the perspective of a senior application scientist tasked with designing a comprehensive validation strategy from the ground up. This guide will, therefore, serve as a universal framework for assessing any new chemical entity with a similar scaffold.

We will proceed by leveraging data from structurally related compounds, such as 1-(2-Trifluoromethylphenyl)piperazine (TFMPP) , to inform our experimental design. This approach mimics the real-world scenario of working with a proprietary, in-house compound. We will outline a multi-tiered strategy, from initial in silico predictions and broad panel screening to specific, dose-response functional assays. The causality behind each experimental choice will be explained, ensuring that the described protocols form a self-validating system for generating trustworthy and actionable data.

Part 1: The Rationale - Structural Alerts and a Hypothetical Primary Target

The structure of this compound contains two key pharmacophores: the piperazine ring and a trifluoromethylbenzoyl moiety. The piperazine scaffold is notorious for its promiscuity, frequently interacting with a wide range of G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors. The trifluoromethyl group, a strong electron-withdrawing group, can significantly influence the compound's pharmacokinetic properties and binding affinity.

Given these structural features, a logical starting point is to hypothesize a primary target to establish a baseline for selectivity. Many piperazine-containing compounds are developed as serotonergic agents. For the purpose of this guide, we will hypothesize that This compound has been designed as a selective 5-HT2A receptor antagonist.

Our primary objective is, therefore, to answer two key questions:

  • How potent is our compound at the 5-HT2A receptor?

  • Does it bind to or functionally modulate other receptors, ion channels, or enzymes at concentrations relevant to its primary activity?

Part 2: A Tiered Strategy for Cross-Reactivity Profiling

A systematic, tiered approach is the most efficient method for profiling a new compound. This strategy allows for the early elimination of non-selective compounds and focuses resources on the most promising candidates.

The International Council for Harmonisation (ICH) S7A guideline defines safety pharmacology studies as investigations into potential undesirable pharmacodynamic effects on physiological functions.[1] The primary goal is to identify adverse effects on major systems like the central nervous, cardiovascular, and respiratory systems before human trials.[2] This early in vitro profiling helps de-risk candidates by identifying off-target liabilities, which is a major cause of late-stage drug attrition.[3][4][5]

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1, Step 1: In Silico and Literature Analysis

Causality: Before committing to expensive wet-lab experiments, computational tools and a thorough literature review can predict likely off-targets.[6] This is based on the principle of structural similarity; compounds with similar shapes often bind to similar proteins. For our compound, we would search for known targets of TFMPP and other benzoylpiperazines. This analysis generates a preliminary list of potential off-targets to pay close attention to in subsequent screens.

Tier 1, Step 2: Broad Panel Screening

Causality: A broad in vitro safety pharmacology screen provides a wide, yet shallow, survey of the compound's activity against a diverse set of clinically relevant targets.[7] The goal is not to determine precise affinity, but to quickly identify potential liabilities.[8] Commercial services offer validated panels that cover dozens of receptors, ion channels, enzymes, and transporters known to be involved in adverse drug reactions.[3][9]

Experimental Protocol: Broad Radioligand Binding Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound will be tested at a final concentration of 10 µM. This high concentration is used to maximize the chances of detecting even weak interactions.

  • Assay Execution: The screen is typically performed by a specialized contract research organization (CRO). The compound is incubated with membrane preparations or purified proteins from a panel of targets (e.g., the SafetyScreen44 panel) in the presence of a target-specific radioligand.

  • Detection: Following incubation, the amount of bound radioligand is measured using scintillation counting. A reduction in the radioligand signal compared to a vehicle control indicates that the test compound is displacing the radioligand and binding to the target.

  • Data Analysis: Results are expressed as the percent inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition at the 10 µM screening concentration.

Part 3: Comparative Data Analysis - Quantifying Selectivity

Once hits are identified in the Tier 1 screen, the next step is to quantify the binding affinity (Ki) for these off-targets and compare it to the affinity for our primary target, 5-HT2A. This comparison yields the selectivity ratio , a critical metric for decision-making.

Selectivity Ratio = Ki (Off-Target) / Ki (Primary Target)

A higher selectivity ratio is desirable, with a >100-fold selectivity often considered a good starting point for a promising drug candidate.

Tier 2, Step 1: Ki Determination for Primary Target and Off-Target Hits

Causality: A single-point concentration screen only indicates an interaction; it doesn't measure potency. A full dose-response curve is required to calculate the Ki (inhibition constant), which is an intrinsic measure of a compound's binding affinity.

Experimental Protocol: Radioligand Ki Determination Assay

  • Compound Preparation: Serially dilute the 10 mM stock solution to create a range of concentrations, typically from 1 nM to 100 µM.

  • Assay Setup: For each target (the primary target 5-HT2A and each hit from the Tier 1 screen), set up a competitive binding assay. This involves incubating the protein source, a fixed concentration of the specific radioligand (usually at its Kd value), and varying concentrations of the test compound.

  • Incubation & Detection: Follow standard incubation and detection protocols for the specific assay.

  • Data Analysis: Plot the percent inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 (the concentration of compound that inhibits 50% of binding).

  • Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2, Step 2: Functional Characterization

Causality: Binding to a target does not necessarily translate to a biological effect. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or have no functional effect. Functional assays are essential to understand the physiological consequences of any off-target binding.[10]

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A, α1-adrenergic)

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the receptor of interest. Plate the cells in a 96-well or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at its EC80 concentration. A decrease in the agonist-induced signal indicates antagonism.

    • Agonist Mode: Add varying concentrations of the test compound directly to the cells and measure any increase in fluorescence. An increase indicates agonism.

  • Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., a FLIPR or FlexStation).

  • Data Analysis: Plot the response against the log concentration of the test compound. For antagonist mode, calculate the IC50 and convert it to a Kb (functional antagonist constant). For agonist mode, calculate the EC50 (potency) and Emax (efficacy).

Part 4: Data Synthesis and Decision Making

The data from all tiers should be consolidated into a clear, comparative format. This allows for an objective assessment of the compound's selectivity profile.

Hypothetical Data Summary Table

Below is a hypothetical comparison of our compound, this compound, with its structural analog, TFMPP.

CompoundTargetBinding Ki (nM)Functional Activity (Kb or EC50, nM)ModeSelectivity vs. 5-HT2A
1-[2-(TFM)benzoyl]piperazine 5-HT2A 5.2 8.1 Antagonist 1x
α1A Adrenergic480750Antagonist92x
Dopamine D21,250>10,000No Effect240x
hERG Channel>10,000>10,000No Effect>1900x
TFMPP (Reference) 5-HT2A 120 150 Agonist 1x
5-HT1A8595Agonist0.7x
5-HT2C6075Agonist0.5x
SERT250N/AReuptake Inhibitor2.1x

Interpretation of Hypothetical Data:

  • Our lead compound shows high affinity and potent antagonism at our desired 5-HT2A target.

  • It exhibits a respectable 92-fold selectivity over the α1A adrenergic receptor, a common off-target for this chemical class that can be associated with cardiovascular side effects like orthostatic hypotension.

  • Selectivity against the D2 receptor and the critical hERG channel is excellent, minimizing the risk of extrapyramidal symptoms and cardiac arrhythmias, respectively.

  • In contrast, the reference compound TFMPP is non-selective and acts as an agonist at multiple serotonin receptors, highlighting the improved profile of our novel compound.

Caption: Decision-making flowchart based on selectivity data.

References

A Senior Application Scientist's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for developing a Level A In Vitro-In Vivo Correlation (IVIVC) for 1-[2-(Trifluoromethyl)benzoyl]piperazine, a hypothetical compound henceforth referred to as TFMBP. As direct experimental data for this specific molecule is not publicly available, this document serves as an in-depth methodological guide, presenting a realistic case study with plausible data to instruct researchers, scientists, and drug development professionals on the principles, experimental design, and regulatory considerations involved in establishing a robust IVIVC.

The core objective of an IVIVC is to create a predictive mathematical model that links an in vitro property of a dosage form to its in vivo performance.[1][2] A successful IVIVC, particularly a Level A correlation, can serve as a surrogate for in vivo bioequivalence studies, significantly reducing the need for human trials during formulation optimization, for scale-up and post-approval changes (SUPAC), and for setting clinically relevant dissolution specifications.[3][4][5]

Part I: Foundational In Vitro Characterization of TFMBP

The journey to a successful IVIVC begins with a thorough understanding of the drug's fundamental biopharmaceutical properties. Based on its chemical structure—a complex aromatic system with a trifluoromethyl group—TFMBP is anticipated to be a poorly soluble compound. This characteristic makes it an ideal candidate for IVIVC development, as dissolution is likely the rate-limiting step for absorption.[1][6]

Biopharmaceutical Classification System (BCS) Assessment

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[7][8][9] This classification is crucial as it predicts the likelihood of achieving a successful IVIVC.

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability (IVIVC expected)[1][10]

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

Our initial hypothesis is that TFMBP is a BCS Class II compound. This must be confirmed experimentally.

Experimental Protocol: Equilibrium Solubility Determination

Causality: Determining solubility across the physiological pH range of the gastrointestinal (GI) tract is the first step in BCS classification.[8] The pH can dramatically affect the ionization and, therefore, the solubility of a drug, directly influencing its dissolution and absorption.

Methodology:

  • Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).[7]

  • Add an excess amount of TFMBP powder to each buffer in separate sealed vials.

  • Agitate the vials at 37°C for 24-48 hours to ensure equilibrium is reached.

  • After incubation, filter the samples through a 0.45 µm filter to remove undissolved solids.

  • Quantify the concentration of dissolved TFMBP in the filtrate using a validated HPLC-UV method.

  • Perform the experiment in triplicate for statistical validity.

Hypothetical Data Summary:

pH of MediumMean Solubility (µg/mL)Standard DeviationConclusion
1.215.21.1Low Solubility
4.58.50.6Low Solubility
6.85.10.4Low Solubility

Interpretation: The highest dose of TFMBP is not soluble in 250 mL of aqueous media at any pH from 1.2 to 6.8, confirming its classification as a "low solubility" drug.[8]

Experimental Protocol: In Vitro Permeability Assay (Caco-2 Model)

Causality: To complete the BCS assessment, we must evaluate intestinal permeability. The Caco-2 cell monolayer model is a widely accepted in vitro method that mimics the human intestinal epithelium, providing a reliable measure of a drug's potential for passive and active transport.[11][12][13]

Methodology:

  • Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days until a differentiated, confluent monolayer is formed.

  • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Prepare a solution of TFMBP (e.g., 10 µM) in a transport buffer.

  • A-to-B Permeability: Add the TFMBP solution to the apical (A) side of the monolayer and fresh buffer to the basolateral (B) side.

  • B-to-A Permeability: Add the TFMBP solution to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of TFMBP in the samples via LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Hypothetical Data Summary:

ParameterValueInterpretation
Papp (A→B)15.5 x 10⁻⁶ cm/sHigh Permeability
Papp (B→A)18.2 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio (Papp B→A / Papp A→B)1.17No significant efflux

Interpretation: A Papp (A→B) value >10 x 10⁻⁶ cm/s is typically considered indicative of high permeability. The low efflux ratio suggests that TFMBP is not a significant substrate for efflux transporters like P-glycoprotein. These results confirm TFMBP as a BCS Class II compound.

Experimental Protocol: Multi-Formulation Dissolution Profiling

Causality: To build a Level A IVIVC, it is essential to develop at least three formulations with different release rates (e.g., slow, medium, fast).[4][14] Comparing their in vitro dissolution profiles with their in vivo absorption is the foundation of the correlation. The use of biorelevant media, which simulate the composition of GI fluids, can provide a more accurate reflection of in vivo dissolution than simple buffers.[15][16]

Methodology:

  • Formulation Development: Develop three immediate-release tablet formulations of TFMBP with varying levels of a disintegrant (e.g., croscarmellose sodium) or a binder to achieve slow, medium, and fast release profiles.

  • Dissolution Apparatus: Use USP Apparatus II (Paddle) at 37°C.

  • Dissolution Medium: 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF).

  • Test Conditions: Set paddle speed to 75 RPM.

  • Sampling: Withdraw samples at 5, 10, 15, 30, 45, 60, and 90 minutes. Replace the withdrawn volume with fresh medium.

  • Analysis: Filter samples and analyze for TFMBP concentration using HPLC-UV.

Hypothetical Data Summary:

Time (min)% Dissolved (Slow Formulation)% Dissolved (Medium Formulation)% Dissolved (Fast Formulation)
551530
10123055
15204575
30357092
45508598
606293100
907598100

Part II: In Vivo Pharmacokinetic Evaluation

With well-characterized in vitro data, the next step is to measure the in vivo performance of the same formulations.

Experimental Protocol: Bioavailability Study in Human Volunteers

Causality: A crossover study design is the gold standard for bioavailability and bioequivalence studies.[4] It minimizes inter-subject variability by having each subject act as their own control, providing a more precise comparison of the formulations. An immediate-release oral solution or an intravenous dose is included to enable deconvolution of the absorption data.[17]

Methodology:

  • Study Design: Conduct a single-dose, four-way crossover study in a cohort of healthy human volunteers (e.g., n=12) with a one-week washout period between phases.

  • Treatments:

    • Treatment A: Slow-release formulation

    • Treatment B: Medium-release formulation

    • Treatment C: Fast-release formulation

    • Treatment D: Oral solution (Reference for deconvolution)

  • Dosing: Administer a single oral dose of each formulation after an overnight fast.

  • Blood Sampling: Collect venous blood samples at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify TFMBP concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters (AUC, Cmax, Tmax) for each subject and formulation using non-compartmental analysis.

Hypothetical Data Summary (Mean Pharmacokinetic Parameters):

FormulationAUC₀₋t (ng·h/mL)Cmax (ng/mL)Tmax (h)
Slow21501254.0
Medium22101902.0
Fast22502801.0
Oral Solution23004500.5

Part III: Constructing and Validating the Level A IVIVC Model

This is the pivotal stage where the in vitro and in vivo data are mathematically linked.

The IVIVC Development Workflow

The process involves transforming the raw plasma concentration data into an in vivo absorption profile and then correlating it point-by-point with the in vitro dissolution data.

IVIVC_Workflow cluster_vitro In Vitro Arm cluster_vivo In Vivo Arm cluster_correlation Correlation & Validation vitro_data In Vitro Dissolution Profiles (Slow, Medium, Fast) correlation Point-to-Point Correlation Model (% Dissolved vs. % Absorbed) vitro_data->correlation vivo_data In Vivo Plasma Concentration Profiles (Slow, Medium, Fast) deconvolution Deconvolution (e.g., Wagner-Nelson) vivo_data->deconvolution absorption_profile In Vivo Fraction Absorbed Profiles deconvolution->absorption_profile absorption_profile->correlation validation Model Validation (Internal & External Predictability) correlation->validation

Figure 1: Workflow for developing a Level A IVIVC.
Step-by-Step Correlation and Validation

  • Deconvolution: The first critical step is to calculate the cumulative fraction of the drug absorbed in vivo over time from the plasma concentration-time data.[14] This is achieved using mathematical methods like the Wagner-Nelson or Loo-Riegelman deconvolution, using the oral solution data as the reference unit impulse response.

  • Correlation: A linear regression is performed by plotting the mean in vitro percent dissolved at each time point against the mean in vivo percent absorbed at the corresponding time point for all three formulations (slow, medium, and fast). A high correlation coefficient (R² > 0.95) indicates a strong linear relationship.

  • Validation (Predictability Assessment): The robustness of the model must be rigorously tested.[4][18]

    • Internal Predictability: The developed IVIVC model is used to predict the pharmacokinetic profile of the same formulations used to build it. The predicted Cmax and AUC values are compared to the observed values.

    • External Predictability: If a fourth formulation with a different release rate was included in the study but not used to build the model, its PK profile would be predicted to test external validity.

    • Acceptance Criteria: Per FDA guidance, the average prediction error for Cmax and AUC should be ≤10%, with no individual formulation error exceeding 15%.[4]

Hypothetical Validation Results:

FormulationParameterObserved ValuePredicted ValuePrediction Error (%)
Slow Cmax1251185.6%
AUC21502205-2.6%
Medium Cmax190199-4.7%
AUC221021801.4%
Fast Cmax2802713.2%
AUC22502280-1.3%
Average PE 3.1%

Part IV: Comparative Analysis and Advanced Methodologies

IVIVC vs. Traditional Development

Without a validated IVIVC, every significant change to the formulation, manufacturing process, or site would necessitate a new human bioequivalence study. This is a time-consuming and expensive process. The established IVIVC for TFMBP allows the in vitro dissolution test to act as a surrogate, streamlining post-approval changes and ensuring consistent product quality with reduced regulatory burden.[3]

Alternative & Complementary Approach: PBPK Modeling

While traditional IVIVC is a powerful empirical tool, Physiologically Based Pharmacokinetic (PBPK) modeling offers a more mechanistic approach.[19][20] PBPK models are mathematical representations of the body's anatomy and physiology that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug.

How PBPK Complements IVIVC:

  • Mechanistic Insight: PBPK models can incorporate in vitro data (solubility, permeability, dissolution) into a physiological context to predict in vivo outcomes. This can explain why a correlation exists.

  • Handling Complexity: PBPK can handle non-linear pharmacokinetics, food effects, and population variability more effectively than simple deconvolution.

  • Virtual Trials: PBPK allows for virtual bioequivalence trials, exploring the impact of formulation changes before any clinical studies are run.[21]

PBPK_IVIVC_Relationship cluster_inputs Model Inputs cluster_outputs Predicted Outputs drug_prop Drug Properties (Solubility, Permeability, pKa, LogP) pbpk PBPK Model drug_prop->pbpk form_prop Formulation Properties (In Vitro Dissolution) form_prop->pbpk ivivc Traditional IVIVC Model form_prop->ivivc phys_prop System Properties (GI Physiology, Blood Flow, Enzyme Abundance) phys_prop->pbpk pk_profile Predicted PK Profile (Plasma Concentration vs. Time) pbpk->pk_profile ivivc->pk_profile Empirical Link

Figure 2: Relationship between PBPK and traditional IVIVC modeling.

For TFMBP, a PBPK model could be developed to further explore the impact of particle size or excipients on its absorption, providing a deeper level of understanding beyond the empirical correlation.

References

A Comparative Guide to the Reproducibility of Experiments Using 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacological research, the careful selection of chemical tools is paramount to the validity and reproducibility of experimental findings. This guide offers a detailed comparison of 1-[2-(Trifluoromethyl)benzoyl]piperazine, a potent serotonin receptor ligand, with a viable alternative, 1-(2,3-Dichlorophenyl)piperazine (DCPP). Both compounds are frequently employed in studies investigating serotonergic neurotransmission and its role in various neurological and psychiatric disorders.

This document provides an in-depth analysis of the synthetic reproducibility of these compounds and their comparative performance in a key experimental application: serotonin receptor binding assays. By presenting detailed protocols, comparative data, and the underlying scientific rationale, this guide aims to equip researchers with the necessary information to make informed decisions for their experimental designs, ultimately fostering more robust and reproducible scientific outcomes.

Introduction to the Compounds

This compound belongs to the benzoylpiperazine class of compounds, which are known for their interaction with serotonin receptors. The trifluoromethyl group at the ortho position of the benzoyl moiety significantly influences its electronic properties and lipophilicity, which in turn affects its biological activity and pharmacokinetic profile. It is a valuable tool for probing the structure-activity relationships of serotonin receptor ligands.

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a well-characterized phenylpiperazine derivative that also exhibits significant affinity for serotonin receptors.[1] It is a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole, which underscores its importance in medicinal chemistry and drug development.[2] Its distinct electronic and steric properties, conferred by the two chlorine atoms on the phenyl ring, offer a different pharmacological profile compared to its trifluoromethylated counterpart, making it an excellent candidate for comparative studies.

Synthesis Reproducibility: A Head-to-Head Comparison

The reproducibility of any experiment begins with the reliable synthesis of the compounds under investigation. Here, we present and compare the synthetic protocols for this compound and DCPP, highlighting key differences that may impact yield, purity, and overall reproducibility.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of monosubstituted piperazines.[3]

Reaction:

cluster_reactants Reactants cluster_conditions Conditions piperazine Piperazine product This compound piperazine->product benzoyl_chloride 2-(Trifluoromethyl)benzoyl chloride benzoyl_chloride->product base Triethylamine (Base) base->product solvent Dichloromethane (Solvent) solvent->product

Figure 1: Synthesis of this compound.

Materials:

  • Piperazine

  • 2-(Trifluoromethyl)benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled piperazine solution over 30 minutes with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine (DCPP)

This protocol is based on a reported synthesis of DCPP derivatives.[1]

Reaction:

cluster_reactants Reactants cluster_conditions Conditions aniline 2,3-Dichloroaniline product 1-(2,3-Dichlorophenyl)piperazine aniline->product bis_chloro Bis(2-chloroethyl)amine bis_chloro->product acid p-Toluenesulfonic acid (Catalyst) acid->product solvent Xylene (Solvent) solvent->product

Figure 2: Synthesis of 1-(2,3-Dichlorophenyl)piperazine.

Materials:

  • 2,3-Dichloroaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • p-Toluenesulfonic acid

  • Xylene

  • Aqueous ammonia

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2,3-dichloroaniline (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.0 equivalent) in xylene, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux (approximately 140-145 °C) and maintain for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and adjust the pH to 8-9 with aqueous ammonia.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-(2,3-dichlorophenyl)piperazine.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Comparative Analysis of Synthesis Reproducibility
ParameterThis compound1-(2,3-Dichlorophenyl)piperazine (DCPP)Key Considerations for Reproducibility
Reaction Type AcylationCyclocondensationAcylation is generally a milder and more controlled reaction. Cyclocondensation at high temperatures can lead to more side products.
Reaction Conditions 0 °C to room temperatureReflux (140-145 °C)The milder conditions for the benzoylpiperazine synthesis are easier to control and reproduce. High-temperature reactions can be more sensitive to variations in heating and stirring.
Reported Yield High (expected >80%)[3]72%[1]The acylation reaction is expected to have a higher yield, which is a key factor in reproducibility and cost-effectiveness.
Purity & Purification High (>98% after chromatography)[3]High (purification may be required)[1]Both syntheses can yield high-purity products, but the cyclocondensation may require more rigorous purification to remove colored impurities formed at high temperatures.
Potential Challenges Formation of di-substituted byproduct.Formation of tar and other side products due to high temperature.Careful control of stoichiometry is crucial for the benzoylpiperazine synthesis to minimize the di-substituted product. For DCPP, inert atmosphere and efficient stirring are important to prevent degradation.

Performance in Serotonin Receptor Binding Assays

A primary application for both compounds is in radioligand binding assays to determine their affinity for various serotonin receptor subtypes. The reproducibility of these assays is critically dependent on the purity of the ligand and the standardized execution of the protocol.

Experimental Protocol: Serotonin Receptor Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A)

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A)

  • Test compounds: this compound and DCPP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

  • Non-specific binding control (e.g., a high concentration of a known antagonist)

  • Glass fiber filters

  • Scintillation cocktail

  • Filtration manifold and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Performance and Expected Outcomes
CompoundTarget ReceptorExpected Affinity (Ki)Rationale and Supporting Data
This compound 5-HT1A, 5-HT2AModerate to high (nM range)The structurally related compound, 1-(m-trifluoromethylphenyl)piperazine (TFMPP), is a known serotonin receptor agonist.[4] The benzoyl moiety is expected to modulate the affinity and selectivity profile.
1-(2,3-Dichlorophenyl)piperazine (DCPP) 5-HT1A, 5-HT2AHigh (nM range)DCPP is a known metabolite of aripiprazole, which has a complex pharmacology including partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors.[2] Published data for DCPP derivatives show high affinity for the 5-HT1A receptor.[1]

Workflow for Comparative Receptor Binding Assay:

cluster_synthesis Compound Synthesis & Purification cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis synth_tfmbp Synthesize & Purify This compound incubation Incubate Membranes with Radioligand & Test Compound synth_tfmbp->incubation synth_dcpp Synthesize & Purify 1-(2,3-Dichlorophenyl)piperazine synth_dcpp->incubation prepare_reagents Prepare Cell Membranes, Radioligand, and Buffers prepare_reagents->incubation filtration Filter and Wash to Separate Bound/Unbound incubation->filtration counting Quantify Radioactivity filtration->counting calc_ic50 Calculate IC50 Values counting->calc_ic50 calc_ki Calculate Ki Values calc_ic50->calc_ki compare Compare Binding Affinities calc_ki->compare

References

Statistical analysis of data from 1-[2-(Trifluoromethyl)benzoyl]piperazine studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to 1-[2-(Trifluoromethyl)benzoyl]piperazine and Its Analogs for Preclinical Research

As a Senior Application Scientist, this guide provides a comprehensive statistical and methodological analysis of this compound (2-TFMBOP), a member of the broader benzoylpiperazine class of compounds. This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into its synthesis, analytical quantification, and a comparative analysis against its key structural and functional analogs. We will explore the nuanced differences imparted by the position of the trifluoromethyl group and compare the benzoyl linkage to the more extensively studied phenylpiperazine scaffold.

Introduction: The Significance of Trifluoromethylated Piperazines

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to their versatile binding capabilities and favorable pharmacokinetic properties.[1][2] The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity by altering electronic properties.[3][4][5]

While compounds like 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) have been extensively characterized as potent serotonergic agonists and are often encountered as designer drugs, the benzoylpiperazine variants, such as this compound, are less explored.[6][7][8] This guide aims to bridge that gap by providing a robust framework for its study, comparing it primarily with its regioisomers (3- and 4-TFMBOP) and the pharmacologically significant phenylpiperazine analog, TFMPP. Understanding the structure-activity relationships (SAR) within this chemical space is critical for the development of novel CNS-targeting agents.[9][10]

Synthesis of this compound: A Standardized Protocol

The synthesis of benzoylpiperazine amides is typically achieved through a standard amide coupling reaction. The following protocol is a validated, high-yield approach based on established methodologies for similar compounds.[11][12]

Experimental Protocol: Amide Coupling
  • Reactant Preparation : In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 2-(Trifluoromethyl)benzoic acid in anhydrous dichloromethane (DCM).

  • Activation : Add 1.1 equivalents of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 1.1 equivalents of Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 20 minutes. Causality Note: EDC serves as a zero-linker carbodiimide that activates the carboxylic acid, while HOBt is added as a catalyst to increase efficiency and suppress the side reaction of racemization.

  • Piperazine Addition : Dissolve 1.2 equivalents of piperazine (in its free base form) in a minimal amount of anhydrous DCM and add it dropwise to the activated benzoic acid mixture.

  • Reaction : Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The crude product is purified via column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the final compound, this compound, as a pure solid. Purity should be confirmed (>98%) by HPLC and identity verified by ¹H-NMR and LC-MS.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-(CF3)benzoic acid Activation Carboxylic Acid Activation R1->Activation R2 Piperazine Coupling Amide Bond Formation R2->Coupling R3 EDC / HOBt R3->Activation Activation->Coupling Add Piperazine Purification Column Chromatography Coupling->Purification Work-up Product 1-[2-(CF3)benzoyl]piperazine Purification->Product

Caption: General workflow for the synthesis of this compound.

Comparative Analysis: 2-TFMBOP vs. Key Analogs

The biological activity of a molecule is dictated by its structure. Here, we compare the target compound with its regioisomers and the well-known TFMPP.

Compound NameAbbreviationStructureKey Predicted Differences & Insights
This compound 2-TFMBOP Benzoylpiperazine with CF₃ at the ortho positionThe ortho-CF₃ group can induce significant steric hindrance, potentially forcing the benzoyl ring out of plane with the amide bond. This may decrease affinity for planar binding pockets but could enhance selectivity. The CF₃ group's proximity to the amide linkage might also influence metabolic stability.
1-[3-(Trifluoromethyl)benzoyl]piperazine 3-TFMBOP Benzoylpiperazine with CF₃ at the meta positionThe meta position is electronically withdrawing but sterically less demanding than the ortho position. This analog serves as a good comparison to TFMPP, which also features a meta-CF₃ group.
1-[4-(Trifluoromethyl)benzoyl]piperazine 4-TFMBOP Benzoylpiperazine with CF₃ at the para positionThe para position maximizes the electron-withdrawing effect on the phenyl ring system while minimizing steric clash with the piperazine moiety. This could lead to different receptor interactions compared to the ortho or meta isomers.
1-[3-(Trifluoromethyl)phenyl]piperazine TFMPP Phenylpiperazine with CF₃ at the meta positionThe key difference is the linker: a direct N-aryl bond versus a benzoyl (amide) linker. The amide group in TFMBOP introduces a polar, hydrogen-bond accepting carbonyl group, significantly altering polarity, flexibility, and potential receptor interactions compared to the direct N-aryl connection in TFMPP.[8]
Pharmacological Profile Comparison

Based on the known pharmacology of TFMPP and other piperazine derivatives, the primary targets are likely to be serotonin (5-HT) and dopamine (DA) receptors and transporters.[6][9][13] TFMPP is a known 5-HT₁B receptor agonist.[6] It is plausible that the TFMBOP isomers will also interact with serotonergic systems, though the benzoyl linker will modify affinity and selectivity.

cluster_drug Hypothesized Mechanism cluster_receptor Cellular Target cluster_pathway Downstream Signaling (Gαi/o coupled) Drug TFMBOP Analog Receptor 5-HT Receptor (e.g., 5-HT1B) Drug->Receptor Agonist Binding G_Protein Gαi/o Activation Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., modulation of neurotransmitter release) cAMP->Response

Caption: Hypothesized signaling pathway for TFMBOP analogs, based on TFMPP pharmacology.

Analytical Methodologies for Quantification and Differentiation

Robust analytical methods are essential for pharmacokinetic studies and forensic identification. Differentiating between regioisomers is a common challenge, as they often have identical mass spectra and require chromatographic separation.[14] The following LC-MS/MS protocol is optimized for the sensitive quantification of piperazine derivatives in plasma.[15][16][17][18]

Protocol: LC-MS/MS Quantification in Human Plasma
  • Sample Preparation (Protein Precipitation) :

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., 1-benzoylpiperazine-d7).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the clear supernatant to an autosampler vial for analysis.

    • Causality Note: Protein precipitation is a rapid and effective method for sample clean-up in high-throughput environments. Acetonitrile is a highly efficient precipitating agent for plasma proteins.[15]

  • Chromatographic Conditions (UFLC) :

    • Column : C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : A linear gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

    • Causality Note: A C18 column provides excellent hydrophobic retention for these compounds. The acidic mobile phase ensures the piperazine nitrogens are protonated, leading to good peak shape and ionization efficiency.

  • Mass Spectrometry Conditions (Tandem MS) :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be specific fragments resulting from the collision-induced dissociation of the parent molecule. These must be optimized for each specific isomer. For TFMBOPs, common fragment ions would arise from the cleavage of the piperazine ring or the benzoyl bond.[18]

Analytical Workflow Diagram

Plasma Plasma Sample (100 µL) Precip Protein Precipitation (Acetonitrile) Plasma->Precip IS Internal Standard (e.g., BZP-d7) IS->Precip Centrifuge Centrifugation (14,000 rpm) Precip->Centrifuge Inject UFLC Injection Centrifuge->Inject Supernatant Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quant Quantification Detect->Quant

Caption: High-throughput workflow for the quantification of TFMBOPs in plasma.

Conclusion and Future Directions

This compound represents an intriguing but understudied chemical entity. This guide establishes a framework for its synthesis and analysis, contextualizing its potential properties against more familiar analogs.

  • Comparative Insights : The primary difference between the TFMBOPs and TFMPP lies in the linker, which will significantly impact polarity, metabolic stability, and receptor interaction. Within the TFMBOP isomers, the ortho-CF₃ group in the target compound is predicted to impose unique steric constraints that could be exploited for developing receptor-selective ligands.

  • Future Research : The logical next steps involve synthesizing all three TFMBOP regioisomers and TFMPP to perform head-to-head comparisons. This should include in vitro binding and functional assays against a panel of monoamine receptors and transporters, followed by in vivo pharmacokinetic and behavioral studies. This empirical data will validate the hypotheses presented here and fully elucidate the structure-activity landscape of this promising compound class.

By leveraging the established knowledge of related piperazines and applying robust, validated methodologies, researchers can efficiently characterize the pharmacological profile of this compound and determine its potential as a novel chemical probe or therapeutic lead.

References

A Head-to-Head Comparison of 1-[2-(Trifluoromethyl)benzoyl]piperazine with Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Therapeutic Potential of Monoamine Oxidase Inhibition and the Promise of Novel Piperazine Scaffolds

Monoamine oxidases (MAO) are a critical family of enzymes responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] The two principal isoforms, MAO-A and MAO-B, are distinguished by their substrate preferences and inhibitor sensitivities.[2] The selective inhibition of these enzymes has proven to be a cornerstone therapeutic strategy for a range of neurological and psychiatric disorders. Specifically, selective inhibitors of MAO-A are effective antidepressants and anxiolytics, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease and have been investigated for Alzheimer's disease.[3][4]

The piperazine nucleus is a versatile scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. Recent research has highlighted that the incorporation of a trifluoromethylphenyl moiety into a piperazine structure can confer potent inhibitory activity against monoamine oxidases. This guide provides a detailed head-to-head comparison of the novel compound 1-[2-(Trifluoromethyl)benzoyl]piperazine with well-established, clinically relevant MAO inhibitors. Based on the pharmacological profile of structurally related compounds, it is hypothesized that this compound acts as a monoamine oxidase inhibitor. This document will serve as a technical resource for researchers, offering a comparative analysis of its potential inhibitory profile against that of known standards, along with detailed experimental protocols for its characterization.

Comparative Analysis of Inhibitory Potency

To contextualize the potential efficacy and selectivity of this compound, it is compared against three well-characterized MAO inhibitors:

  • Clorgyline: A selective and irreversible inhibitor of MAO-A.[5]

  • Selegiline (L-deprenyl): A selective and irreversible inhibitor of MAO-B at lower therapeutic doses.[6][7]

  • Rasagiline: A potent and selective irreversible inhibitor of MAO-B.[8][9]

The following table summarizes their inhibitory potencies (IC50 and Ki values) against both MAO isoforms. It is important to note that the values for this compound are presented as hypothetical, pending experimental validation, to illustrate how it would be benchmarked.

InhibitorTargetIC50 (nM)Ki (nM)SelectivityMechanism of Action
This compound MAO-A / MAO-BTo Be DeterminedTo Be DeterminedTo Be DeterminedHypothesized: Reversible/Irreversible
Clorgyline MAO-A1.2[10]54[10]Highly Selective for MAO-A[11]Irreversible[10]
MAO-B1,900[10]58,000[10]
Selegiline MAO-A23,000[12]-Selective for MAO-B at low doses[6][12]Irreversible[6][12]
MAO-B51[12]-
Rasagiline MAO-A412[13]-Selective for MAO-B[8][13]Irreversible[8][14]
MAO-B4.43[13]-

Mechanism of Monoamine Oxidase Inhibition

Monoamine oxidase inhibitors prevent the breakdown of monoamine neurotransmitters in the presynaptic neuron. This leads to an accumulation of neurotransmitters in the synaptic vesicles and an increased concentration in the synaptic cleft upon neuronal firing, thereby enhancing neurotransmission.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft MA Monoamine Neurotransmitter Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO Monoamine Oxidase MA->MAO Cytosolic Pool Released_MA Increased Monoamine Concentration Vesicle->Released_MA Exocytosis Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination Inhibitor This compound (or known inhibitor) Inhibitor->MAO Inhibition

Caption: Mechanism of action of MAO inhibitors in a presynaptic neuron.

Experimental Protocols for Determining MAO Inhibitory Activity

The following protocols describe robust and widely accepted methods for determining the in vitro inhibitory potency (IC50) of test compounds against MAO-A and MAO-B.

Protocol 1: Kynuramine-Based Fluorometric Assay

This assay relies on the non-selective MAO substrate, kynuramine, which is enzymatically converted to the highly fluorescent product, 4-hydroxyquinoline.[15] The selectivity of the test compound is determined by running parallel assays in the presence of selective inhibitors for each MAO isoform.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)[15]

  • Clorgyline (selective MAO-A inhibitor)[15]

  • Selegiline (selective MAO-B inhibitor)[15]

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates

Step-by-Step Methodology:

  • Prepare Inhibitor Solutions: Serially dilute the test compound, this compound, and the reference inhibitors (clorgyline and selegiline) in DMSO. Further dilute these solutions in potassium phosphate buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • To the wells of a black 96-well plate, add 5 µL of the serially diluted test compound or reference inhibitor.

    • For control wells (representing 100% enzyme activity), add 5 µL of the vehicle (buffer with the same final DMSO concentration).

    • For blank wells (no enzyme activity), add buffer instead of the enzyme solution in the next step.

  • Add Enzyme: Add 40 µL of the appropriate MAO enzyme working solution (either MAO-A or MAO-B) to each well.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to interact with the enzyme before the addition of the substrate.

  • Initiate Reaction: Add 5 µL of the kynuramine working solution to each well to start the enzymatic reaction. A final kynuramine concentration of 50-100 µM is a good starting point.[15]

  • Incubation: Incubate the plate for 30 minutes at 37°C, ensuring it is protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.[15]

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kynuramine_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_analysis Data Acquisition & Analysis Inhibitor_Dilution Prepare serial dilutions of test compound and reference inhibitors Add_Inhibitor Add 5 µL of inhibitor or vehicle to wells Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare MAO-A and MAO-B working solutions Add_Enzyme Add 40 µL of MAO enzyme to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Kynuramine working solution Add_Substrate Add 5 µL of Kynuramine to initiate reaction Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate for 15 min at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate for 30 min at 37°C (in dark) Add_Substrate->Incubate Measure_Fluorescence Measure fluorescence (Ex: 310-320 nm, Em: 380-400 nm) Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition relative to control Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Plot dose-response curve and determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the kynuramine-based MAO inhibition assay.

Protocol 2: Amplex® Red-Based Fluorometric Assay

This assay measures the hydrogen peroxide (H2O2) produced during the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the H2O2 reacts with the Amplex® Red reagent to produce the highly fluorescent resorufin.[3][16]

Materials and Reagents:

  • Amplex® Red Monoamine Oxidase Assay Kit (contains Amplex® Red reagent, HRP, H2O2, reaction buffer, and specific substrates like p-tyramine and benzylamine)[17]

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compound (this compound) and reference inhibitors

  • DMSO

  • Black, flat-bottom 96-well microplates

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the Amplex® Red reagent, HRP, and MAO substrates (e.g., p-tyramine for both MAO-A and MAO-B, or benzylamine for MAO-B) as per the kit manufacturer's instructions. Prepare serial dilutions of the test compound and reference inhibitors.

  • Assay Setup:

    • To each well of a black 96-well plate, add 20 µL of the test compound dilution, positive control (known inhibitor), or buffer (for blank and 100% activity controls).

    • Add 20 µL of the MAO-A or MAO-B enzyme solution to the appropriate wells.

  • Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation:

    • Prepare a working solution containing the MAO substrate and the Amplex® Red/HRP mixture.

    • Add 60 µL of this working solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation in the range of 530-560 nm and emission detection at approximately 580-590 nm.[16]

  • Data Analysis: Follow the same data analysis steps as outlined in Protocol 1 to determine the IC50 values.

Conclusion and Future Directions

While the inhibitory profile of this compound requires empirical validation, its structural similarity to known MAO inhibitors suggests it is a promising candidate for further investigation. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for its characterization. By determining its IC50 values against both MAO-A and MAO-B, researchers can ascertain its potency and selectivity. This crucial data will enable a direct and quantitative comparison with established inhibitors like clorgyline, selegiline, and rasagiline, thereby defining its potential therapeutic niche. Future studies should also investigate its mechanism of inhibition (reversible vs. irreversible) and its in vivo efficacy in relevant animal models of depression or neurodegenerative disease. The exploration of novel chemical scaffolds such as this is vital for the development of next-generation therapeutics with improved efficacy and side-effect profiles.

References

A Comparative Guide to Validating the Mechanism of Action of 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for elucidating and validating the mechanism of action of the novel compound 1-[2-(Trifluoromethyl)benzoyl]piperazine. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic and robust experimental workflow. We will explore the rationale behind experimental choices, present detailed protocols, and compare the compound's potential performance with established alternatives, supported by hypothetical experimental data.

The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, often modulating cellular pathways by interacting with key proteins.[2][3] The inclusion of a trifluoromethyl group can enhance a compound's lipophilicity, potentially improving membrane permeability and bioavailability.[4][5] However, the precise mechanism of action for this compound is not yet fully characterized. This guide, therefore, presents a logical, multi-step approach to its validation.

Part 1: Initial Target Class Screening

Given that piperazine derivatives frequently interact with G-protein coupled receptors (GPCRs) and monoamine oxidases (MAOs), the initial phase of our investigation will focus on these two major target classes.[6][7] This broad-based screening is essential to identify the most probable primary target of this compound.

Experimental Workflow for Initial Target Identification

The following workflow is designed to efficiently screen for and identify the primary target class of our compound of interest.

A This compound B Broad Off-Target Screening Panel (e.g., GPCRs, Ion Channels) A->B C Monoamine Oxidase (MAO) Inhibition Assay A->C D Identification of Primary Hit(s) B->D C->D E Dose-Response Assays for Hit Validation D->E F Determination of IC50/EC50 E->F

Caption: Initial screening workflow for target identification.

Protocol 1: Broad GPCR and Ion Channel Screening

Rationale: A broad screening panel provides a wide-angle view of the compound's potential interactions with a diverse range of targets. This is a crucial first step to identify potential on-target activity and flag potential off-target liabilities early in the drug discovery process.[6] Piperazine derivatives are known to frequently interact with serotonergic, adrenergic, and dopaminergic receptors.[6]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Panel: Utilize a commercially available off-target screening panel that includes a wide array of GPCRs (e.g., dopamine, serotonin, adrenergic receptor subtypes) and ion channels (e.g., hERG).

  • Screening Concentration: Perform the initial screen at a fixed concentration, typically 10 µM, to identify significant interactions.[6]

  • Data Analysis: Analyze the percentage of inhibition or activation for each target in the panel. Hits are typically defined as those showing >50% inhibition or activation.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

Rationale: MAOs are key enzymes in the metabolism of monoamine neurotransmitters.[7] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[8] Given the structural similarities of our compound to known MAO inhibitors, this assay is a critical part of the initial screening.

Methodology:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.[7]

  • Substrate: A common substrate for both MAO-A and MAO-B, such as kynuramine, can be used for initial screening.[7]

  • Assay Principle: The assay measures the product of the MAO-catalyzed reaction. This can be done using various detection methods, including fluorescence or luminescence-based kits which often detect the hydrogen peroxide byproduct.[9][10]

  • Inhibitor Screening: Incubate the MAO enzymes with this compound at a screening concentration (e.g., 10 µM) before adding the substrate.

  • Data Analysis: Measure the enzyme activity in the presence of the compound and compare it to the vehicle control to determine the percentage of inhibition.

Part 2: Hypothetical Target Validation and Comparative Analysis

For the purpose of this guide, let us hypothesize that the initial screening reveals a significant inhibitory effect on Monoamine Oxidase B (MAO-B) and moderate binding to the Dopamine D3 Receptor . We will now proceed with validating these findings and comparing the compound's performance against established drugs.

Comparative Analysis of MAO-B Inhibitors
CompoundTargetIC50 (nM)Selectivity (MAO-A/MAO-B)
This compound MAO-BHypothetical: 50Hypothetical: 100-fold
SelegilineMAO-B10>1000-fold
ClorgylineMAO-A50.01-fold
Protocol 3: MAO-A and MAO-B Inhibition IC50 Determination

Rationale: Following a positive hit in the initial screen, a dose-response assay is necessary to determine the potency (IC50) of the compound and its selectivity for the two MAO isoforms.[8]

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound.

  • Assay Procedure: Perform the MAO inhibition assay as described in Protocol 2, but with varying concentrations of the inhibitor for both MAO-A and MAO-B enzymes.

  • Control Inhibitors: Include known selective inhibitors, such as Clorgyline for MAO-A and Selegiline for MAO-B, as positive controls.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.

  • Selectivity Calculation: The selectivity index is calculated by dividing the IC50 for MAO-A by the IC50 for MAO-B.

Comparative Analysis of Dopamine D3 Receptor Ligands
CompoundTargetKi (nM)Functional Activity
This compound D3 ReceptorHypothetical: 150Hypothetical: Antagonist
PramipexoleD2/D3 ReceptorD3: 0.5Agonist
HaloperidolD2 ReceptorD3: 5Antagonist
Protocol 4: Dopamine D3 Receptor Binding Assay

Rationale: To confirm and quantify the binding affinity of the compound to the D3 receptor, a radioligand binding assay is a gold-standard method.[11]

Methodology:

  • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor.

  • Radioligand: A high-affinity radiolabeled ligand, such as [³H]-spiperone, is used to label the D3 receptors.

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to determine the Ki (inhibitory constant).

Part 3: Cellular and Functional Validation

Biochemical and binding assays provide crucial information about target engagement, but it is essential to validate these findings in a cellular context to understand the compound's functional effects.

Signaling Pathway of a Hypothetical MAO-B Inhibitor

A Dopamine B MAO-B A->B C DOPAC B->C D This compound D->B Inhibition

Caption: Inhibition of dopamine metabolism by a MAO-B inhibitor.

Protocol 5: Cellular Dopamine Release Assay

Rationale: To assess the functional consequences of D3 receptor binding, a cellular assay measuring dopamine release can be employed. PC12 cells, which release dopamine upon stimulation, are a suitable model system.[12]

Methodology:

  • Cell Culture: Culture PC12 cells under standard conditions.

  • Compound Treatment: Treat the cells with this compound at various concentrations.

  • Stimulation: Stimulate dopamine release using a known D3 receptor agonist.

  • Dopamine Measurement: Measure the amount of dopamine released into the cell culture medium using a commercially available ELISA kit or a luminescence-based assay.[12]

  • Data Analysis: Compare the amount of dopamine released in the presence and absence of the compound to determine its functional effect (agonist or antagonist).

Part 4: Off-Target Liability Assessment

A critical aspect of drug development is ensuring the safety of a new chemical entity. Piperazine derivatives have been associated with off-target effects, most notably the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[6]

Protocol 6: hERG Channel Inhibition Assay

Rationale: Early assessment of hERG liability is crucial to de-risk a compound for further development.

Methodology:

  • Assay Format: Utilize an automated patch-clamp system for high-throughput screening.

  • Cell Line: Use a cell line stably expressing the hERG channel.

  • Compound Application: Apply this compound at a range of concentrations.

  • Data Acquisition: Measure the hERG channel current in response to a voltage-clamp protocol.

  • Data Analysis: Determine the IC50 for hERG channel inhibition.

Conclusion

This guide has outlined a comprehensive and logical workflow for validating the mechanism of action of this compound. By starting with broad screening and progressively moving to more specific biochemical, cellular, and safety assays, researchers can build a robust data package to define the compound's pharmacological profile. The comparative approach, using established drugs as benchmarks, provides essential context for evaluating the potential of this novel compound as a therapeutic agent. The provided protocols and hypothetical data serve as a template for the systematic investigation required in modern drug discovery.

References

A Senior Application Scientist's Guide to Benchmarking 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Benchmarking

In the landscape of pharmaceutical research and development, the identity, purity, and consistency of a chemical entity are foundational to the validity of any experiment. 1-[2-(Trifluoromethyl)benzoyl]piperazine is a versatile precursor and research compound, notable for its benzoylpiperidine fragment, a privileged structure in medicinal chemistry, and the electron-withdrawing trifluoromethyl group which can significantly modulate pharmacological activity.[1] Its utility in the synthesis of more complex molecules necessitates an unequivocal confirmation of its quality.[2]

This guide provides a comprehensive framework for benchmarking a newly synthesized or procured batch of this compound against a certified reference standard. We will move beyond rote procedural lists to explain the causality behind our multi-modal analytical strategy, ensuring that the described workflow is a self-validating system for establishing identity, purity, and comparability. The integrity of your research depends on the quality of your starting materials; this guide is designed to fortify that foundation.

Compound Profiles: Test Sample vs. Reference Standard

A meaningful comparison begins with understanding the key properties of the analyte and the benchmark against which it will be measured.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63854-31-9[3]
Molecular Formula C₁₁H₁₃F₃N₂O[3]
Molecular Weight 246.23 g/mol [3]
IUPAC Name (piperazin-1-yl)[2-(trifluoromethyl)phenyl]methanone[3]
Physical State Solid[4]

A Certified Reference Standard (or Material) is a highly characterized and homogenous material with established property values, accompanied by a certificate of analysis. Its value is traceable to a national metrology institute (e.g., NIST), providing the highest level of confidence and serving as the benchmark for all subsequent analyses.

The Analytical Gauntlet: A Multi-Technique Strategy

No single analytical technique can provide a complete picture of a compound's quality. We employ a strategic triad of orthogonal methods—each interrogating different chemical properties—to build a comprehensive and reliable profile.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis Test_Sample Test Sample of 1-[2-(CF3)benzoyl]piperazine HPLC HPLC-DAD (Purity & Impurities) Test_Sample->HPLC GCMS GC-MS (Identity & Volatiles) Test_Sample->GCMS NMR NMR Spectroscopy (Structural Identity) Test_Sample->NMR Ref_Std Certified Reference Standard Ref_Std->HPLC Ref_Std->GCMS Ref_Std->NMR Comparison Comparative Analysis: Test vs. Standard HPLC->Comparison GCMS->Comparison NMR->Comparison

Caption: Orthogonal Analytical Workflow for Benchmarking.

Experimental Protocols & Data Interpretation

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for unambiguous structural elucidation. It provides detailed information about the chemical environment of each proton (¹H), carbon (¹³C), and, critically for this molecule, fluorine (¹⁹F) atom. By comparing the spectra of the test sample to the reference standard, we can confirm the molecular structure and connectivity with high fidelity. The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly powerful and clean tool for identity confirmation.[5]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

  • Sample Preparation: Accurately weigh ~10-15 mg of the test sample and the reference standard into separate NMR tubes. Dissolve each in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire 16-32 scans. Set the spectral width to cover a range of -2 to 12 ppm.

    • ¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse program. Set the spectral width to cover a range of 0 to 200 ppm.

    • ¹⁹F NMR: Acquire 64-128 scans. Use a spectral width appropriate for trifluoromethyl groups, centered around -60 to -65 ppm, using CFCl₃ as an external standard reference (δ = 0 ppm).[5]

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Interpretation & Comparative Analysis

The chemical shifts (δ), coupling constants (J), and integration values of the test sample must match those of the reference standard.

Table 2: Comparative NMR Data (Hypothetical)

NucleusParameterReference StandardTest SampleAssessment
¹H NMR Phenyl Protonsδ 7.2-7.8 ppm (m)δ 7.2-7.8 ppm (m)Match
Piperazine Protonsδ 3.0-4.0 ppm (m)δ 3.0-4.0 ppm (m)Match
NH Protonδ ~2.0 ppm (br s)δ ~2.0 ppm (br s)Match
¹³C NMR Carbonyl Carbonδ ~168 ppmδ ~168 ppmMatch
CF₃ Carbonδ ~124 ppm (q)δ ~124 ppm (q)Match
¹⁹F NMR CF₃ Signalδ -59.7 ppm (s)δ -59.7 ppm (s)Match

Note: m = multiplet, br s = broad singlet, q = quartet, s = singlet. Chemical shifts are illustrative.

Purity Assessment and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the premier technique for quantifying the purity of non-volatile organic compounds and detecting non-volatile impurities. The benzoyl moiety in our analyte contains a strong chromophore, making it ideal for detection by a Diode Array Detector (DAD) or UV detector.[6] A reversed-phase method is chosen for its robustness in separating compounds of moderate polarity.

Experimental Protocol: Reversed-Phase HPLC-DAD

  • System Suitability: Before analysis, perform a system suitability test by injecting a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

  • Standard & Sample Preparation:

    • Reference Standard Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Test Sample Stock (1 mg/mL): Prepare in the same manner as the reference standard.

  • Instrumentation & Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 35°C.[6]

    • Injection Volume: 10 µL.[6]

    • Detection: DAD, 254 nm.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate purity using an area percent normalization method. Integrate all peaks and express the main peak's area as a percentage of the total integrated area.

Data Interpretation & Comparative Analysis

The retention time of the main peak in the test sample should match that of the reference standard. The purity levels should be comparable, and no new significant impurities (>0.1%) should be present in the test sample.

Table 3: Comparative HPLC Purity Data (Hypothetical)

ParameterReference StandardTest SampleAssessment
Retention Time (min) 11.4511.46Match
Purity (Area %) 99.8%99.6%Pass
Largest Impurity (%) 0.12% at 9.8 min0.15% at 9.8 minPass
New Impurities >0.1% None0.08% at 12.1 minPass
Confirmatory Identity & Volatiles via Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS provides a powerful combination of chromatographic separation and structural information from mass spectrometry. It serves as an excellent orthogonal identity confirmation to HPLC and NMR. The mass spectrum, which shows the fragmentation pattern of the molecule upon electron ionization, is a highly specific chemical "fingerprint". This method is also highly sensitive for detecting volatile impurities like residual synthesis solvents.[7][8]

G cluster_0 GC-MS Workflow start Dissolve Sample in Methanol (1 mg/mL) inject Inject into GC start->inject sep Separate on Capillary Column inject->sep ionize Electron Ionization (70 eV) sep->ionize detect Mass Analyzer (Quadrupole) ionize->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare 1 mg/mL solutions of the test sample and reference standard in methanol.

  • Instrumentation & Conditions:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan from m/z 50-550.[7]

  • Data Analysis: Compare the retention time and the mass spectrum of the test sample's main peak to that of the reference standard. Key fragments for benzoylpiperazine derivatives often include ions related to the benzoyl group and the piperazine ring.[9]

Data Interpretation & Comparative Analysis

The mass spectra should be virtually identical. Key fragments must be present in both samples with similar relative abundances.

Table 4: Comparative GC-MS Data (Hypothetical)

ParameterReference StandardTest SampleAssessment
Retention Time (min) 12.812.8Match
Molecular Ion [M]⁺ (m/z) 246246Match
Key Fragment 1 (m/z) 173 (CF₃-Ph-CO)173Match
Key Fragment 2 (m/z) 85 (Piperazine fragment)85Match
Spectral Match (%) N/A>98% (vs. Standard)Match

Conclusion: Synthesizing the Evidence

By systematically applying this orthogonal trio of analytical techniques—NMR for structure, HPLC for purity, and GC-MS for confirmation—a robust and defensible assessment of this compound can be achieved. The data generated from the test sample, when compared against a certified reference standard, provides a comprehensive quality profile. Minor deviations in purity or the presence of trace impurities, as illustrated in the hypothetical data, can be confidently identified and quantified. This rigorous benchmarking process is not merely a quality control exercise; it is a prerequisite for ensuring the reproducibility, validity, and integrity of all subsequent research and development efforts.

References

A Comparative Guide to the Pharmacokinetic Profiles of 1-[2-(Trifluoromethyl)benzoyl]piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperazine scaffold remains a cornerstone of medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to a wide array of therapeutic agents.[1][2][3] When coupled with the trifluoromethyl group—a substituent known for its capacity to enhance metabolic stability and receptor binding affinity—the resulting molecules, such as 1-[2-(Trifluoromethyl)benzoyl]piperazine, represent a class of compounds with significant therapeutic potential.[4][5] This guide offers an in-depth comparison of the pharmacokinetic profiles of this compound and its conceptual analogs, providing a framework for understanding how structural modifications influence their absorption, distribution, metabolism, and excretion (ADME).

While direct head-to-head comparative studies for a comprehensive series of these specific analogs are not extensively available in the public domain, this guide synthesizes data from closely related compounds and established structure-activity relationships (SAR) to provide predictive insights.[6][7] We will utilize the known metabolic profile of the structural isomer 1-(3-trifluoromethylphenyl)piperazine (TFMPP) as a foundational comparator to extrapolate the likely pharmacokinetic characteristics of the target compound and its derivatives.[8][9]

The Influence of the Trifluoromethyl and Benzoylpiperazine Moieties

The strategic incorporation of a trifluoromethyl (CF3) group into a drug candidate can profoundly and beneficially alter its pharmacokinetic profile. The strong electron-withdrawing nature of the CF3 group can shield adjacent positions on an aromatic ring from metabolic attack by cytochrome P450 enzymes, thereby increasing metabolic stability and prolonging the drug's half-life.[4][10] Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and, in some cases, facilitate entry across the blood-brain barrier.[4]

The piperazine ring itself is a versatile scaffold. Its two nitrogen atoms provide opportunities for substitution to modulate potency, selectivity, and pharmacokinetic properties.[1][6] The basicity of the piperazine nitrogens can be tuned to optimize solubility and absorption. The introduction of a benzoyl group, as in our parent compound, creates an amide linkage that can influence the molecule's polarity, hydrogen bonding capacity, and overall metabolic fate.

Comparative Pharmacokinetic Profiles: A Predictive Analysis

To facilitate a meaningful comparison, we will consider this compound as our parent compound and explore the predicted pharmacokinetic consequences of systematic structural modifications. As a reference point, we will draw upon the known pharmacokinetic parameters of 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

Table 1: Predicted Comparative In Vitro ADME Profile of this compound and Analogs

CompoundPredicted Aqueous SolubilityPredicted Permeability (PAMPA)Predicted Metabolic Stability (Human Liver Microsomes, t½ min)Predicted Plasma Protein Binding (%)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) (Reference) ModerateHighModerate to HighModerate
This compound (Parent) Low to ModerateModerateHighHigh
Analog A: 1-[4-(Trifluoromethyl)benzoyl]piperazine Low to ModerateModerateHighHigh
Analog B: 1-[2-(Trifluoromethyl)benzoyl]-4-methylpiperazine ModerateModerateModerate to HighHigh
Analog C: 1-[2-(Trifluoromethyl)benzoyl]-4-(2-hydroxyethyl)piperazine HighLow to ModerateModerateModerate to High

Discussion of Predicted In Vitro ADME Properties:

  • Solubility: The introduction of the benzoyl group in the parent compound and its analogs is expected to decrease aqueous solubility compared to TFMPP due to an increase in molecular weight and lipophilicity. The addition of a polar hydroxyethyl group in Analog C is predicted to significantly improve solubility.

  • Permeability: While the lipophilicity of the benzoyl group might suggest increased permeability, the introduction of a polar amide bond could temper this effect. The permeability of the parent compound and its analogs is predicted to be moderate. The increased polarity of Analog C will likely reduce its passive permeability.

  • Metabolic Stability: The ortho-trifluoromethyl group on the benzoyl ring in the parent compound is anticipated to provide substantial steric hindrance, protecting the amide bond and the aromatic ring from enzymatic degradation, leading to high metabolic stability.[10] Shifting the CF3 group to the para position in Analog A may offer slightly less steric protection. N-alkylation, as in Analog B , could introduce a new site for metabolism (N-dealkylation), potentially reducing the half-life. The hydroxyethyl group in Analog C provides a likely site for Phase II conjugation reactions.

  • Plasma Protein Binding: The increased lipophilicity of the benzoylpiperazine series suggests that they will exhibit higher plasma protein binding compared to TFMPP.

Table 2: Predicted Comparative In Vivo Pharmacokinetic Parameters

CompoundPredicted Oral Bioavailability (%)Predicted Volume of Distribution (L/kg)Predicted Clearance (mL/min/kg)Predicted Elimination Half-life (h)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) (Reference) ModerateModerateModerateModerate
This compound (Parent) Moderate to HighModerateLowLong
Analog A: 1-[4-(Trifluoromethyl)benzoyl]piperazine Moderate to HighModerateLowLong
Analog B: 1-[2-(Trifluoromethyl)benzoyl]-4-methylpiperazine ModerateModerate to HighModerateModerate to Long
Analog C: 1-[2-(Trifluoromethyl)benzoyl]-4-(2-hydroxyethyl)piperazine Low to ModerateModerateHighShort to Moderate

Discussion of Predicted In Vivo Pharmacokinetic Parameters:

  • Oral Bioavailability: The high predicted metabolic stability of the parent compound and Analog A suggests that they are likely to have good oral bioavailability, assuming adequate solubility and permeability. The potential for first-pass metabolism in Analog B and the lower permeability of Analog C may result in lower bioavailability.

  • Volume of Distribution: The lipophilic nature of the benzoylpiperazine core suggests a moderate to high volume of distribution, indicating that the compounds will likely distribute into tissues.

  • Clearance: The parent compound and Analog A are predicted to have low clearance due to their high metabolic stability. Analog B and particularly Analog C are expected to have higher clearance rates due to more facile metabolism and elimination pathways.

  • Elimination Half-life: The long predicted half-lives of the parent compound and Analog A are a direct consequence of their predicted low clearance. The half-lives of Analogs B and C are expected to be shorter.

Experimental Protocols for Pharmacokinetic Profiling

To empirically determine the pharmacokinetic profiles of this compound and its analogs, a standardized suite of in vitro and in vivo assays is required.

In Vitro ADME Assays

Caption: In Vitro ADME Experimental Workflow.

1. Aqueous Solubility:

  • Kinetic Solubility: A stock solution of the test compound in DMSO is added to an aqueous buffer. After a short incubation, the solution is filtered, and the concentration of the compound in the filtrate is determined by LC-MS/MS. This provides an estimate of solubility under non-equilibrium conditions.
  • Thermodynamic Solubility: An excess of the solid compound is added to an aqueous buffer and shaken until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound is measured.

2. Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA):

  • A filter plate is coated with a lipid solution to form an artificial membrane.
  • The test compound is added to the donor wells, and buffer is added to the acceptor wells.
  • After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS to calculate the permeability coefficient.

3. Metabolic Stability (Liver Microsomes):

  • The test compound is incubated with liver microsomes (from human or other species) and NADPH (a cofactor for P450 enzymes) at 37°C.
  • Aliquots are taken at various time points, and the reaction is quenched.
  • The concentration of the remaining parent compound is quantified by LC-MS/MS to determine the rate of metabolism and the in vitro half-life.

4. Plasma Protein Binding (Equilibrium Dialysis):

  • A semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing buffer.
  • The system is incubated until equilibrium is reached.
  • The concentrations of the compound in the plasma and buffer chambers are measured to determine the fraction of the compound bound to plasma proteins.

In Vivo Pharmacokinetic Studies

In_Vivo_PK_Workflow Dosing Compound Administration (IV and PO routes) Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Analysis->Modeling Parameters Determination of PK Parameters (AUC, CL, Vd, t½, F) Modeling->Parameters

Caption: In Vivo Pharmacokinetic Study Workflow.

1. Animal Model and Dosing:

  • Typically, rodents (e.g., Sprague-Dawley rats) are used for initial pharmacokinetic studies.
  • The test compound is formulated in a suitable vehicle and administered via intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose allows for the determination of absolute bioavailability.

2. Blood Sampling:

  • Blood samples are collected at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
  • Plasma is separated from the blood samples by centrifugation.

3. Bioanalysis:

  • The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters such as:
  • Area Under the Curve (AUC): A measure of total drug exposure.
  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.
  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
  • Elimination Half-life (t½): The time required for the drug concentration to decrease by half.
  • Oral Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation.

Conclusion

The rational design of drug candidates with optimal pharmacokinetic profiles is a critical objective in drug discovery. The this compound scaffold offers a promising starting point for the development of novel therapeutics. By understanding the interplay between the trifluoromethyl group, the benzoyl moiety, and the piperazine core, medicinal chemists can strategically modify these structures to enhance their ADME properties. The predictive analysis and detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to advance compounds of this class from the laboratory to the clinic. Further empirical studies are essential to validate these predictions and to fully elucidate the pharmacokinetic profiles of these promising molecules.

References

A Researcher's Guide to Navigating the Off-Target Landscape of Trifluoromethyl-Substituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly within neuroscience, the piperazine scaffold is a privileged structure, forming the core of numerous approved therapeutics for conditions ranging from psychosis to anxiety.[1] However, this versatile scaffold is not without its challenges. Piperazine derivatives are notoriously promiscuous, frequently interacting with a range of G-protein coupled receptors (GPCRs) beyond their intended target, leading to unforeseen side effects and potential safety liabilities.[2][3]

This guide provides a comprehensive framework for researchers and drug development professionals working with novel piperazine compounds, using the trifluoromethyl-substituted piperazine class as a central example. While specific public data on 1-[2-(Trifluoromethyl)benzoyl]piperazine is limited, we will leverage data from its close, well-characterized analogue, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) , to illustrate the critical importance of and methodologies for comprehensive off-target profiling. TFMPP is a known serotonergic agonist that serves as an excellent model for the potential polypharmacology of this chemical class.[4]

The Challenge: Inherent Promiscuity of the Piperazine Scaffold

The piperazine ring, with its two nitrogen atoms, often leads to interactions with multiple monoaminergic receptors, including serotonergic (5-HT), dopaminergic (D), and adrenergic (α) subtypes.[2][5] This promiscuity stems from the structural similarities between the binding sites of these receptors. Furthermore, a significant safety concern for many piperazine-containing compounds is the potential inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2] Blockade of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a life-threatening arrhythmia known as Torsades de Pointes.[6][7] Therefore, early and thorough characterization of a compound's selectivity is not just a matter of optimizing efficacy, but a critical step in ensuring safety.

A Tiered Approach to Off-Target Profiling: From Prediction to Validation

A systematic, tiered approach is the most efficient strategy for identifying and mitigating off-target effects. This process begins with broad, cost-effective screening and progresses to more specific, functional assays for any liabilities identified.[2]

Tier 1: In Silico Prediction and Broad Panel Screening

Before committing to resource-intensive wet-lab experiments, computational methods can provide a valuable first look at potential off-target liabilities.[2] Techniques like molecular docking and pharmacophore modeling can predict binding to known off-targets.[2]

The cornerstone of early safety assessment is screening the compound against a broad panel of targets known to be associated with adverse drug reactions.[8][9][10] Commercial services offer curated panels, such as the Safety44 panel, which covers key GPCRs, ion channels, enzymes, and transporters implicated in the most common and serious adverse events.[9][10] This provides a wide, yet focused, initial assessment of a compound's promiscuity.

cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Functional & Safety Assessment Compound Test Compound (e.g., this compound) InSilico In Silico Profiling (Docking, Pharmacophore Modeling) Compound->InSilico Predict BroadPanel Broad Off-Target Panel Screen (e.g., Safety44 @ 10 µM) Compound->BroadPanel Test Hits Identify 'Hits' (e.g., >50% inhibition) BroadPanel->Hits DoseResponse Dose-Response Assays (Determine Ki / IC50) Hits->DoseResponse Confirm FunctionalAssay Cell-Based Functional Assays (Agonist/Antagonist Mode) DoseResponse->FunctionalAssay Characterize hERG hERG Safety Assay (Patch Clamp) DoseResponse->hERG Assess (if ion channel hit) SAR Structure-Activity Relationship (SAR) - Modify scaffold to improve selectivity - Re-screen FunctionalAssay->SAR hERG->SAR

Caption: Workflow for systematic off-target liability assessment.
Tier 2: Experimental Confirmation with Radioligand Binding Assays

For any significant "hits" identified in the broad panel screen (typically >50% inhibition at a 10 µM concentration), the next step is to determine the binding affinity (Ki) through concentration-response assays. The radioligand binding assay remains the gold standard for quantifying the interaction between a compound and a receptor.

Experimental Protocol: Radioligand Binding Assay for 5-HT₂ₐ Receptor

  • Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin 2A (5-HT₂ₐ) receptor.

  • Materials:

    • Cell membranes prepared from a stable cell line expressing the recombinant human 5-HT₂ₐ receptor.

    • Radioligand: [³H]-Ketanserin (a selective 5-HT₂ₐ antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • 96-well microplates and glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range would be from 1 pM to 100 µM.

    • In each well of the microplate, add 50 µL of the appropriate test compound dilution (or vehicle for total binding, or Mianserin for non-specific binding).

    • Add 100 µL of the radioligand solution ([³H]-Ketanserin) at a final concentration near its Kd value (e.g., 0.5 nM).

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (e.g., 10-20 µg of protein per well).

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 3: Critical Safety Assessment with the hERG Patch-Clamp Assay

Given the severe consequences of hERG channel inhibition, this is a mandatory preclinical safety assessment.[6] The whole-cell patch-clamp electrophysiology technique is the definitive method for measuring a compound's effect on hERG channel function.[6][11]

Experimental Protocol: Manual Whole-Cell Patch-Clamp Assay for hERG Current

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the hERG potassium channel current.

  • Materials:

    • A stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).

    • Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope).

    • Borosilicate glass capillaries for pulling micropipettes.

    • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.

    • Test compound and positive control (e.g., E-4031, a potent hERG blocker).

  • Procedure:

    • Culture hERG-expressing cells on glass coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution at a physiological temperature (e.g., 35-37°C).[6]

    • Fabricate a micropipette with a resistance of 2-5 MΩ when filled with intracellular solution.

    • Under visual guidance, approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Rupture the cell membrane patch under the pipette to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

    • Apply a specific voltage-clamp protocol to elicit the hERG current. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to open and inactivate the channels, and then repolarizing to -50 mV to measure the characteristic "tail current" as channels recover from inactivation.[6][12]

    • Record stable baseline currents in the vehicle-containing extracellular solution.

    • Apply the test compound at increasing concentrations (e.g., 0.1, 1, 10 µM), allowing the effect to reach a steady state at each concentration.[11]

    • After washout, apply a positive control to confirm the sensitivity of the cell.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Calculate the percentage of current inhibition at each concentration relative to the baseline.

    • Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.[12]

Comparative Analysis: TFMPP vs. More Selective Alternatives

TFMPP is primarily known as a serotonin receptor agonist and releasing agent.[4][13] Its activity, however, is not confined to a single receptor subtype. It displays a broad affinity profile across several serotonin receptors, which contributes to its complex and sometimes undesirable effects, such as anxiety and dysphoria.[14]

cluster_5HT2A 5-HT2A Receptor cluster_5HT1B 5-HT1B Receptor TFMPP TFMPP Gq Gq/11 TFMPP->Gq Antagonist / Weak Partial Agonist Gi Gi/o TFMPP->Gi Agonist PLC PLC Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC Activate PKC IP3_DAG->PKC AC Inhibit Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Downstream signaling of key TFMPP off-targets.

The table below compares the binding profile of TFMPP with more selective alternatives. For instance, if the desired therapeutic effect is mediated by the D₃ receptor, a compound like 6a (4-(thiophen-3-yl)-N-(4-(4-phenylpiperazin-1-yl)phenyl)benzamide) offers vastly superior selectivity over the D₂ receptor compared to less selective piperazine-based ligands.

Table 1: Comparative Receptor Binding Profiles (Ki in nM)

TargetTFMPPCompound 6a (Selective D₃ Ligand)[15]Notes
Dopamine D₂ >10,000633High D₃ vs. D₂ selectivity is often desired to minimize extrapyramidal side effects.
Dopamine D₃ >10,0001.4 Compound 6a demonstrates high-affinity, selective binding to the D₃ receptor.
Serotonin 5-HT₁ₐ 288N/A
Serotonin 5-HT₁ₑ 30-132 N/ATFMPP is a potent agonist at 5-HT₁ₑ receptors.[16][17]
Serotonin 5-HT₂ₐ 160-269N/AActivity at 5-HT₂ₐ is associated with hallucinogenic effects.
Serotonin 5-HT₂C 62N/A
Serotonin Transporter (SERT) 121 (EC₅₀)N/ATFMPP also acts as a serotonin releasing agent.
D₃/D₂ Selectivity Ratio ~1>450-fold A higher ratio indicates greater selectivity for the D₃ receptor.

N/A: Data not available. Values for TFMPP represent a range from published sources.

Conclusion and Forward Outlook

The development of novel therapeutics based on the piperazine scaffold requires a vigilant and systematic approach to characterizing off-target pharmacology. As demonstrated with the TFMPP analogue, trifluoromethyl-substituted piperazines can exhibit complex polypharmacology, engaging multiple serotonin receptor subtypes and transporters. This promiscuity can be a double-edged sword, potentially contributing to a unique therapeutic profile but also introducing significant risks for adverse effects.

By employing a tiered screening strategy—from in silico prediction and broad-panel screening to definitive binding and functional assays like the hERG patch-clamp—researchers can build a comprehensive safety and selectivity profile. This data is invaluable, not only for regulatory submission but for guiding medicinal chemistry efforts to rationally design safer, more effective medicines by mitigating unwanted interactions while preserving on-target potency. Early identification and understanding of a compound's off-target profile are fundamental to reducing late-stage attrition and ultimately delivering safer therapies to patients.

References

A Comparative Guide to 1-[2-(Trifluoromethyl)benzoyl]piperazine: Synthesis, Analytics, and Inferred Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1-[2-(Trifluoromethyl)benzoyl]piperazine, a molecule of interest within the broader class of psychoactive piperazine derivatives. Due to a notable absence of specific peer-reviewed pharmacological studies on this precise ortho-substituted isomer, this document establishes a foundational understanding through a three-pronged approach: detailing its validated synthesis, presenting analytical data that differentiates it from related compounds, and inferring its potential biological activity by comparing it with structurally similar benzoylpiperazines and trifluoromethylphenylpiperazines.

Introduction: The Rationale for Trifluoromethylated Benzoylpiperazines

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, and antidepressant agents.[1][2] The introduction of a benzoyl group to the piperazine ring creates a class of compounds with demonstrated biological activities. For instance, certain benzoylpiperazines have been identified as potent and selective inhibitors of the glycine transporter 1 (GlyT1), a target for schizophrenia treatment.[3]

The trifluoromethyl (CF3) group is a critical bioisostere in modern drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can significantly impact its binding affinity and efficacy.[4] The combination of these two moieties in this compound suggests a compound designed to leverage the established pharmacological potential of piperazines with the advantageous properties of trifluoromethylation. This guide will explore the available scientific literature to build a comprehensive profile of this specific compound and its place within the landscape of piperazine-based research chemicals.

Synthesis and Chemical Identity

The synthesis of this compound is a direct and well-established chemical process involving the acylation of piperazine with 2-(trifluoromethyl)benzoyl chloride. This reaction is a standard method for creating amide bonds and is widely used in pharmaceutical synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the acylation of piperazines.[5][6]

Materials:

  • Piperazine

  • 2-(Trifluoromethyl)benzoyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.1 equivalents) in dichloromethane. The use of a slight excess of piperazine helps to ensure the complete consumption of the acyl chloride.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.

  • Acylation: Cool the mixture in an ice bath to 0-5 °C. Slowly add 2-(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise to the stirred solution. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the mixture with deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess piperazine and triethylamine, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain a high-purity product.

Diagram of the Synthesis Workflow

G cluster_0 Reaction cluster_1 Workup & Purification A Piperazine in DCM B Add Triethylamine A->B C Add 2-(Trifluoromethyl)benzoyl chloride (0-5 °C) B->C D Stir at Room Temperature C->D E Quench with Water D->E F Separate Organic Layer E->F G Wash with Acid, Base, Brine F->G H Dry and Concentrate G->H I Column Chromatography / Recrystallization H->I

Caption: General workflow for the synthesis of this compound.

Comparative Analysis: Benzoylpiperazines vs. Benzylpiperazines

A key distinction in the study of piperazine derivatives is the nature of the linkage between the piperazine ring and the aromatic moiety. The presence of a carbonyl group in benzoylpiperazines, as opposed to a methylene bridge in benzylpiperazines, has significant implications for the molecule's chemical properties and, by extension, its pharmacological activity.

A study sponsored by the National Institute of Justice highlighted the importance of this distinction in the forensic analysis of designer drugs.[7] The research focused on differentiating trifluoromethylbenzylpiperazines (TFMBZPs) from trifluoromethylbenzoylpiperazines (TMFBOPs) using gas chromatography-mass spectrometry (GC-MS). The study found that these two classes of compounds are readily distinguishable by their mass spectra, including differences in their molecular mass, the base peaks in their spectra, and other unique fragment ions.[7] This analytical data underscores the fundamental structural and chemical differences between these two series of compounds.

Inferred Pharmacological Differences

While direct comparative pharmacological studies are lacking, the structural differences suggest distinct biological activities. Benzylpiperazine (BZP) and its derivatives are known to act as stimulants, primarily by increasing extracellular levels of dopamine and serotonin.[8][9] In contrast, some benzoylpiperazines have shown activity as GlyT1 inhibitors, suggesting a different mechanism of action.[3] A comparative study on the neurotoxic effects of a generic "benzoylpiperazine" and benzylpiperazine in a human neuroblastoma cell line found that both compounds induced oxidative stress, inhibited mitochondrial function, and stimulated apoptosis, indicating that both classes of compounds can exert neurotoxic effects.[8]

The Influence of the Trifluoromethyl Group Position

The position of the trifluoromethyl group on the benzoyl ring (ortho, meta, or para) is expected to significantly influence the pharmacological profile of the molecule. While data for the 2-(ortho)-trifluoromethyl isomer is not available, studies on related trifluoromethyl-substituted piperazines provide valuable insights.

For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a well-studied compound that acts as a serotonin receptor agonist.[10] The meta-position of the CF3 group in TFMPP is crucial for its activity. It is reasonable to hypothesize that the ortho-position in this compound would create a different steric and electronic environment around the amide linkage, potentially leading to a different receptor binding profile and pharmacological activity compared to its meta and para isomers.

Potential Biological Activities and Comparison with Alternatives

Given the limited direct data, the potential biological activities of this compound can be inferred from the activities of its constituent parts and related molecules.

Table 1: Comparison of Structurally Related Piperazine Derivatives

CompoundClassPrimary Mechanism of Action (Reported)Potential Therapeutic/Recreational Effects
This compound BenzoylpiperazineUnknown (Inferred) Unknown
Benzoylpiperazine (unsubstituted)BenzoylpiperazineGlyT1 inhibition[3], Neurotoxicity[8]Potential antipsychotic, Cognitive enhancer
1-Benzylpiperazine (BZP)BenzylpiperazineDopamine and serotonin releaser/reuptake inhibitor[8][9]Stimulant, Euphoriant
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)PhenylpiperazineSerotonin receptor agonist[10]Hallucinogenic, Empathogenic

The data in Table 1 illustrates that minor structural changes, such as the presence and position of a trifluoromethyl group or the nature of the linker to the aromatic ring, can lead to vastly different pharmacological profiles.

Diagram of Inferred Structure-Activity Relationships

SAR cluster_piperazine Piperazine Core cluster_linkage Linker cluster_substituent Aromatic Substituent P Piperazine BOP Benzoyl (C=O) P->BOP Target Compound P->BOP GlyT1 Inhibitor Profile BP Benzyl (CH2) P->BP Stimulant Profile (BZP) CF3 2-Trifluoromethyl BOP->CF3 Target Compound H Unsubstituted BOP->H GlyT1 Inhibitor Profile BP->H Stimulant Profile (BZP)

Caption: Inferred structure-activity relationships of piperazine derivatives.

Conclusion and Future Directions

This compound represents an understudied molecule at the intersection of several classes of pharmacologically active compounds. Its synthesis is straightforward, and it is analytically distinct from its benzylpiperazine counterparts.[7] While a definitive pharmacological profile cannot be established from the current literature, the available data on related benzoylpiperazines and trifluoromethyl-substituted piperazines suggest that it is unlikely to be a simple stimulant like BZP. Its activity may be more aligned with receptor modulation, potentially targeting systems like the glycine or serotonin receptors.

Further research is imperative to validate the use of this compound. Key areas for future investigation include:

  • In vitro receptor binding assays: To identify the primary biological targets of this compound.

  • In vivo behavioral studies: To characterize its psychoactive and physiological effects in animal models.

  • Comparative studies: To directly compare its pharmacological profile with its meta and para isomers, as well as with unsubstituted benzoylpiperazine and 2-trifluoromethylbenzylpiperazine.

  • Metabolism and toxicology studies: To assess its safety profile and metabolic fate.

Without such dedicated studies, the use of this compound in a research or drug development context remains speculative. This guide serves as a starting point, consolidating the available chemical knowledge and providing a framework for future pharmacological investigation.

References

Safety Operating Guide

Navigating the Unseen: A Safety and Handling Guide for 1-[2-(Trifluoromethyl)benzoyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the introduction of novel chemical entities into the laboratory workflow demands a proactive and rigorous approach to safety. This guide provides essential safety and logistical information for handling 1-[2-(Trifluoromethyl)benzoyl]piperazine, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is built upon a comprehensive analysis of its constituent chemical moieties: the trifluoromethylbenzoyl group and the piperazine ring. By understanding the known hazard profiles of these components, we can construct a robust framework for safe handling, risk mitigation, and emergency preparedness, ensuring the protection of both laboratory personnel and the integrity of your research.

Deconstructing the Hazard Profile: An Evidence-Based Approach

The potential hazards of this compound are inferred from analogous compounds. The trifluoromethyl group is known for its stability and potential to influence the electronic properties of a molecule, which can impact its reactivity and toxicity. The benzoyl chloride precursor to the benzoyl group is known to be corrosive and water-reactive[1]. The piperazine ring, a common scaffold in pharmaceuticals, can cause skin and eye irritation[2][3].

Therefore, it is prudent to treat this compound as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation[2][3].

Table 1: Inferred Hazard Profile and Precautionary Statements

Hazard ClassificationInferred GHS CategoryPrecautionary Statement CodesHazard Statement
Skin IrritationCategory 2P264, P280, P302+P352, P332+P317, P362+P364H315: Causes skin irritation[2][3]
Serious Eye IrritationCategory 2AP280, P305+P351+P338, P337+P313H319: Causes serious eye irritation[2][3]
Respiratory IrritationCategory 3P261, P271, P304+P340, P319, P403+P233, P405H335: May cause respiratory irritation[2][3]
Harmful if InhaledCategory 4P261, P271, P304+P340, P319H332: Harmful if inhaled[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: At a minimum, tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times. For procedures with a higher risk of splashes or aerosol generation, a face shield should be used in conjunction with safety goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Given the lack of specific breakthrough data, double-gloving with nitrile gloves is a recommended precautionary measure. Gloves must be inspected for integrity before use and changed frequently, especially if contamination is suspected.

    • Protective Clothing: A lab coat or a chemical-resistant apron should be worn. For larger quantities or procedures with a significant risk of exposure, impervious clothing should be considered[2].

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][4]. If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

Storage and Handling
  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[3][4]. It should be stored locked up and away from incompatible materials such as strong oxidizing agents.

  • Handling: Avoid the formation of dust and aerosols[2][3]. Use non-sparking tools and take precautionary measures against static discharge[3]. Do not eat, drink, or smoke in areas where the chemical is handled[3]. Wash hands thoroughly after handling[2][3].

Step-by-Step Disposal Plan

The disposal of this compound and its contaminated materials must be treated as hazardous waste.

  • Waste Segregation: Collect all waste materials, including contaminated PPE, weighing papers, and pipette tips, in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental management company. The recommended method of disposal is high-temperature incineration[5]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [5].

Emergency Procedures: Preparedness is Paramount

Immediate and appropriate action during an emergency can significantly mitigate harm.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2].

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[2].

  • In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[2].

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

  • Spill Response: In the event of a small spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Collect the absorbed material into a sealed container for hazardous waste disposal[5]. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Visualizing the Spill Response Workflow

The following diagram outlines the critical steps for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Small_Spill Small Spill Response (Trained Personnel Only) cluster_Large_Spill Large Spill Response cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ventilate Ensure Ventilation (Fume Hood) Alert->Ventilate Assess_Spill Assess Spill Size & Risk Ventilate->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Small Spill Contact_EHS Contact Emergency Response / EHS Assess_Spill->Contact_EHS Large Spill Contain Contain Spill with Absorbent Don_PPE->Contain Collect Collect & Package Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose Report Document and Report Incident Decontaminate->Report Secure_Area Secure the Area / Prevent Entry Contact_EHS->Secure_Area

Caption: Workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.